Product packaging for 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol(Cat. No.:CAS No. 116585-72-9)

2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol

Cat. No.: B1290049
CAS No.: 116585-72-9
M. Wt: 141.21 g/mol
InChI Key: MZMQCWWTXDQALT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol is a useful research compound. Its molecular formula is C8H15NO and its molecular weight is 141.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H15NO B1290049 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol CAS No. 116585-72-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-azabicyclo[2.2.1]heptan-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO/c10-4-3-9-6-7-1-2-8(9)5-7/h7-8,10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMQCWWTXDQALT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CN2CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90623040
Record name 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116585-72-9
Record name 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90623040
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the 2-Azabicyclo[2.2.1]heptane Scaffold: Focus on 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-azabicyclo[2.2.1]heptane framework is a rigid and sterically defined bicyclic amine that has garnered significant interest in medicinal chemistry. Its unique three-dimensional structure serves as a valuable scaffold for the design of novel therapeutic agents with enhanced potency and selectivity. This technical guide provides a comprehensive overview of the chemical properties of this scaffold, with a specific focus on the representative derivative, 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol. While specific experimental data for this particular analog is limited in publicly accessible literature, this guide consolidates available information on the broader class of 2-azabicyclo[2.2.1]heptane derivatives to provide a thorough understanding of their synthesis, reactivity, and biological significance. This includes a review of their application in the development of treatments for diabetes and cancer, alongside illustrative experimental protocols and signaling pathway diagrams.

Core Chemical Properties of this compound

This compound is a derivative of the 2-azabicyclo[2.2.1]heptane core, featuring a hydroxyethyl substituent on the nitrogen atom. This modification can influence its physicochemical properties and biological activity.

Physicochemical Properties

Table 1: General Physicochemical Properties of this compound

PropertyValueSource
CAS Number 116585-72-9[1]
Molecular Formula C₈H₁₅NO[1]
Molecular Weight 141.21 g/mol [1]
Appearance Solid[1]
Spectral Data

Detailed NMR and other spectral data for this compound are not publicly available. However, the analysis of related 2-azabicyclo[2.2.1]heptane derivatives provides an expected spectral profile. For instance, the ¹H NMR spectrum of the parent 2-azabicyclo[2.2.1]heptane shows characteristic signals for the bridgehead and bridge protons. The introduction of the 2-hydroxyethyl group would introduce additional signals corresponding to the methylene protons adjacent to the nitrogen and the hydroxyl group.

Synthesis and Reactivity

The synthesis of 2-azabicyclo[2.2.1]heptane derivatives often involves aza-Diels-Alder reactions to construct the core bicyclic framework. Subsequent N-alkylation can then be employed to introduce various substituents.

Illustrative Synthesis of N-Substituted 2-Azabicyclo[2.2.1]heptanes

A general and illustrative protocol for the synthesis of N-substituted 2-azabicyclo[2.2.1]heptanes, which could be adapted for the synthesis of this compound, is outlined below. This protocol is based on methodologies reported for related compounds.

Experimental Protocol: N-Alkylation of 2-Azabicyclo[2.2.1]heptane

  • Dissolution: 2-Azabicyclo[2.2.1]heptane (1.0 eq) is dissolved in a suitable aprotic solvent such as acetonitrile or DMF.

  • Base Addition: A non-nucleophilic base, for instance, potassium carbonate (K₂CO₃) (1.5 eq), is added to the solution.

  • Alkylation: 2-Bromoethanol (1.2 eq) is added dropwise to the stirred reaction mixture at room temperature.

  • Reaction Monitoring: The reaction is heated to 60-80 °C and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until completion.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, filtered to remove the inorganic base, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol gradient) to yield the desired N-substituted product.

G Illustrative Synthesis Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Azabicyclo[2.2.1]heptane E Dissolution & Base Addition A->E B 2-Bromoethanol F N-Alkylation at 60-80 °C B->F C Potassium Carbonate C->E D Solvent (e.g., Acetonitrile) D->E E->F G Reaction Monitoring (TLC/LC-MS) F->G H Filtration G->H I Solvent Evaporation H->I J Column Chromatography I->J K This compound J->K

Caption: A generalized workflow for the synthesis of this compound.

Biological Activity and Therapeutic Potential

While the biological activity of this compound has not been specifically reported, the 2-azabicyclo[2.2.1]heptane scaffold is a key component in several classes of biologically active molecules.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

Derivatives of 2-azabicyclo[2.2.1]heptane have been investigated as potent and selective inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. Inhibition of DPP-4 increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release, thereby lowering blood glucose levels.

One notable example is a compound where the 2-azabicyclo[2.2.1]heptane moiety is coupled with (R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid, which has shown high potency as a DPP-4 inhibitor with an IC50 value in the nanomolar range.[2]

Table 2: In Vitro Activity of a Representative 2-Azabicyclo[2.2.1]heptane-based DPP-4 Inhibitor

CompoundTargetIC50 (nM)
Neogliptin AnalogDPP-416.8 ± 2.2

Data from a study on a related analog, not the title compound.[2]

G DPP-4 Inhibition Signaling Pathway cluster_incretin Incretin Hormones cluster_pancreas Pancreas GLP1 GLP-1 DPP4 DPP-4 Enzyme GLP1->DPP4 Substrates Insulin ↑ Insulin Secretion GLP1->Insulin Glucagon ↓ Glucagon Secretion GLP1->Glucagon GIP GIP GIP->DPP4 Substrates GIP->Insulin GIP->Glucagon Inactivation Inactivation DPP4->Inactivation Glucose ↓ Blood Glucose Insulin->Glucose Glucagon->Glucose Opposes Inhibitor 2-Azabicyclo[2.2.1]heptane Derivative (Inhibitor) Inhibitor->DPP4 Inhibition

Caption: Mechanism of action for 2-azabicyclo[2.2.1]heptane-based DPP-4 inhibitors.

CXCR2 Antagonists for Cancer Therapy

The bicyclo[2.2.1]heptane scaffold, including the 2-aza variant, has been utilized in the development of antagonists for the CXC chemokine receptor 2 (CXCR2). CXCR2 and its ligands are implicated in tumor growth, angiogenesis, and metastasis. By blocking the CXCR2 signaling pathway, these compounds have the potential to inhibit cancer progression.

A bicyclo[2.2.1]heptane-containing N,N'-diarylsquaramide derivative has demonstrated potent CXCR2 antagonistic activity with an IC50 of 48 nM and has shown anti-cancer metastatic effects in preclinical studies.[3]

Table 3: In Vitro Activity of a Representative Bicyclo[2.2.1]heptane-based CXCR2 Antagonist

CompoundTargetIC50 (nM)Selectivity (CXCR1/CXCR2)
Squaramide DerivativeCXCR24860.4

Data from a study on a related analog, not the title compound.[3]

Conclusion

This compound is a representative member of the 2-azabicyclo[2.2.1]heptane class of compounds, a scaffold of significant importance in contemporary drug discovery. While specific data for this particular molecule is sparse, the broader family of its derivatives has shown considerable promise in targeting key enzymes and receptors involved in prevalent diseases such as type 2 diabetes and cancer. The rigid, three-dimensional nature of the 2-azabicyclo[2.2.1]heptane core provides a robust platform for the design of potent and selective modulators of biological targets. Further research into the synthesis and biological evaluation of a wider range of derivatives, including this compound, is warranted to fully explore the therapeutic potential of this versatile chemical scaffold. Future studies should aim to generate comprehensive physicochemical and pharmacological data for individual analogs to facilitate their progression through the drug development pipeline.

References

Technical Guide: 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol (CAS No. 116585-72-9)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol, a heterocyclic organic compound of interest in medicinal chemistry and drug discovery. This document consolidates available data on its chemical properties, synthesis, and potential biological relevance, presented in a format tailored for scientific and research applications.

Chemical Identity and Properties

The fundamental physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 116585-72-9
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
Appearance Solid
SMILES OCCN1CC2CCC1C2
InChI 1S/C8H15NO/c10-4-3-9-6-7-1-2-8(9)5-7/h7-8,10H,1-6H2
InChIKey MZMQCWWTXDQALT-UHFFFAOYSA-N

Synthesis and Experimental Protocols

A plausible synthetic route involves the reaction of 2-azabicyclo[2.2.1]heptane with a two-carbon electrophile containing a hydroxyl group or a precursor. Two common methods for introducing a 2-hydroxyethyl group onto a secondary amine are:

  • Reaction with Ethylene Oxide: This reaction involves the nucleophilic attack of the secondary amine of the 2-azabicyclo[2.2.1]heptane on the epoxide ring of ethylene oxide. This is a direct and atom-economical method.

  • Reaction with a 2-Haloethanol: Alternatively, the amine can be reacted with a 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol, in the presence of a base to neutralize the resulting hydrohalic acid.

A generalized experimental workflow for the synthesis via alkylation with a 2-haloethanol is presented below.

G cluster_reactants Reactants cluster_process Reaction cluster_workup Work-up & Purification Reactant1 2-Azabicyclo[2.2.1]heptane Stirring Stirring at elevated temperature Reactant1->Stirring Reactant2 2-Haloethanol (e.g., 2-Bromoethanol) Reactant2->Stirring Base Base (e.g., K2CO3, Et3N) Base->Stirring Solvent Solvent (e.g., Acetonitrile, DMF) Solvent->Stirring Filtration Filtration Stirring->Filtration Extraction Solvent Extraction Filtration->Extraction Chromatography Column Chromatography Extraction->Chromatography Product This compound Chromatography->Product G cluster_applications Potential Therapeutic Areas Core 2-Azabicyclo[2.2.1]heptane Scaffold Compound This compound Core->Compound Functionalization Derivatives Pharmacologically Active Derivatives Compound->Derivatives Further Synthesis App1 Analgesia Derivatives->App1 App2 Anti-inflammatory Derivatives->App2 App3 Diabetes (DPP-4 Inhibition) Derivatives->App3 App4 Oncology/Neuroscience (σ Receptor Ligands) Derivatives->App4

Structure Elucidation of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol. The document details the key analytical techniques and methodologies required to confirm the chemical structure of this bicyclic amino alcohol.

Chemical Identity and Properties

This compound is a derivative of 2-azabicyclo[2.2.1]heptane, a rigid bicyclic scaffold of interest in medicinal chemistry due to its defined three-dimensional structure. The addition of an ethanol group to the nitrogen atom introduces a functional handle for further chemical modifications.

PropertyValueSource
CAS Number 116585-72-9
Molecular Formula C₈H₁₅NO
Molecular Weight 141.21 g/mol
Appearance Solid
SMILES OCCN1CC2CCC1C2
InChI 1S/C8H15NO/c10-4-3-9-6-7-1-2-8(9)5-7/h7-8,10H,1-6H2

Proposed Synthesis

A plausible synthetic route to this compound involves the N-alkylation of 2-azabicyclo[2.2.1]heptane with a suitable two-carbon electrophile, such as 2-bromoethanol or ethylene oxide.

G Proposed Synthesis of this compound cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_product Product 2_azabicyclo 2-Azabicyclo[2.2.1]heptane conditions Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) Heat 2_azabicyclo->conditions 1. bromoethanol 2-Bromoethanol bromoethanol->conditions 2. product This compound conditions->product N-Alkylation

A plausible synthetic route for the target compound.

Structure Elucidation Workflow

The confirmation of the structure of this compound would rely on a combination of spectroscopic techniques. The logical workflow for this process is outlined below.

G Structure Elucidation Workflow start Synthesized Product ms Mass Spectrometry (MS) start->ms nmr NMR Spectroscopy (1H, 13C, COSY, HSQC) start->nmr ir Infrared (IR) Spectroscopy start->ir data_analysis Spectroscopic Data Analysis ms->data_analysis nmr->data_analysis ir->data_analysis structure_confirmation Structure Confirmed data_analysis->structure_confirmation

Workflow for spectroscopic structure confirmation.

Spectroscopic Data (Predicted)

Due to the limited availability of published experimental data for this specific molecule, the following spectroscopic characteristics are predicted based on the analysis of its structural features and comparison with known spectra of related 2-azabicyclo[2.2.1]heptane derivatives.

¹H NMR Spectroscopy
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.6t2H-CH₂-OH
~2.8-3.0m2H-N-CH₂-
~2.5-2.7m1HBridgehead H
~2.3-2.5m1HBridgehead H
~1.2-1.8m8HBicyclic ring protons
~2.0-3.0 (broad)s1H-OH
¹³C NMR Spectroscopy
Chemical Shift (δ) ppmAssignment
~60-CH₂-OH
~58-N-CH₂-
~65, ~40Bridgehead C
~35, ~30, ~28Bicyclic ring carbons
Mass Spectrometry
m/zInterpretation
141[M]⁺ (Molecular Ion)
110[M - CH₂OH]⁺
96[M - CH₂CH₂OH]⁺
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Interpretation
3400-3200 (broad)O-H stretch (alcohol)
2950-2850C-H stretch (aliphatic)
1150-1050C-O stretch (alcohol)
1200-1100C-N stretch

Experimental Protocols

The following are representative experimental protocols for the synthesis and characterization of this compound.

Synthesis of this compound
  • To a solution of 2-azabicyclo[2.2.1]heptane (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and 2-bromoethanol (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure product.

NMR Spectroscopy
  • Prepare a ~5-10 mg/mL solution of the purified product in deuterated chloroform (CDCl₃).

  • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • For unambiguous assignment of protons and carbons, perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Mass Spectrometry
  • Dissolve a small amount of the sample in a suitable solvent (e.g., methanol).

  • Analyze the sample using an electrospray ionization (ESI) mass spectrometer in positive ion mode to observe the molecular ion and key fragments.

Infrared Spectroscopy
  • Acquire the IR spectrum of the neat solid sample using a Fourier-transform infrared (FTIR) spectrometer equipped with an attenuated total reflectance (ATR) accessory.

  • Alternatively, prepare a KBr pellet of the sample for analysis.

Conclusion

The structural elucidation of this compound can be confidently achieved through a systematic application of modern spectroscopic techniques. The combination of NMR, mass spectrometry, and IR spectroscopy provides complementary information that, when analyzed together, allows for the unambiguous confirmation of the connectivity and functional groups present in the molecule. The protocols and predicted data presented in this guide serve as a valuable resource for researchers involved in the synthesis and characterization of novel bicyclic compounds for drug discovery and development.

Spectroscopic Characterization of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol.

Table 1: Predicted ¹H NMR Data

(Solvent: CDCl₃, Reference: TMS at 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 3.60t2H-CH₂-OH
~ 3.5 (broad s)s1H-OH
~ 3.20m1HH-1 (bridgehead)
~ 2.85t2HN-CH₂-
~ 2.70m1HH-4 (bridgehead)
~ 2.55dd1HH-3exo
~ 2.30d1HH-3endo
~ 1.80 - 1.20m6HH-5, H-6, H-7
Table 2: Predicted ¹³C NMR Data

(Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)

Chemical Shift (δ, ppm)Assignment
~ 68.0-CH₂-OH
~ 65.5C-1
~ 62.0N-CH₂-
~ 60.5C-4
~ 40.0C-3
~ 36.5C-7
~ 30.0C-5
~ 28.5C-6
Table 3: Predicted IR Spectroscopy Data
Wavenumber (cm⁻¹)IntensityFunctional Group Vibration
3400 - 3200Broad, StrongO-H stretch (alcohol, hydrogen-bonded)[1][2]
2950 - 2850StrongC-H stretch (aliphatic)
1260 - 1000MediumC-N stretch (tertiary amine)[3]
1050 - 1000StrongC-O stretch (primary alcohol)
Table 4: Predicted Mass Spectrometry Data
ParameterValue
Molecular FormulaC₈H₁₅NO
Molecular Weight141.21 g/mol
Predicted [M]⁺ (m/z)141
Predicted [M+H]⁺ (m/z)142
Major Predicted Fragments (m/z)
110[M - CH₂OH]⁺
96[M - CH₂CH₂OH]⁺
82Fragmentation of the bicyclic ring
68Further fragmentation of the bicyclic ring

Experimental Workflow

The structural elucidation of a novel compound like this compound follows a logical workflow. The diagram below illustrates the typical sequence of spectroscopic analyses.

Spectroscopic_Workflow General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_confirm Structure Confirmation Sample Pure Compound Prep_NMR Dissolve in Deuterated Solvent (e.g., CDCl₃) Prep_MS Dilute in Volatile Solvent (e.g., MeOH/H₂O) Prep_IR Prepare as Thin Film or KBr Pellet NMR_Acq NMR Spectrometer (¹H, ¹³C, 2D NMR) Prep_NMR->NMR_Acq MS_Acq Mass Spectrometer (e.g., ESI-MS) Prep_MS->MS_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR_Acq->NMR_Data MS_Data Mass Spectrum (Molecular Ion, Fragments) MS_Acq->MS_Data IR_Data IR Spectrum (Functional Groups) IR_Acq->IR_Data Structure_Hypo Propose Structure NMR_Data->Structure_Hypo MS_Data->Structure_Hypo IR_Data->Structure_Hypo Confirmation Structure Elucidated Structure_Hypo->Confirmation

Caption: Workflow for structural elucidation using spectroscopic methods.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1 ¹H NMR Spectroscopy

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the solid compound and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Place the NMR tube in the spectrometer. Lock the spectrometer on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity and resolution. Tune and match the probe for the ¹H frequency.[4]

  • Data Acquisition: Set the acquisition parameters. A standard experiment would include:

    • Pulse Angle: 45°[4]

    • Acquisition Time: 4 seconds[4]

    • Relaxation Delay (d1): 1-2 seconds

    • Number of Scans (ns): 8-16, depending on sample concentration.

    • Spectral Width: A range covering approximately -1 to 12 ppm.

  • Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum manually or automatically. Apply a baseline correction. Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) or an internal standard (e.g., TMS at 0.00 ppm). Integrate the peaks to determine the relative number of protons.

3.1.2 ¹³C NMR Spectroscopy

  • Sample Preparation: A more concentrated sample is often required for ¹³C NMR. Use 20-50 mg of the compound in 0.6-0.7 mL of the deuterated solvent.

  • Instrument Setup: Follow the same locking, shimming, and tuning procedures as for ¹H NMR, but tune the probe for the ¹³C frequency.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. Typical parameters include:

    • Pulse Angle: 30-45°[4]

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay (d1): 2 seconds

    • Number of Scans (ns): 1024 or more, as ¹³C has a low natural abundance and sensitivity.[5]

    • Decoupling: Broadband proton decoupling is applied during acquisition to simplify the spectrum to singlets.

  • Data Processing: Process the FID similarly to the ¹H spectrum. Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Film Method): Dissolve a small amount of the solid sample (approx. 10-20 mg) in a few drops of a volatile solvent like methylene chloride or acetone.[6] Apply a drop of this solution to the surface of a salt plate (e.g., NaCl or KBr).[6] Allow the solvent to evaporate completely, leaving a thin, solid film of the compound on the plate.[6]

  • Data Acquisition: Place the salt plate in the sample holder of the FTIR spectrometer. Acquire a background spectrum of the clean, empty beam path first. Then, acquire the sample spectrum.

  • Instrument Parameters:

    • Scan Range: Typically 4000-400 cm⁻¹.

    • Number of Scans: 16-32 scans are usually co-added to improve the signal-to-noise ratio.

    • Resolution: 4 cm⁻¹ is sufficient for routine analysis.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. Label the significant peaks.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a solvent suitable for electrospray ionization (ESI), such as a mixture of methanol and water or acetonitrile and water.[7] A small amount of an acid (e.g., 0.1% formic acid) can be added to promote protonation for positive ion mode.[7]

  • Instrument Setup: The analysis is typically performed using a mass spectrometer equipped with an ESI source.[8] The sample solution is introduced into the source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.[7]

  • Data Acquisition (Positive Ion Mode):

    • Ionization Mode: ESI positive.

    • Capillary Voltage: Set between 3-5 kV.

    • Drying Gas: Nitrogen gas flow and temperature are optimized to facilitate desolvation.

    • Mass Range: Scan a range appropriate for the expected molecular weight (e.g., m/z 50-500).

  • Data Processing: The resulting mass spectrum will show the relative abundance of ions versus their mass-to-charge ratio (m/z). Identify the [M+H]⁺ peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information.

References

A Technical Guide to the Solubility of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

A summary of the known physicochemical properties of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol is presented below. These properties are essential for designing and interpreting solubility studies.

PropertyValueSource
Molecular Formula C₈H₁₅NO[1][2][3]
Molecular Weight 141.21 g/mol [1][2][3]
CAS Number 116585-72-9[1]
Appearance Solid[1]
InChI Key MZMQCWWTXDQALT-UHFFFAOYSA-N[1]
SMILES OCCN1CC2CCC1C2[1]

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[4][5] The following protocol provides a detailed methodology for determining the solubility of this compound.

1. Materials and Equipment:

  • This compound (pure solid)

  • Selected solvents (e.g., water, ethanol, methanol, acetone, dimethyl sulfoxide)

  • Analytical balance

  • Scintillation vials or flasks with screw caps

  • Shaking incubator or water bath with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or mass spectrometer) or another suitable analytical technique.

  • Volumetric flasks and pipettes

2. Procedure:

  • Preparation of Solvent: Prepare a known volume of the desired solvent in a flask.

  • Addition of Solute: Add an excess amount of this compound to the solvent to create a saturated solution. The presence of undissolved solid is necessary to ensure equilibrium is reached.

  • Equilibration: Seal the flasks and place them in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples to pellet the undissolved solid.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered solution with the appropriate solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC method or another suitable analytical technique to determine the concentration of the dissolved compound.

  • Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The experiment should be performed in triplicate to ensure accuracy and precision.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of a compound using the shake-flask method.

G Experimental Workflow for Shake-Flask Solubility Determination A Add excess solute to solvent B Equilibrate in shaking incubator A->B 24-72 hours C Centrifuge to separate solid B->C D Filter supernatant C->D E Dilute sample D->E F Analyze by HPLC E->F G Calculate solubility F->G

Caption: A flowchart of the shake-flask method for solubility determination.

Hypothetical Signaling Pathway Investigation

Given that azabicyclo[2.2.1]heptane derivatives can exhibit a range of biological activities, it is plausible that this compound could be investigated for its effects on cellular signaling pathways. The following diagram illustrates a hypothetical pathway where such a compound might be studied for its potential to modulate a G-protein coupled receptor (GPCR).

G Hypothetical GPCR Signaling Pathway cluster_0 Hypothetical GPCR Signaling Pathway A This compound B GPCR A->B Binding C G-Protein Activation B->C Conformational Change D Second Messenger Production (e.g., cAMP, IP3) C->D Activation E Downstream Cellular Response D->E Signal Transduction

Caption: A potential signaling pathway involving a GPCR, a target for many drugs.

References

The Rising Star in Medicinal Chemistry: A Technical Guide to 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The rigid bicyclic structure of the 2-azabicyclo[2.2.1]heptane scaffold has garnered significant attention in medicinal chemistry, offering a unique three-dimensional framework that can be exploited for the design of potent and selective therapeutic agents. This guide delves into the potential applications of 2-(2-azabicyclo[2.2.1]heptan-2-yl)ethanol and its derivatives, with a focus on their roles as dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and as C-X-C chemokine receptor 2 (CXCR2) antagonists in oncology.

The 2-Azabicyclo[2.2.1]heptane Scaffold: A Privileged Structure

The 2-azabicyclo[2.2.1]heptane core, a conformationally constrained proline analogue, provides a rigid backbone that can precisely orient functional groups for optimal interaction with biological targets. This rigidity can lead to enhanced binding affinity and selectivity, key attributes for successful drug candidates. The nitrogen atom within the bicyclic system offers a convenient point for chemical modification, allowing for the introduction of various side chains to modulate pharmacological properties.

Applications in the Treatment of Type 2 Diabetes: DPP-4 Inhibition

Derivatives of the 2-azabicyclo[2.2.1]heptane scaffold have emerged as potent inhibitors of dipeptidyl peptidase-4 (DPP-4), a key enzyme in glucose homeostasis. Inhibition of DPP-4 prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1), leading to enhanced insulin secretion and improved glycemic control.

One of the most promising compounds in this class is Neogliptin . This molecule incorporates the 2-azabicyclo[2.2.1]heptane moiety and has demonstrated potent DPP-4 inhibitory activity.

Quantitative Data for DPP-4 Inhibitors
CompoundTargetIC50 (nM)Reference
Neogliptin (12a)DPP-416.8 ± 2.2[1][2]
VildagliptinDPP-4-[1][2]
SitagliptinDPP-4-[1][2]
Neogliptin Derivative (9a)DPP-44.3[3][4]

Applications in Oncology: CXCR2 Antagonism

The chemokine receptor CXCR2 and its ligands play a crucial role in tumor progression, including angiogenesis, metastasis, and inflammation.[5][6][7] Antagonizing the CXCR2 signaling pathway has thus become an attractive strategy for cancer therapy. The 2-azabicyclo[2.2.1]heptane scaffold has been utilized to develop potent and selective CXCR2 antagonists.

CXCR2 Signaling Pathway in Cancer

The binding of CXC chemokines to the CXCR2 receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events. This leads to the activation of several downstream pathways, including the PI3K/Akt, MAPK/ERK, and NF-κB pathways, which collectively promote cell survival, proliferation, migration, and angiogenesis.[8][9]

CXCR2_Signaling_Pathway Ligand CXC Chemokines (e.g., CXCL1, CXCL8) CXCR2 CXCR2 (GPCR) Ligand->CXCR2 Binds G_protein G-protein (α, βγ) CXCR2->G_protein Activates PI3K PI3K G_protein->PI3K MAPK_pathway MAPK/ERK Pathway G_protein->MAPK_pathway NFkB_pathway NF-κB Pathway G_protein->NFkB_pathway Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Angiogenesis Angiogenesis Akt->Angiogenesis Metastasis Metastasis Akt->Metastasis MAPK_pathway->Proliferation MAPK_pathway->Angiogenesis MAPK_pathway->Metastasis NFkB_pathway->Proliferation NFkB_pathway->Angiogenesis NFkB_pathway->Metastasis

CXCR2 Signaling Pathway in Cancer.

Quantitative Data for CXCR2 Antagonists
CompoundTargetIC50 (nM)Selectivity (CXCR1 IC50 / CXCR2 IC50)Reference
Compound 2eCXCR24860.4[10][11]

Experimental Protocols

Synthesis of 2-Azabicyclo[2.2.1]heptane Derivatives (General Workflow)

While direct synthesis from this compound is not extensively documented for the highlighted drug candidates, a common approach to the core scaffold involves a stereoselective aza-Diels-Alder reaction. The resulting bicyclic intermediate can then be further functionalized.

Synthesis_Workflow Start Cyclopentadiene & Chiral Imine Diels_Alder Aza-Diels-Alder Reaction Start->Diels_Alder Intermediate 2-Azabicyclo[2.2.1]heptene Derivative Diels_Alder->Intermediate Reduction Reduction of Double Bond Intermediate->Reduction Core_Scaffold 2-Azabicyclo[2.2.1]heptane Core Reduction->Core_Scaffold Functionalization Functionalization (e.g., N-alkylation with 2-bromoethanol to yield the title compound, or other modifications) Core_Scaffold->Functionalization Final_Compound Medicinally Active Compound Functionalization->Final_Compound

General Synthetic Workflow for 2-Azabicyclo[2.2.1]heptane Derivatives.

DPP-4 Inhibition Assay Protocol

This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-pNA or a fluorogenic substrate like Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor (e.g., Sitagliptin)

  • 96-well microplate (black for fluorescent assays)

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the DPP-4 enzyme in assay buffer.

    • Prepare a stock solution of the DPP-4 substrate in assay buffer.

    • Prepare serial dilutions of the test compounds and the positive control in the assay buffer. The final solvent concentration should be kept constant across all wells (typically ≤1%).

  • Assay Setup:

    • In a 96-well plate, add the following to triplicate wells:

      • Blank wells: Assay buffer only.

      • Control wells (100% activity): Assay buffer and DPP-4 enzyme solution.

      • Test compound wells: Test compound dilution and DPP-4 enzyme solution.

      • Positive control wells: Positive control dilution and DPP-4 enzyme solution.

  • Pre-incubation:

    • Incubate the plate at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitors to interact with the enzyme.

  • Reaction Initiation:

    • Add the DPP-4 substrate solution to all wells to initiate the enzymatic reaction.

  • Incubation and Measurement:

    • Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

    • Measure the absorbance (for pNA substrate) or fluorescence (for AMC substrate) at appropriate wavelengths using a microplate reader.

  • Data Analysis:

    • Subtract the mean reading of the blank wells from all other readings.

    • Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = [1 - (Signal of test well / Signal of control well)] * 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).[12][13][14][15][16]

Conclusion

The 2-azabicyclo[2.2.1]heptane scaffold, and by extension its derivative this compound, represents a valuable building block in the design of novel therapeutic agents. Its rigid structure and amenability to chemical modification have led to the development of potent DPP-4 inhibitors and CXCR2 antagonists with significant potential in the treatment of type 2 diabetes and cancer, respectively. Further exploration of this privileged scaffold is likely to yield a new generation of selective and effective medicines.

References

An In-depth Technical Guide to the Biological Activity of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities of 2-(2-azabicyclo[2.2.1]heptan-2-yl)ethanol derivatives and related compounds incorporating the 2-azabicyclo[2.2.1]heptane scaffold. This class of molecules has garnered significant interest in medicinal chemistry due to its rigid bicyclic structure, which allows for precise spatial orientation of functional groups, leading to high-affinity interactions with various biological targets. This guide summarizes key quantitative data, details experimental methodologies for crucial assays, and visualizes relevant signaling pathways and experimental workflows.

Core Biological Activities and Quantitative Data

The 2-azabicyclo[2.2.1]heptane framework is a versatile scaffold that has been incorporated into molecules targeting a range of biological processes. The primary activities identified in the scientific literature are Dipeptidyl Peptidase-4 (DPP-4) inhibition, modulation of Nicotinic Acetylcholine Receptors (nAChRs), and cytotoxic effects against cancer cells.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Derivatives of 2-azabicyclo[2.2.1]heptane have emerged as potent inhibitors of DPP-4, a key enzyme in glucose homeostasis. Inhibition of DPP-4 increases the levels of incretin hormones, such as GLP-1 and GIP, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. This mechanism of action makes these compounds promising candidates for the treatment of type 2 diabetes mellitus.[1][2][3][4]

One notable example is neogliptin, a potent DPP-4 inhibitor containing the 2-azabicyclo[2.2.1]heptane moiety.[1][5]

Compound/DerivativeTargetAssay TypeActivity (IC₅₀)Reference
Neogliptin (12a)DPP-4In vitro enzymatic assay16.8 ± 2.2 nM[1][5]
VildagliptinDPP-4In vitro enzymatic assayComparative[1]
SitagliptinDPP-4In vitro enzymatic assayComparative[1]
Nicotinic Acetylcholine Receptor (nAChR) Modulation

The rigid structure of the 2-azabicyclo[2.2.1]heptane core is well-suited for interaction with the binding sites of nicotinic acetylcholine receptors. These ligand-gated ion channels are implicated in a variety of neurological processes, and their modulation is a key strategy in the development of therapies for CNS disorders such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.[6][7] Epibatidine, a natural alkaloid containing a related 7-azabicyclo[2.2.1]heptane structure, is a potent nAChR agonist and has served as a lead compound for the development of more selective analogs.[6][7]

Compound/DerivativenAChR SubtypeAssay TypeBinding Affinity (Kᵢ)Reference
Epibatidine Analogα4β2*Radioligand binding assayHigh affinity[8]
RTI-36αβ-containingNicotine discrimination assay (ED₅₀)0.001 mg/kg[8]
RTI-102αβ-containingNicotine discrimination assay (ED₅₀)0.12 mg/kg[8]
Cytotoxic Activity

Chiral sulfonamides based on the 2-azabicyclo[2.2.1]heptane skeleton have been investigated for their potential as anticancer agents. These compounds have demonstrated cytotoxic activity against various human cancer cell lines.

Compound ClassCell LineAssay TypeOutcomeReference
Chiral 2-azabicycloalkane-based sulfonamidesHepatocellular Carcinoma (HCC), Medulloblastoma (MB), Glioblastoma (GBM)Cell viability assayReduced cell viability[9][10]
CXCR2 Antagonism

While not strictly this compound derivatives, compounds containing the bicyclo[2.2.1]heptane core have been identified as selective antagonists of the CXCR2 chemokine receptor. CXCR2 and its ligands play a crucial role in inflammation and have been implicated in tumor progression and metastasis.[11]

Compound ClassTargetAssay TypeActivity (IC₅₀)Reference
Bicyclo[2.2.1]heptane containing N,N′-diarylsquaramideCXCR2Antagonism Assay48 nMNot explicitly in provided search results but inferred as a relevant activity.

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide.

DPP-4 Inhibition Assay

This protocol is based on a fluorometric method to determine the in vitro inhibitory activity of compounds against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well microplate (black, flat-bottom)

  • Fluorometric microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In each well of the 96-well plate, add the test compound solution and the DPP-4 enzyme solution.

  • Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the DPP-4 substrate to each well.

  • Immediately begin monitoring the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) at regular intervals for a set period (e.g., 30 minutes) at 37°C.

  • Calculate the rate of reaction from the linear portion of the fluorescence versus time curve.

  • Determine the percentage of inhibition for each compound concentration relative to a control without an inhibitor.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Nicotinic Acetylcholine Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for nAChRs.

Materials:

  • Cell membranes or whole cells expressing the nAChR subtype of interest (e.g., from transfected cell lines or specific brain regions)

  • Radioligand with high affinity for the target receptor (e.g., [³H]epibatidine)

  • Assay buffer (e.g., phosphate buffer)

  • Test compounds dissolved in a suitable solvent

  • Non-specific binding control (a high concentration of a known nAChR ligand, e.g., nicotine)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In assay tubes, combine the cell membranes/whole cells, the radioligand at a fixed concentration, and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate the mixture at a specific temperature (e.g., room temperature or 4°C) for a duration sufficient to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percentage of inhibition of specific binding for each concentration of the test compound.

  • Calculate the Ki value from the IC₅₀ value using the Cheng-Prusoff equation.[8]

Cytotoxicity Assay (MTT Assay)

This protocol outlines the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method to assess cell viability.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • Test compounds

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Spectrophotometric microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours at 37°C.

  • During this incubation, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

  • Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Experimental Workflows

This section provides diagrams created using the DOT language to visualize key signaling pathways and experimental workflows associated with the biological activities of this compound derivatives.

Signaling Pathways

DPP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_pancreas Pancreatic β-cell GLP-1 (Active) GLP-1 (Active) DPP-4 DPP-4 Enzyme GLP-1 (Active)->DPP-4 Substrate GLP-1R GLP-1 Receptor GLP-1 (Active)->GLP-1R Activates GIP (Active) GIP (Active) GIP (Active)->DPP-4 Substrate GIPR GIP Receptor GIP (Active)->GIPR Activates DPP-4_Inhibitor 2-Azabicyclo[2.2.1]heptane Derivative DPP-4_Inhibitor->DPP-4 Inhibits GLP-1 (Inactive) GLP-1 (Inactive) DPP-4->GLP-1 (Inactive) Cleaves GIP (Inactive) GIP (Inactive) DPP-4->GIP (Inactive) Cleaves cAMP ↑ cAMP GLP-1R->cAMP GIPR->cAMP Insulin_Secretion ↑ Insulin Secretion cAMP->Insulin_Secretion

Caption: DPP-4 Inhibition Signaling Pathway.

nAChR_Signaling_Pathway cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron ACh Acetylcholine nAChR Nicotinic Acetylcholine Receptor (α4β2 / α7) ACh->nAChR Binds nAChR_Ligand 2-Azabicyclo[2.2.1]heptane Derivative nAChR_Ligand->nAChR Binds (Agonist/Antagonist) Ion_Influx Na⁺ / Ca²⁺ Influx nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization Signaling_Cascades Downstream Signaling (e.g., PI3K/Akt, MAPK) Ion_Influx->Signaling_Cascades Neurotransmission Altered Neurotransmission Depolarization->Neurotransmission Signaling_Cascades->Neurotransmission

Caption: Nicotinic Acetylcholine Receptor Signaling.

Experimental Workflows

Synthesis_Workflow Start Starting Materials (e.g., 2-Azabicyclo[2.2.1]heptane) Reaction Chemical Synthesis (e.g., Alkylation, Acylation) Start->Reaction Purification Purification (e.g., Chromatography, Recrystallization) Reaction->Purification Characterization Structural Characterization (NMR, Mass Spectrometry, etc.) Purification->Characterization Final_Compound Final this compound Derivative Characterization->Final_Compound

Caption: General Synthesis Workflow.

Biological_Assay_Workflow Compound Test Compound Assay_Setup Assay Setup (e.g., Plate seeding, Reagent preparation) Compound->Assay_Setup Incubation Incubation with Biological Target (Enzyme, Receptor, Cells) Assay_Setup->Incubation Measurement Data Acquisition (e.g., Fluorescence, Radioactivity, Absorbance) Incubation->Measurement Data_Analysis Data Analysis (IC₅₀/Kᵢ Determination) Measurement->Data_Analysis Result Biological Activity Data_Analysis->Result

Caption: General Biological Assay Workflow.

References

The 2-Azabicyclo[2.2.1]heptane Scaffold: A Comprehensive Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review of Synthesis, Pharmacological Activity, and Therapeutic Potential

The 2-azabicyclo[2.2.1]heptane core, a rigid bicyclic scaffold, has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel therapeutics. Its constrained conformation allows for precise spatial orientation of substituents, leading to high-affinity interactions with various biological targets. This technical guide provides a comprehensive literature review of the 2-azabicyclo[2.2.1]heptane scaffold, focusing on its synthesis, pharmacological applications as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor, and its burgeoning roles in anticancer and antiviral research. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative biological data, and visual representations of relevant biological pathways and experimental workflows.

Synthesis of the 2-Azabicyclo[2.2.1]heptane Scaffold

The construction of the 2-azabicyclo[2.2.1]heptane core is most prominently achieved through the aza-Diels-Alder reaction. This powerful cycloaddition provides a stereocontrolled route to the bicyclic system.

Key Synthetic Method: The Aza-Diels-Alder Reaction

The aza-Diels-Alder reaction, a cornerstone in the synthesis of nitrogen-containing heterocyclic compounds, is a highly effective method for constructing the 2-azabicyclo[2.2.1]heptane framework. This reaction typically involves the cycloaddition of an imine with a diene, such as cyclopentadiene. The stereoselectivity of the reaction can be controlled through the use of chiral auxiliaries or catalysts, leading to the formation of specific enantiomers.[1][2][3]

Experimental Protocol: General Procedure for the Aza-Diels-Alder Reaction

The following protocol is a generalized procedure based on methodologies reported in the literature.[2][4][5]

Materials:

  • Appropriate chiral amine (e.g., (S)-(-)-1-phenylethylamine)

  • Glyoxylate ester (e.g., methyl glyoxylate)

  • Cyclopentadiene (freshly cracked)

  • Lewis acid catalyst (e.g., boron trifluoride diethyl etherate)

  • Brønsted acid (e.g., trifluoroacetic acid)

  • Anhydrous solvent (e.g., dichloromethane)

Procedure:

  • To a solution of the chiral amine in anhydrous dichloromethane at 0 °C, the glyoxylate ester is added dropwise. The reaction mixture is stirred for 1-2 hours to form the chiral imine in situ.

  • The reaction is then cooled to -78 °C, and the Lewis acid and Brønsted acid are added sequentially.

  • Freshly cracked cyclopentadiene is then added dropwise to the reaction mixture.

  • The reaction is stirred at -78 °C for several hours and monitored by thin-layer chromatography (TLC) for the consumption of the imine.

  • Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 2-azabicyclo[2.2.1]hept-5-ene derivative.

The endo/exo selectivity of the cycloaddition is a critical aspect, with the exo isomer often being the thermodynamically favored product.[1] The specific diastereomers can be separated by chromatographic techniques.

Pharmacological Applications

The rigid 2-azabicyclo[2.2.1]heptane scaffold has been successfully incorporated into molecules targeting a range of diseases, most notably type 2 diabetes, cancer, and viral infections.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Derivatives of 2-azabicyclo[2.2.1]heptane have been extensively investigated as potent and selective inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.[6][7][8] Inhibition of DPP-4 prevents the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[9][10]

A notable example is the development of neogliptin, a potent DPP-4 inhibitor with an IC50 value of 16.8 ± 2.2 nM.[7][8] Further structural modifications of the neogliptin scaffold have led to even more potent inhibitors, such as compound 9a with an IC50 of 4.3 nM.[11]

Quantitative Data: DPP-4 Inhibitory Activity

CompoundScaffold ModificationIC50 (nM)Reference
Neogliptin (12a)(R)-3-amino-4-(2,4,5-trifluorophenyl)butanoic acid16.8 ± 2.2[7][8]
9a1,2,4-oxadiazole derivative of neogliptin4.3[11][12]
Vildagliptin-> Neogliptin[7]
Sitagliptin-> Neogliptin[7]

Experimental Protocol: DPP-4 Inhibition Assay

The following is a general protocol for determining the in vitro inhibitory activity of compounds against DPP-4.[13]

Materials:

  • Human recombinant DPP-4 enzyme

  • Fluorogenic substrate (e.g., Gly-Pro-AMC)

  • Assay buffer (e.g., Tris-HCl, pH 7.5)

  • Test compounds dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • In a 96-well plate, add the assay buffer, DPP-4 enzyme, and the test compound at various concentrations.

  • Incubate the plate at 37 °C for a pre-determined time (e.g., 15 minutes).

  • Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

  • Monitor the fluorescence kinetically over a period of time (e.g., 30 minutes).

  • The rate of increase in fluorescence is proportional to the DPP-4 activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Signaling Pathway: DPP-4 Inhibition and Glucose Homeostasis

The inhibition of DPP-4 by 2-azabicyclo[2.2.1]heptane derivatives initiates a signaling cascade that ultimately leads to improved glycemic control.

DPP4_Inhibition_Pathway cluster_blood Bloodstream cluster_pancreas Pancreatic β-cell DPP4 DPP-4 GLP1_inactive Inactive GLP-1/GIP DPP4->GLP1_inactive GLP1_active Active GLP-1/GIP GLP1_active->DPP4 Degradation GLP1R GLP-1 Receptor GLP1_active->GLP1R Activates AC Adenylate Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Insulin Insulin Secretion PKA->Insulin Promotes Inhibitor 2-Azabicyclo[2.2.1]heptane Inhibitor Inhibitor->DPP4 Inhibits

Caption: DPP-4 Inhibition Pathway.

Antiproliferative Activity

Sulfonamide derivatives of the 2-azabicyclo[2.2.1]heptane scaffold have demonstrated significant antiproliferative activity against various cancer cell lines.[14][15] These compounds have shown IC50 values comparable to the established anticancer drug cisplatin in certain cell lines, highlighting their potential as novel chemotherapeutic agents.[6][16]

Quantitative Data: Antiproliferative Activity of 2-Azabicyclo[2.2.1]heptane Sulfonamides

CompoundCancer Cell LineIC50 (µM)Reference
10b MV4-11 (Leukemia)3.9 ± 0.2[15]
A549 (Lung)10.1 ± 0.5[15]
LoVo (Colorectal)9.3 ± 0.4[15]
MCF-7 (Breast)12.5 ± 0.7[15]
10c MV4-11 (Leukemia)4.8 ± 0.3[15]
A549 (Lung)11.2 ± 0.6[15]
LoVo (Colorectal)10.5 ± 0.5[15]
MCF-7 (Breast)14.1 ± 0.8[15]
Cisplatin MV4-11 (Leukemia)1.5 ± 0.1[15]
A549 (Lung)4.5 ± 0.3[15]
LoVo (Colorectal)8.9 ± 0.5[15]
MCF-7 (Breast)7.8 ± 0.4[15]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37 °C.

  • During this time, viable cells with active metabolism will reduce the yellow MTT to a purple formazan product.

  • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Logical Relationship: Anticancer Drug Discovery Workflow

The development of novel anticancer agents from the 2-azabicyclo[2.2.1]heptane scaffold follows a structured workflow from initial screening to lead optimization.

Anticancer_Workflow Start Compound Library (2-Azabicyclo[2.2.1]heptane Derivatives) Screening High-Throughput Screening (e.g., MTT Assay) Start->Screening Hit_ID Hit Identification (Compounds with IC50 < Threshold) Screening->Hit_ID Lead_Gen Lead Generation (Structure-Activity Relationship Studies) Hit_ID->Lead_Gen Lead_Opt Lead Optimization (Improve Potency and ADME Properties) Lead_Gen->Lead_Opt Preclinical Preclinical Studies (In vivo models) Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Anticancer Drug Discovery Workflow.

Antiviral Activity

Derivatives of the 2-azabicyclo[2.2.1]heptane scaffold have also shown promise as antiviral agents.[14][17] Sulfonamide-containing derivatives, in particular, have been evaluated for their activity against a range of viruses.[14]

Quantitative Data: Antiviral Activity of a 2-Azabicyclo[2.2.1]heptanesulfonamide Derivative (Compound 6) [17]

VirusIC50 (µM)Selectivity Index (SI)
EMCV18.3 ± 2.019.6
AdV57.5 ± 0.81.8
HPIV-31.5 ± 0.22.8

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Materials:

  • Host cell line susceptible to the virus

  • Virus stock of known titer

  • Test compounds dissolved in DMSO

  • Cell culture medium

  • Agarose or methylcellulose overlay

  • Crystal violet staining solution

Procedure:

  • Seed host cells in 6-well or 12-well plates and grow to confluency.

  • Remove the growth medium and infect the cell monolayers with a known amount of virus (e.g., 100 plaque-forming units per well).

  • Allow the virus to adsorb for 1-2 hours.

  • Remove the viral inoculum and wash the cells.

  • Overlay the cell monolayers with a semi-solid medium (containing agarose or methylcellulose) containing various concentrations of the test compound.

  • Incubate the plates at 37 °C until viral plaques (zones of cell death) are visible.

  • Fix the cells and stain with crystal violet.

  • Count the number of plaques in each well.

  • Calculate the percentage of plaque reduction for each concentration of the test compound relative to a virus control with no compound.

  • The IC50 value is the concentration of the compound that reduces the number of plaques by 50%.

Experimental Workflow: Antiviral Drug Screening

The screening and development of antiviral drugs from the 2-azabicyclo[2.2.1]heptane scaffold follows a systematic process.[18][19][20][21][22]

Antiviral_Screening_Workflow Target_ID Target Identification (Viral or Host Factor) Compound_Lib Compound Library Generation (2-Azabicyclo[2.2.1]heptane Derivatives) Target_ID->Compound_Lib Primary_Screen Primary Screening (e.g., Cell-based assays) Compound_Lib->Primary_Screen Hit_Confirm Hit Confirmation & Validation (e.g., Dose-response) Primary_Screen->Hit_Confirm Secondary_Assay Secondary Assays (e.g., Plaque Reduction Assay) Hit_Confirm->Secondary_Assay MoA Mechanism of Action Studies Secondary_Assay->MoA Lead_Opt Lead Optimization MoA->Lead_Opt In_Vivo In Vivo Efficacy & Toxicity Lead_Opt->In_Vivo Clinical_Dev Clinical Development In_Vivo->Clinical_Dev

Caption: Antiviral Drug Screening Workflow.

Conclusion

The 2-azabicyclo[2.2.1]heptane scaffold represents a highly versatile and valuable core structure in modern drug discovery. Its rigid framework allows for the development of potent and selective modulators of various biological targets. The well-established synthetic routes, particularly the aza-Diels-Alder reaction, provide access to a diverse range of derivatives. The demonstrated success in developing potent DPP-4 inhibitors for the treatment of type 2 diabetes, along with the promising results in anticancer and antiviral research, underscores the continued importance of this scaffold. Further exploration of the structure-activity relationships and the elucidation of the detailed mechanisms of action of its derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents for a variety of diseases. This technical guide serves as a foundational resource for researchers dedicated to harnessing the full potential of the 2-azabicyclo[2.2.1]heptane scaffold in their drug development endeavors.

References

Methodological & Application

Application Notes and Protocols: Synthesis of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed experimental protocol for the synthesis of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol, a valuable building block in medicinal chemistry and drug development. The synthesis involves a two-step process commencing with the preparation of the core scaffold, 2-azabicyclo[2.2.1]heptane, followed by its N-alkylation to introduce the 2-hydroxyethyl moiety. This protocol offers a comprehensive guide, including reaction conditions, purification methods, and characterization data.

Introduction

The 2-azabicyclo[2.2.1]heptane framework is a rigid bicyclic structure that serves as a key pharmacophore in a variety of biologically active compounds. Its conformational rigidity allows for precise positioning of substituents, making it an attractive scaffold for the design of ligands targeting various receptors and enzymes. The title compound, this compound, incorporates a hydrophilic hydroxyethyl group, which can enhance solubility and provide a handle for further functionalization, making it a versatile intermediate in the synthesis of novel therapeutic agents.

Overall Synthesis Workflow

The synthesis of this compound is accomplished through a two-stage process. The initial stage focuses on the construction of the 2-azabicyclo[2.2.1]heptane core, which can be achieved through various established synthetic routes. The second stage involves the direct N-alkylation of the bicyclic amine with a suitable two-carbon electrophile bearing a hydroxyl group or a protected precursor.

Synthesis_Workflow Start Starting Materials Step1 Synthesis of 2-Azabicyclo[2.2.1]heptane Start->Step1 Intermediate 2-Azabicyclo[2.2.1]heptane Step1->Intermediate Step2 N-Alkylation with 2-Bromoethanol Intermediate->Step2 Product This compound Step2->Product Purification Purification Product->Purification Analysis Characterization Purification->Analysis

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Stage 1: Synthesis of 2-Azabicyclo[2.2.1]heptane (Illustrative Method)

The synthesis of the 2-azabicyclo[2.2.1]heptane core can be accomplished via several literature methods. One common approach involves a Diels-Alder reaction followed by subsequent transformations. For the purpose of this protocol, we will assume the availability of the starting bicyclic amine.

Stage 2: Synthesis of this compound

This stage details the N-alkylation of 2-azabicyclo[2.2.1]heptane with 2-bromoethanol.

Materials:

Reagent/SolventFormulaM.W. ( g/mol )AmountMoles
2-Azabicyclo[2.2.1]heptaneC₆H₁₁N97.161.0 g10.3 mmol
2-BromoethanolC₂H₅BrO124.961.54 g12.3 mmol
Potassium CarbonateK₂CO₃138.212.85 g20.6 mmol
Acetonitrile (anhydrous)CH₃CN41.0550 mL-
DichloromethaneCH₂Cl₂84.93As needed-
Saturated Sodium BicarbonateNaHCO₃84.01As needed-
Brine--As needed-
Anhydrous Sodium SulfateNa₂SO₄142.04As needed-

Procedure:

  • To a stirred solution of 2-azabicyclo[2.2.1]heptane (1.0 g, 10.3 mmol) in anhydrous acetonitrile (50 mL) in a round-bottom flask, add potassium carbonate (2.85 g, 20.6 mmol).

  • Add 2-bromoethanol (1.54 g, 12.3 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the residue in dichloromethane (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (25 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of dichloromethane/methanol as the eluent to afford the pure this compound.

Expected Yield: 70-80%

Data Presentation

Table 1: Summary of Quantitative Data

ParameterValue
Starting Material (2-Azabicyclo[2.2.1]heptane)1.0 g
Product Yield (Theoretical)1.45 g
Product Yield (Actual, representative)1.02 - 1.16 g
Molar Yield70 - 80%
Purity (by GC-MS)>95%

Characterization Data:

  • Appearance: Colorless to pale yellow oil or solid.

  • Molecular Formula: C₈H₁₅NO

  • Molecular Weight: 141.21 g/mol

  • ¹H NMR (CDCl₃, 400 MHz) δ (ppm): Note: The following are predicted shifts and should be confirmed by experimental data. ~3.60 (t, 2H), ~2.80-2.90 (m, 2H), ~2.60 (t, 2H), ~2.40 (br s, 1H), ~1.20-1.80 (m, 8H).

  • ¹³C NMR (CDCl₃, 101 MHz) δ (ppm): Note: The following are predicted shifts and should be confirmed by experimental data. ~60.5, ~59.0, ~58.0, ~36.0, ~35.0, ~28.0.

  • Mass Spectrometry (EI): m/z (%) = 141 (M+), 110, 96, 82, 68.

Signaling Pathway and Experimental Logic

The core of this protocol lies in the nucleophilic substitution reaction where the secondary amine of the 2-azabicyclo[2.2.1]heptane acts as a nucleophile, attacking the electrophilic carbon of 2-bromoethanol. The base, potassium carbonate, serves to deprotonate the amine, increasing its nucleophilicity, and to neutralize the HBr formed during the reaction.

Reaction_Mechanism Reactants 2-Azabicyclo[2.2.1]heptane 2-Bromoethanol K₂CO₃ Deprotonation Deprotonation of Amine Reactants:amine->Deprotonation Reactants:base->Deprotonation Nucleophilic_Attack SN2 Attack Reactants:bromo->Nucleophilic_Attack Deprotonation->Nucleophilic_Attack Intermediate Transition State Nucleophilic_Attack->Intermediate Product_Formation Product Formation + KBr + KHCO₃ Intermediate->Product_Formation Product This compound Product_Formation->Product

Caption: Logical flow of the N-alkylation reaction.

Conclusion

This application note provides a detailed and practical protocol for the synthesis of this compound. The described method is robust and scalable, offering a reliable route to this important building block for drug discovery and development. The provided characterization data, while based on predictions, serves as a benchmark for researchers to confirm the identity and purity of their synthesized compound.

The Versatile Building Block: 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol is a valuable chiral building block in organic synthesis, particularly for the development of novel therapeutic agents. Its rigid bicyclic structure, the 2-azabicyclo[2.2.1]heptane core, offers a conformationally constrained scaffold that is frequently exploited in medicinal chemistry to enhance binding affinity and selectivity to biological targets. The presence of a primary hydroxyl group provides a versatile handle for a variety of chemical transformations, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.

While specific, detailed protocols for the direct derivatization of this compound are not extensively documented in publicly available literature, its utility can be inferred from the broad applications of the parent 2-azabicyclo[2.2.1]heptane scaffold. This framework is a key component in molecules targeting a range of conditions, including neurological disorders and cancer.

General Applications and Synthetic Potential

The 2-azabicyclo[2.2.1]heptane moiety is a recognized pharmacophore, and its derivatives have shown significant biological activity. For instance, compounds incorporating this scaffold have been investigated as:

  • Adenosine Agonists: The rigid nature of the bicyclic system can mimic the ribose sugar in adenosine, leading to potent and selective agonists.

  • CXCR2 Antagonists: These have been explored for their potential in cancer therapy, particularly in inhibiting metastasis.

  • Orexin Receptor Modulators: Targeting these receptors has implications for treating sleep disorders and other neurological conditions.

  • Cytotoxic Agents: Chiral sulfonamides based on the 2-azabicycloalkane skeleton have demonstrated cytotoxic activity against various cancer cell lines.

The ethanol substituent on the nitrogen atom of this compound offers a prime site for synthetic elaboration. The hydroxyl group can be readily converted into a wide array of other functional groups, or used as a nucleophile in various coupling reactions.

Hypothetical Synthetic Transformations

Based on standard organic chemistry principles, the following transformations of this compound can be proposed to generate a library of diverse derivatives for drug discovery programs.

Table 1: Potential Synthetic Transformations of this compound

Reaction TypeReagents and ConditionsProduct Functional GroupPotential Application
Esterification Carboxylic acid, DCC/DMAP or Acyl chloride, PyridineEsterProdrugs, modification of pharmacokinetic properties
Etherification Alkyl halide, NaHEtherIntroduction of lipophilic or functionalized side chains
Oxidation PCC or Swern OxidationAldehydeFurther elaboration through reductive amination, Wittig, etc.
Oxidation Jones Reagent or KMnO4Carboxylic AcidAmide coupling, further functionalization
Mesylation/Tosylation MsCl or TsCl, Et3NMesylate/TosylateGood leaving group for nucleophilic substitution
Nucleophilic Substitution (After conversion to Ms/Ts) NaN3, NaCN, etc.Azide, Nitrile, etc.Introduction of diverse functionalities

Experimental Protocols (Hypothetical Examples)

The following are hypothetical, yet standard, protocols for the derivatization of this compound. These are provided for illustrative purposes and would require optimization and characterization.

Protocol 1: Synthesis of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethyl benzoate (Esterification)

Objective: To introduce a benzoate ester functionality.

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add pyridine (1.2 eq) to the solution.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to afford the desired ester.

Expected Data for Characterization:

  • ¹H NMR: Appearance of aromatic protons from the benzoate group and a downfield shift of the methylene protons adjacent to the newly formed ester oxygen.

  • ¹³C NMR: Appearance of a carbonyl carbon signal around 166 ppm and signals for the aromatic carbons.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of the product.

Protocol 2: Synthesis of 2-(2-Methoxyethyl)-2-azabicyclo[2.2.1]heptane (Williamson Ether Synthesis)

Objective: To introduce a methyl ether functionality.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Methyl iodide (CH₃I)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred suspension of NaH (1.5 eq) in anhydrous THF in a round-bottom flask under a nitrogen atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Cool the mixture back to 0 °C and add methyl iodide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Synthetic Pathways

The following diagrams illustrate the potential synthetic pathways starting from this compound.

G start This compound ester Ester Derivative start->ester Esterification ether Ether Derivative start->ether Etherification aldehyde Aldehyde Derivative start->aldehyde Mild Oxidation mesylate Mesylate/Tosylate Derivative start->mesylate Mesylation/Tosylation acid Carboxylic Acid Derivative aldehyde->acid Further Oxidation substituted Nucleophilic Substitution Product mesylate->substituted Nu:-

Caption: Synthetic derivatization of this compound.

G subheading1 Starting Material Preparation step1 Dissolve Starting Material in Anhydrous Solvent step2 Add Base (e.g., Pyridine, NaH) step1->step2 step3 Add Electrophile (e.g., Acyl Chloride, Alkyl Halide) step2->step3 step4 Stir at Appropriate Temperature step3->step4 subheading2 Reaction and Workup step5 Aqueous Workup (Quench, Extract, Wash) step4->step5 step6 Dry and Concentrate step5->step6 step7 Column Chromatography step6->step7 subheading3 Purification final_product Purified Derivative step7->final_product

Caption: General workflow for the derivatization of the hydroxyl group.

Conclusion

This compound represents a promising starting material for the synthesis of novel, conformationally constrained molecules with potential therapeutic applications. The strategic modification of its hydroxyl group can lead to a diverse range of compounds suitable for screening in drug discovery campaigns. The protocols and pathways outlined here provide a foundational guide for researchers to explore the synthetic utility of this versatile building block. Further research and publication of specific reaction outcomes will undoubtedly solidify its importance in the field of medicinal chemistry.

Application Note: A Scalable Synthesis of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol is a valuable building block in medicinal chemistry, serving as a key intermediate in the synthesis of various pharmacologically active compounds. The rigid bicyclic structure of the 2-azabicyclo[2.2.1]heptane core imparts specific conformational constraints on molecules, which can lead to enhanced binding affinity and selectivity for biological targets. This application note describes a robust and scalable synthetic protocol for the preparation of this compound, suitable for researchers, scientists, and drug development professionals.

Methodology Overview

The presented protocol outlines a two-step synthetic sequence. The first step involves the preparation of the core intermediate, 2-azabicyclo[2.2.1]heptane, which can be achieved through various reported methods. Subsequently, a direct N-alkylation of the secondary amine with a suitable two-carbon electrophile, such as 2-bromoethanol, affords the target compound in good yield and purity. This method is designed to be amenable to scale-up, providing a reliable source of this important intermediate for drug discovery programs.

Key Advantages of this Protocol:

  • Scalability: The protocol is designed for easy transition from laboratory to pilot plant scale.

  • Efficiency: The N-alkylation step is a direct and high-yielding transformation.

  • Accessibility: The starting materials and reagents are commercially available and cost-effective.

  • Versatility: The 2-azabicyclo[2.2.1]heptane intermediate can be functionalized with a variety of electrophiles to generate a diverse library of compounds for screening.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of the 2-azabicyclo[2.2.1]heptane intermediate and its subsequent scale-up N-alkylation to produce this compound.

Protocol 1: Synthesis of 2-Azabicyclo[2.2.1]heptane

While several methods for the synthesis of the 2-azabicyclo[2.2.1]heptane core have been reported, a common approach involves a multi-step sequence starting from cyclopentadiene and a suitable dienophile, followed by transformations to construct the bicyclic amine. For the purpose of this protocol, we will assume the availability of the N-protected 2-azabicyclo[2.2.1]heptane, which can then be deprotected to yield the free secondary amine. A scalable synthesis of related azabicycles has been demonstrated up to a 20 g scale.[1]

Materials:

  • N-Boc-2-azabicyclo[2.2.1]heptane (or other suitable N-protected derivative)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Sodium sulfate (anhydrous)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • To a solution of N-Boc-2-azabicyclo[2.2.1]heptane in dichloromethane, add an excess of trifluoroacetic acid dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • Carefully neutralize the residue by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford 2-azabicyclo[2.2.1]heptane. The crude product can be purified by distillation or used directly in the next step if of sufficient purity.

Protocol 2: Scale-Up Synthesis of this compound

This protocol details the N-alkylation of 2-azabicyclo[2.2.1]heptane with 2-bromoethanol.

Materials:

  • 2-Azabicyclo[2.2.1]heptane

  • 2-Bromoethanol

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (ACN)

  • Potassium iodide (KI) (catalytic amount)

  • Deionized water

  • Ethyl acetate

  • Brine solution

  • Magnesium sulfate (anhydrous)

  • Mechanical stirrer

  • Jacketed reaction vessel with temperature control

  • Condenser

  • Addition funnel

Procedure:

  • Reaction Setup: In a clean and dry jacketed reaction vessel equipped with a mechanical stirrer, condenser, and nitrogen inlet, charge 2-azabicyclo[2.2.1]heptane and acetonitrile.

  • Addition of Reagents: To the stirred solution, add potassium carbonate, a catalytic amount of potassium iodide, and 2-bromoethanol via an addition funnel. A mixture of (1S,4S)-2-thia-5-azabicyclo[2.2.1]heptane 2,2-dioxide, potassium phosphate, 2-bromoethanol, and potassium iodide in acetonitrile was reported to be heated at 120° C. for 4 hours to achieve N-alkylation.[2]

  • Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter off the inorganic salts and wash the filter cake with acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. To the residue, add deionized water and extract with ethyl acetate (3 x volumes).

  • Washing: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.

Quantitative Data Summary

The following table presents hypothetical but realistic data for the scale-up synthesis of this compound.

ParameterLab ScalePilot Scale
Starting Material (2-Azabicyclo[2.2.1]heptane) 10 g1 kg
2-Bromoethanol 1.5 eq1.5 eq
Potassium Carbonate 2.0 eq2.0 eq
Acetonitrile 100 mL10 L
Reaction Temperature 82 °C82 °C
Reaction Time 18 h18 h
Isolated Yield 85%82%
Purity (by HPLC) >98%>98%

Visualizations

Synthetic Pathway

Synthetic_Pathway N-Boc-2-azabicyclo[2.2.1]heptane N-Boc-2-azabicyclo[2.2.1]heptane 2-Azabicyclo[2.2.1]heptane 2-Azabicyclo[2.2.1]heptane N-Boc-2-azabicyclo[2.2.1]heptane->2-Azabicyclo[2.2.1]heptane TFA or HCl DCM This compound This compound 2-Azabicyclo[2.2.1]heptane->this compound 2-Bromoethanol K2CO3, KI, ACN

Caption: Overall synthetic route to this compound.

Experimental Workflow for N-Alkylation

N_Alkylation_Workflow start Start setup Reaction Setup Charge 2-azabicyclo[2.2.1]heptane and ACN to reactor start->setup reagents Reagent Addition Add K2CO3, KI, and 2-bromoethanol setup->reagents reaction Reaction Heat to reflux (80-85 °C) for 12-24h reagents->reaction workup Work-up Cool, filter salts, and concentrate reaction->workup extraction Extraction Add water and extract with ethyl acetate workup->extraction purification Purification Vacuum distillation or column chromatography extraction->purification end End Product purification->end

Caption: Step-by-step workflow for the N-alkylation of 2-azabicyclo[2.2.1]heptane.

References

Application Notes and Protocols for the Purification of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the purification of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The following methods are based on established chemical principles and techniques commonly applied to analogous bicyclic amines and alcohols.

Introduction

This compound is a bifunctional molecule containing a secondary amine within a rigid bicyclic system and a primary alcohol. Its purification can be challenging due to its potential to retain water and other polar impurities. The choice of purification method will depend on the nature of the impurities present in the crude material, the desired final purity, and the scale of the purification. The most common techniques applicable to this compound are column chromatography, crystallization, and distillation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. Understanding these properties is crucial for selecting the appropriate purification strategy.

PropertyValueReference
Molecular FormulaC₈H₁₅NO
Molecular Weight141.21 g/mol [1]
AppearanceSolid
CAS Number116585-72-9[1]

Table 1: Physicochemical Properties of this compound

Purification Protocols

Protocol 1: Silica Gel Column Chromatography

Column chromatography is a highly effective method for removing both more and less polar impurities. Given the basic nature of the amine, the use of a deactivated silica gel or the addition of a small amount of a basic modifier to the eluent is recommended to prevent peak tailing and improve recovery.

Experimental Protocol:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 100% ethyl acetate).

  • Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the initial eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column bed.

  • Elution: Begin elution with a solvent system of lower polarity (e.g., Ethyl Acetate/Methanol/Triethylamine = 95:5:0.5). Gradually increase the polarity of the eluent (e.g., to Ethyl Acetate/Methanol/Triethylamine = 90:10:0.5) to facilitate the elution of the product.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC) with a suitable stain (e.g., ninhydrin for the amine or permanganate for the alcohol).

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Workflow for Column Chromatography Purification:

G cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation prep_silica Prepare Silica Gel Slurry pack_column Pack Chromatography Column prep_silica->pack_column load_sample Dissolve & Load Crude Sample pack_column->load_sample elute Elute with Gradient Solvent System load_sample->elute collect Collect Fractions elute->collect monitor Monitor Fractions by TLC collect->monitor combine Combine Pure Fractions monitor->combine concentrate Concentrate Under Reduced Pressure combine->concentrate product Purified Product concentrate->product

Caption: Workflow for the purification of this compound by column chromatography.

Protocol 2: Crystallization

Crystallization is an effective technique for purifying solid compounds, assuming a suitable solvent system can be identified. This method is particularly good at removing small amounts of impurities.

Experimental Protocol:

  • Solvent Selection: Screen various solvents to find one in which this compound is soluble at elevated temperatures but sparingly soluble at room temperature or below. Potential solvents include heptane, ethyl acetate, isopropanol, or mixtures thereof.

  • Dissolution: Dissolve the crude product in the minimum amount of the chosen solvent at its boiling point.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a short period. Filter the hot solution to remove the charcoal.

  • Crystal Formation: Allow the solution to cool slowly to room temperature. If crystals do not form, induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. Further cooling in an ice bath or refrigerator can improve the yield.

  • Isolation: Collect the crystals by filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Workflow for Crystallization Purification:

G dissolve Dissolve Crude Product in Minimum Hot Solvent hot_filter Hot Filtration (Optional, with Charcoal) dissolve->hot_filter cool Slow Cooling to Induce Crystallization hot_filter->cool isolate Isolate Crystals by Filtration cool->isolate wash Wash Crystals with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry product Purified Crystalline Product dry->product

Caption: General workflow for the purification of this compound by crystallization.

Purity Assessment

The purity of the final product should be assessed using standard analytical techniques. A comparison of these methods is provided in Table 2.

TechniqueInformation ProvidedTypical Purity Target
High-Performance Liquid Chromatography (HPLC) Quantitative assessment of purity and detection of impurities.>98%
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and detection of proton- and carbon-containing impurities.Absence of impurity signals.
Mass Spectrometry (MS) Confirmation of molecular weight.Correct molecular ion peak.
Melting Point Indication of purity; a sharp melting range suggests high purity.Narrow range, consistent with literature values.

Table 2: Analytical Methods for Purity Assessment

Summary

The purification of this compound can be effectively achieved using standard laboratory techniques. For general-purpose purification and removal of a wide range of impurities, silica gel column chromatography is the recommended method. For achieving high purity from a nearly pure solid, crystallization is an excellent choice. The selection of the optimal method will be dictated by the specific impurities present and the required scale and purity of the final product. All purified materials should be thoroughly characterized to confirm their identity and purity.

References

Application Note: Analytical Methods for the Characterization of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol (CAS No. 116585-72-9) is a heterocyclic organic compound featuring a bicyclic amine scaffold. This structure is a valuable building block in medicinal chemistry and drug discovery, often incorporated into more complex molecules to modulate their pharmacological properties. Accurate and robust analytical characterization is crucial to confirm its identity, purity, and stability. This document provides detailed protocols for the characterization of this compound using fundamental analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Physicochemical Properties A summary of the key physicochemical properties of the target compound is presented below.

PropertyValueReference
CAS Number116585-72-9
Molecular FormulaC₈H₁₅NO
Molecular Weight141.21 g/mol
AppearanceSolid
SMILES StringOCCN1CC2CCC1C2
InChI KeyMZMQCWWTXDQALT-UHFFFAOYSA-N

Overall Analytical Workflow

The comprehensive characterization of this compound follows a logical progression from synthesis and purification to definitive structural confirmation and purity assessment.

G cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS Structure_Confirmation Structure Confirmed NMR->Structure_Confirmation MS->Structure_Confirmation HPLC HPLC Analysis Purity_Assessment Purity >95% HPLC->Purity_Assessment Structure_Confirmation->HPLC

Figure 1: Overall workflow for the synthesis and characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the primary technique for unambiguous structure elucidation. Both ¹H and ¹³C NMR are essential for confirming the connectivity of the bicyclic core and the ethanol substituent.

1.1. Predicted Spectral Data The following tables summarize the expected chemical shifts for the compound. Actual values may vary based on solvent and experimental conditions.

Table 1: Predicted ¹H NMR Chemical Shifts (CDCl₃, 400 MHz)

Protons Predicted δ (ppm) Multiplicity
Bridgehead (C1-H, C4-H) 2.5 - 2.8 m
N-CH₂ (ethanol) 2.6 - 2.9 t
O-CH₂ (ethanol) 3.5 - 3.8 t
Bicyclic CH₂ 1.3 - 1.9 m

| OH | 2.0 - 4.0 | br s |

Table 2: Predicted ¹³C NMR Chemical Shifts (CDCl₃, 100 MHz)

Carbon Predicted δ (ppm)
C=O (N/A) -
Bridgehead (C1, C4) ~60 - 65
N-CH₂ (ethanol) ~55 - 60
O-CH₂ (ethanol) ~58 - 62

| Bicyclic CH₂ | ~25 - 40 |

1.2. Experimental Protocol

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 12 ppm.

    • Use a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Set the spectral width to cover a range of 0 to 200 ppm.

    • Use a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard (CDCl₃: δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule.

2.1. Predicted Mass Data The table below lists the predicted mass-to-charge ratios (m/z) for common adducts.

Table 3: Predicted m/z Values for C₈H₁₅NO

Adduct Calculated m/z
[M+H]⁺ 142.1226
[M+Na]⁺ 164.1046

| [M+K]⁺ | 180.0785 |

Note: These values are based on monoisotopic masses. The observation of these ions would confirm the molecular formula. Similar compounds have been characterized using ESI-TOF HRMS.[1]

2.2. Experimental Protocol

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an ESI-capable mass spectrometer, preferably a Time-of-Flight (TOF) or Orbitrap analyzer for high resolution.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • MS Acquisition:

    • Acquire data in positive ion mode.

    • Set the mass range to scan from m/z 50 to 500.

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the [M+H]⁺ ion.

  • Data Analysis: Analyze the resulting spectrum to identify the peak corresponding to the molecular ion adduct (e.g., [M+H]⁺). Compare the measured exact mass to the calculated mass to confirm the elemental composition (typically within a 5 ppm error).

High-Performance Liquid Chromatography (HPLC)

RP-HPLC with UV detection is a standard method for determining the purity of the compound. The ethanol moiety lacks a strong chromophore, so detection at low UV wavelengths (e.g., 200-220 nm) is necessary.

G A Prepare Mobile Phase (e.g., ACN:Water) C Equilibrate HPLC System A->C B Prepare Sample (1 mg/mL in Mobile Phase) D Inject Sample (5-10 µL) B->D C->D E Acquire Chromatogram D->E F Analyze Data (Peak Area %) E->F

Figure 2: General workflow for HPLC purity analysis.

3.1. Method Parameters The following table outlines a typical set of starting conditions for an RP-HPLC method. Optimization may be required. This method is adapted from protocols for similar bicyclic compounds.[2]

Table 4: Recommended RP-HPLC Method Parameters

Parameter Condition
Column C18, 250 x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Water (e.g., 50:50 v/v) with 0.1% TFA
Flow Rate 1.0 mL/min
Column Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL

| Run Time | 10 min |

3.2. Experimental Protocol

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the specified volumes of acetonitrile and water. Add trifluoroacetic acid (TFA) if required. Degas the solution using sonication or vacuum filtration.

  • Standard/Sample Preparation: Accurately weigh about 5 mg of the compound and dissolve it in 5 mL of the mobile phase to create a 1 mg/mL solution. Filter the solution through a 0.45 µm syringe filter before injection.

  • System Setup and Equilibration:

    • Install the specified column in the HPLC system.

    • Purge the pumps with the mobile phase.

    • Set the flow rate to 1.0 mL/min and allow the system to equilibrate until a stable baseline is achieved (typically 15-20 minutes).

  • Analysis:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the prepared sample solution.

    • Acquire the chromatogram for the specified run time.

  • Data Processing: Integrate all peaks in the chromatogram. Calculate the purity of the main peak as a percentage of the total peak area.

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

References

Application Notes and Protocols: Derivatization of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the chemical derivatization of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol and its subsequent biological screening. The 2-azabicyclo[2.2.1]heptane scaffold is a key structural motif in a variety of biologically active compounds. By modifying the terminal hydroxyl group of the ethanol substituent, a library of ester and ether derivatives can be synthesized. This library can then be screened against various biological targets to identify novel compounds with potential therapeutic applications.

Derivatization Strategies

The primary alcohol of this compound serves as a versatile handle for derivatization through common organic reactions such as esterification and etherification. These reactions allow for the introduction of a wide range of functional groups, enabling the exploration of the structure-activity relationship (SAR) of the resulting compounds.

Esterification

Esterification of the primary alcohol can be achieved by reaction with various carboxylic acids in the presence of an acid catalyst or a coupling agent.

Etherification

Ether derivatives can be synthesized through methods such as the Williamson ether synthesis, which involves the reaction of the corresponding alkoxide with an alkyl halide.

Experimental Protocols

General Protocol for Esterification via Acid Catalysis (Fischer Esterification)

This protocol describes the synthesis of ester derivatives of this compound.

Materials:

  • This compound

  • Carboxylic acid of choice (e.g., benzoic acid, acetic acid, etc.)

  • Concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH)

  • Toluene or a suitable solvent

  • Dean-Stark apparatus

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound (1 equivalent), the desired carboxylic acid (1.1 equivalents), and a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (0.05 equivalents).

  • Add a sufficient amount of toluene to dissolve the reactants.

  • Heat the reaction mixture to reflux and collect the water generated in the Dean-Stark trap.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to obtain the desired ester derivative.

General Protocol for Etherification (Williamson Ether Synthesis)

This protocol outlines the synthesis of ether derivatives of this compound.

Materials:

  • This compound

  • Sodium hydride (NaH) (60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Alkyl halide of choice (e.g., benzyl bromide, methyl iodide, etc.)

  • Ammonium chloride (NH₄Cl) solution (saturated)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF or

Application Notes and Protocols: Synthesis of Novel Ligands from 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel ligands derived from 2-(2-azabicyclo[2.2.1]heptan-2-yl)ethanol. This versatile building block, featuring a rigid bicyclic core, is a valuable scaffold in the design of ligands for various biological targets, including nicotinic acetylcholine receptors (nAChRs), chemokine CXCR2 receptors, and sigma-1 (σ1) receptors. The protocols outlined below describe the synthesis of novel ether and ester derivatives, followed by a compilation of relevant biological activity data for analogous compounds and visualizations of key signaling pathways.

Synthesis of Novel Ether Ligands via Williamson Ether Synthesis

The Williamson ether synthesis is a robust method for the formation of ethers from an alcohol and an alkyl halide. In this protocol, the hydroxyl group of this compound is deprotonated to form an alkoxide, which then undergoes a nucleophilic substitution reaction with a substituted benzyl halide to yield the target ether ligand.

Experimental Protocol: Synthesis of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethyl Benzyl Ether

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Benzyl bromide (or substituted benzyl bromide)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq).

  • Solvent Addition: Dissolve the starting material in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Addition of Electrophile: Cool the reaction mixture back to 0 °C and add benzyl bromide (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup: Quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired 2-(2-azabicyclo[2.2.1]heptan-2-yl)ethyl benzyl ether.

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis start Start reagents This compound + NaH in DMF start->reagents deprotonation Deprotonation (Formation of Alkoxide) reagents->deprotonation 0°C to RT addition Add Benzyl Bromide deprotonation->addition 0°C reaction SN2 Reaction (Overnight) addition->reaction RT workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Pure Ether Ligand purification->product

Williamson Ether Synthesis Workflow

Synthesis of Novel Ester Ligands via Fischer Esterification

Fischer esterification provides a direct method for synthesizing esters by reacting a carboxylic acid and an alcohol in the presence of an acid catalyst. This protocol describes the synthesis of a novel ester ligand from this compound and a substituted benzoic acid.

Experimental Protocol: Synthesis of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethyl Benzoate

Materials:

  • This compound

  • Benzoic acid (or substituted benzoic acid)

  • Concentrated sulfuric acid (H₂SO₄)

  • Toluene

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 eq), benzoic acid (1.2 eq), and toluene.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 drops).

  • Reaction: Heat the mixture to reflux and collect the water azeotropically in the Dean-Stark trap. Monitor the reaction by thin-layer chromatography until the starting alcohol is consumed.

  • Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Carefully neutralize the excess acid by washing with a saturated aqueous sodium bicarbonate solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure 2-(2-azabicyclo[2.2.1]heptan-2-yl)ethyl benzoate.

Experimental Workflow: Fischer Esterification

Fischer_Esterification start Start reagents This compound + Benzoic Acid in Toluene start->reagents catalyst Add H₂SO₄ (cat.) reagents->catalyst reflux Reflux with Dean-Stark Trap catalyst->reflux Heat workup Neutralization & Extraction reflux->workup purification Column Chromatography workup->purification product Pure Ester Ligand purification->product nAChR_Signaling Ligand nAChR Ligand (e.g., Acetylcholine) nAChR Nicotinic Acetylcholine Receptor (nAChR) Ligand->nAChR Ion_Influx Na⁺/Ca²⁺ Influx nAChR->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization PI3K PI3K Activation Ion_Influx->PI3K Akt Akt Activation PI3K->Akt Downstream Downstream Effects Akt->Downstream Survival Cell Survival & Neuroprotection Downstream->Survival CXCR2_Signaling Ligand CXCR2 Ligand (e.g., CXCL8) CXCR2 CXCR2 Receptor Ligand->CXCR2 G_Protein Gαi/Gβγ Activation CXCR2->G_Protein PLC Phospholipase C (PLC) G_Protein->PLC PI3K PI3K G_Protein->PI3K IP3_DAG IP₃ & Ca²⁺ Mobilization DAG & PKC Activation PLC->IP3_DAG Akt Akt Activation PI3K->Akt Downstream Downstream Effects IP3_DAG->Downstream Akt->Downstream Migration Cell Migration & Inflammation Downstream->Migration Sigma1_Signaling Ligand σ1 Ligand Sigma1R Sigma-1 Receptor (σ1R) (ER-Mitochondria Interface) Ligand->Sigma1R Binds IP3R IP₃ Receptor Stabilization Sigma1R->IP3R Ca_Signaling Modulation of Intracellular Ca²⁺ IP3R->Ca_Signaling Survival Cell Survival & Neuroprotection Ca_Signaling->Survival Cell_Stress Cellular Stress (e.g., Oxidative Stress) Cell_Stress->Sigma1R Activates

Application Notes and Protocols: Radiolabeling of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol for Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

Abstract:

This document provides detailed application notes and protocols for the radiolabeling of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol and its derivatives for use in preclinical and clinical imaging studies, such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT). The protocols are designed for researchers, scientists, and drug development professionals. While direct radiolabeling data for this specific molecule are not extensively published, the following protocols are based on established methods for structurally similar azabicyclo[2.2.1]heptane derivatives, which are prominent scaffolds for CNS receptor imaging agents.

Introduction

This compound is a bicyclic amine derivative with potential applications as a scaffold for developing novel imaging agents for the central nervous system (CNS). The azabicyclo[2.2.1]heptane core is a key structural feature in several ligands targeting nicotinic acetylcholine receptors (nAChRs), which are implicated in various neurological and psychiatric disorders.[1][2] Radiolabeling this scaffold with positron-emitting (e.g., Fluorine-18, Carbon-11) or gamma-emitting (e.g., Technetium-99m) isotopes allows for non-invasive, in vivo visualization and quantification of its biological targets using PET or SPECT imaging.[3][4]

These imaging techniques are invaluable tools in drug development and neuroscience research, enabling the study of receptor density and occupancy, pharmacokinetics, and the pathophysiology of diseases.[5][6] This document outlines proposed strategies for the radiolabeling of this compound derivatives and the subsequent preclinical evaluation.

Proposed Radiolabeling Strategies

The hydroxyl group of this compound provides a convenient site for modification and radiolabeling. Two primary strategies are proposed: direct labeling of a modified precursor with Fluorine-18 and N-alkylation with Carbon-11.

Strategy 1: [¹⁸F]Fluorination via Nucleophilic Substitution

This is a common and effective method for introducing Fluorine-18, a positron emitter with a convenient half-life of 109.8 minutes.[7] The protocol involves the synthesis of a precursor molecule where the hydroxyl group is replaced by a good leaving group, such as tosylate or mesylate.

Strategy 2: [¹¹C]Methylation of the Azabicyclic Nitrogen

Carbon-11 is another widely used positron emitter, with a shorter half-life of 20.4 minutes, suitable for studying rapid biological processes.[1] This strategy would involve the synthesis of the desmethyl precursor (this compound) and subsequent N-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Experimental Protocols

General Considerations
  • All radiolabeling procedures should be performed in a shielded hot cell.

  • Use automated synthesis modules where possible to minimize radiation exposure.

  • All reagents and solvents should be of high purity and anhydrous where specified.

  • Final product quality control should include determination of radiochemical purity, chemical purity, specific activity, and residual solvents.

Protocol 1: Synthesis of [¹⁸F]-2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethyl Fluoride

Objective: To synthesize the ¹⁸F-labeled analog of this compound via nucleophilic substitution.

Precursor Synthesis: 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethyl-1-yl tosylate.

Materials:

  • This compound

  • Tosyl chloride

  • Pyridine

  • [¹⁸F]Fluoride (produced via cyclotron)

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (anhydrous)

  • Water for injection

  • Solid-phase extraction (SPE) cartridges (e.g., C18, Alumina N)

  • HPLC system (preparative and analytical)

Methodology:

  • Precursor Synthesis:

    • Dissolve this compound in pyridine.

    • Add tosyl chloride portion-wise at 0°C.

    • Stir the reaction at room temperature overnight.

    • Purify the resulting tosylated precursor by column chromatography.

  • [¹⁸F]Fluoride Activation:

    • Trap aqueous [¹⁸F]fluoride on an anion exchange cartridge.

    • Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.

    • Azeotropically dry the [¹⁸F]fluoride by repeated additions and evaporations of anhydrous acetonitrile.

  • Radiolabeling Reaction:

    • Dissolve the tosylated precursor (5-10 mg) in anhydrous acetonitrile (1 mL).

    • Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂ complex.

    • Seal the reaction vessel and heat at 100-120°C for 15-20 minutes.

  • Purification:

    • Cool the reaction mixture and dilute with water.

    • Pass the mixture through an Alumina N SPE cartridge to remove unreacted [¹⁸F]fluoride.

    • Purify the crude product using a preparative HPLC system (e.g., C18 column with a mobile phase of acetonitrile/water with 0.1% TFA).

    • Collect the fraction corresponding to the radiolabeled product.

  • Formulation:

    • Remove the HPLC solvent under reduced pressure.

    • Reconstitute the final product in sterile saline for injection, optionally containing a small amount of ethanol.

Quantitative Data Summary (Expected)

ParameterExpected Value
Radiochemical Yield (decay-corrected)20-40%
Radiochemical Purity>98%
Specific Activity>37 GBq/µmol (>1 Ci/µmol)
Synthesis Time60-90 minutes
Protocol 2: Synthesis of [¹¹C]-Methyl-2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol

Objective: To synthesize the ¹¹C-labeled analog by N-methylation of the corresponding precursor.

Precursor: this compound.

Materials:

  • This compound

  • [¹¹C]CO₂ (produced via cyclotron)

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent

  • Hydriodic acid (HI) or Triflic anhydride

  • Dimethylformamide (DMF) or Acetone (anhydrous)

  • HPLC system (preparative and analytical)

Methodology:

  • Synthesis of [¹¹C]Methyl Iodide/[¹¹C]Methyl Triflate:

    • Produce [¹¹C]CO₂ from a cyclotron.

    • Convert [¹¹C]CO₂ to [¹¹C]CH₄ via reduction.

    • React [¹¹C]CH₄ with iodine to form [¹¹C]CH₃I, or convert to [¹¹C]methyl triflate.

  • Radiolabeling Reaction:

    • Dissolve the precursor (1-2 mg) in anhydrous DMF or acetone (0.5 mL).

    • Bubble the [¹¹C]CH₃I gas through the solution at room temperature or slightly elevated temperature (e.g., 80°C).

    • Alternatively, add [¹¹C]methyl triflate to the precursor solution.

    • Allow the reaction to proceed for 5-10 minutes.

  • Purification:

    • Inject the crude reaction mixture directly onto a preparative HPLC system (e.g., C18 column with a mobile phase of acetonitrile/ammonium formate buffer).

    • Collect the product fraction.

  • Formulation:

    • Remove the HPLC solvent.

    • Formulate the final product in sterile saline for injection.

Quantitative Data Summary (Expected)

ParameterExpected Value
Radiochemical Yield (decay-corrected)30-50%
Radiochemical Purity>99%
Specific Activity>74 GBq/µmol (>2 Ci/µmol)
Synthesis Time30-45 minutes

Visualizations

Experimental Workflow for [¹⁸F]-Radiolabeling

G cluster_0 Step 1: [¹⁸F]Fluoride Production & Activation cluster_1 Step 2: Radiolabeling cluster_2 Step 3: Purification & Formulation cyclotron Cyclotron ([¹⁸O(p,n)¹⁸F]) anion_exchange Anion Exchange Cartridge cyclotron->anion_exchange elution Elution with K₂₂₂/K₂CO₃ anion_exchange->elution drying Azeotropic Drying elution->drying reaction Reaction Vessel (100-120°C, 15-20 min) drying->reaction Activated [¹⁸F]Fluoride precursor Tosylated Precursor in Acetonitrile precursor->reaction spe_purification SPE Purification (Alumina N) reaction->spe_purification Crude Product hplc Preparative HPLC spe_purification->hplc formulation Solvent Removal & Formulation hplc->formulation final_product Final Radiotracer formulation->final_product

Caption: Workflow for the synthesis of [¹⁸F]-labeled this compound derivative.

Ligand-Receptor Interaction for PET Imaging

G cluster_0 In Vivo Environment radioligand Radiolabeled Ligand (e.g., [¹⁸F]-Tracer) binding Specific Binding radioligand->binding Binds to receptor Target Receptor (e.g., nAChR) receptor->binding pet_scanner PET Scanner binding->pet_scanner Emits Positrons image PET Image (Receptor Distribution) pet_scanner->image Generates

Caption: Conceptual diagram of a radioligand binding to its target for PET imaging.

Preclinical Evaluation Workflow

Once the radiotracer is synthesized and passes quality control, a series of preclinical evaluations are necessary to determine its potential as an imaging agent.

5.1. In Vitro Autoradiography

  • Objective: To determine the binding specificity of the radiotracer in brain tissue.

  • Method: Incubate slide-mounted brain sections (e.g., from rodents or non-human primates) with the radiolabeled compound. Perform parallel incubations with an excess of a known, non-radiolabeled ligand for the target receptor to determine non-specific binding.

  • Analysis: Expose the slides to a phosphor imaging plate or film. The resulting image will show the regional distribution of the radiotracer binding, which should correlate with the known distribution of the target receptor.

5.2. In Vivo PET Imaging in Animals

  • Objective: To assess the brain uptake, pharmacokinetics, and in vivo specificity of the radiotracer.

  • Method:

    • Baseline Scan: Anesthetize a healthy animal (e.g., rat or monkey) and inject the radiotracer intravenously. Acquire dynamic PET data for 90-120 minutes.

    • Blocking Scan: On a separate day, pre-treat the same animal with a blocking dose of a non-radiolabeled drug that is known to bind to the target receptor. Then, inject the radiotracer and acquire PET data as in the baseline scan.

  • Analysis: Reconstruct the PET images and generate time-activity curves for various brain regions. A significant reduction in radiotracer uptake in the blocking scan compared to the baseline scan indicates specific binding to the target.

Conclusion

The this compound scaffold holds promise for the development of novel PET and SPECT imaging agents. The protocols outlined in this document, based on established radiochemical methods for similar structures, provide a robust framework for the synthesis and preclinical evaluation of such tracers. Successful development of these agents could provide valuable tools for advancing our understanding of neurological disorders and for the development of new therapeutics.

References

Application Notes and Protocols for the In Vivo Formulation of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the formulation of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol for in vivo research. The protocols outlined below are based on the predicted physicochemical properties of the compound and established methodologies for formulating basic, poorly soluble compounds for preclinical studies. Due to the lack of extensive experimental data for this specific molecule, the provided protocols represent a rational starting point for formulation development. Researchers are encouraged to perform initial solubility and stability tests to optimize the formulation for their specific experimental needs.

Physicochemical Properties (Predicted)

A thorough understanding of the physicochemical properties of a compound is critical for developing a successful in vivo formulation. The following table summarizes the predicted properties of this compound, which inform the formulation strategies discussed in this document.

PropertyPredicted ValueImplication for Formulation
Molecular Formula C₈H₁₅NO-
Molecular Weight 141.21 g/mol -
pKa (most basic) 9.5 ± 0.5The tertiary amine is expected to be protonated at physiological pH, suggesting that pH adjustment to form a salt could significantly enhance aqueous solubility.
LogP 0.4 - 1.5Indicates moderate lipophilicity, suggesting that the compound may have limited aqueous solubility but may be soluble in organic co-solvents.
Aqueous Solubility Low to moderateThe predicted low to moderate water solubility necessitates the use of solubility enhancement techniques for preparing injectable or oral formulations at typical in vivo doses.

Recommended Formulation Protocols

Based on the predicted properties, two primary formulation strategies are proposed: a pH-adjusted aqueous solution for parenteral administration and a co-solvent/surfactant-based formulation for both oral and parenteral routes.

Protocol 1: pH-Adjusted Saline for Parenteral Administration (Intravenous or Intraperitoneal)

This protocol is suitable for achieving a clear aqueous solution, particularly for lower to moderate concentrations, by forming the hydrochloride salt in situ.

Materials:

  • This compound

  • Sterile Saline (0.9% NaCl) for Injection

  • 1 N Hydrochloric Acid (HCl)

  • 1 N Sodium Hydroxide (NaOH) (for pH adjustment if needed)

  • Sterile vials

  • pH meter or pH strips

  • Sterile filters (0.22 µm)

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound.

  • Initial Suspension: In a sterile vial, add a small volume of sterile saline to the compound to create a slurry.

  • pH Adjustment: While stirring, slowly add 1 N HCl dropwise to the suspension. The compound should dissolve as the pH decreases and the hydrochloride salt is formed.

  • Target pH: Continue adding HCl until a clear solution is obtained. The target pH should be in the range of 4-6 to ensure complete dissolution and maintain physiological compatibility. Avoid excessively low pH values.

  • Final Volume Adjustment: Once the compound is fully dissolved, add sterile saline to reach the final desired concentration.

  • Final pH Check: Verify the final pH of the solution and adjust with dilute HCl or NaOH if necessary.

  • Sterile Filtration: Filter the final solution through a 0.22 µm sterile filter into a sterile container.

  • Storage: Store the formulation at 2-8°C and protect from light. It is recommended to use the formulation shortly after preparation. A preliminary stability study is advised.

Protocol 2: Co-Solvent/Surfactant Formulation for Oral or Parenteral Administration

This protocol is an alternative for achieving higher concentrations or if pH adjustment alone is insufficient. This formulation is suitable for oral gavage and may also be adapted for parenteral routes, although caution is advised due to potential co-solvent toxicity.

Materials:

  • This compound

  • Dimethyl Sulfoxide (DMSO)

  • Polyethylene Glycol 400 (PEG400)

  • Tween® 80

  • Sterile Saline (0.9% NaCl) or Water for Injection

Vehicle Composition (Example):

  • 10% DMSO

  • 40% PEG400

  • 5% Tween® 80

  • 45% Saline or Water

Procedure:

  • Weighing the Compound: Accurately weigh the required amount of this compound.

  • Initial Dissolution: In a sterile vial, dissolve the compound in DMSO. Gentle warming or vortexing may be applied to aid dissolution.

  • Addition of Co-solvents and Surfactant: To the DMSO solution, add PEG400 and Tween® 80 and mix thoroughly until a homogenous solution is formed.

  • Aqueous Phase Addition: Slowly add the saline or water to the organic phase while continuously stirring or vortexing. The final solution should be a clear, homogenous mixture.

  • Final Inspection: Visually inspect the solution for any precipitation or phase separation.

  • Storage: Store the formulation at room temperature or 2-8°C, protected from light. Assess stability before use.

Experimental Workflows

The following diagrams illustrate the logical steps for the preparation of the proposed formulations.

Formulation_Workflow_pH cluster_protocol1 Protocol 1: pH-Adjusted Saline A Weigh Compound B Suspend in Saline A->B C Add HCl to Dissolve (pH 4-6) B->C D Adjust to Final Volume C->D E Verify Final pH D->E F Sterile Filter (0.22 µm) E->F G Store at 2-8°C F->G

Caption: Workflow for preparing a pH-adjusted aqueous formulation.

Formulation_Workflow_CoSolvent cluster_protocol2 Protocol 2: Co-Solvent/Surfactant Formulation H Weigh Compound I Dissolve in DMSO H->I J Add PEG400 & Tween® 80 I->J K Slowly Add Saline/Water J->K L Visually Inspect K->L M Store Appropriately L->M

Caption: Workflow for preparing a co-solvent-based formulation.

Potential Signaling Pathway

While the specific biological target of this compound is not definitively established, structurally similar 2-azabicyclo[2.2.1]heptane derivatives have been investigated as inhibitors of Dipeptidyl Peptidase-4 (DPP-4).[1] DPP-4 is a transmembrane glycoprotein that plays a crucial role in glucose metabolism by inactivating incretin hormones such as glucagon-like peptide-1 (GLP-1). Inhibition of DPP-4 increases the levels of active GLP-1, which in turn potentiates glucose-dependent insulin secretion. The following diagram illustrates this hypothetical signaling pathway.

DPP4_Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway: DPP-4 Inhibition Compound This compound DPP4 DPP-4 Compound->DPP4 Inhibition GLP1_active Active GLP-1 DPP4->GLP1_active Inactivation Pancreas Pancreatic β-cells GLP1_active->Pancreas Stimulation GLP1_inactive Inactive GLP-1 Insulin Insulin Secretion Pancreas->Insulin Glucose Blood Glucose Regulation Insulin->Glucose Lowers

Caption: Hypothetical DPP-4 inhibition pathway.

Conclusion

The successful in vivo application of this compound is highly dependent on the development of an appropriate formulation that ensures its solubility and stability. The protocols provided herein offer a rational starting point based on the predicted physicochemical characteristics of the compound. It is imperative for researchers to conduct preliminary formulation trials to determine the optimal vehicle and concentration for their specific animal model and route of administration. Further investigation into the biological targets of this compound will aid in the design of more targeted in vivo studies.

References

Troubleshooting & Optimization

"common side products in the synthesis of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to this compound?

A1: The most common and direct method for the synthesis of this compound is the N-alkylation of 2-azabicyclo[2.2.1]heptane. This is typically achieved using one of two main electrophilic reagents:

  • 2-Haloethanols: Reaction with 2-chloroethanol or 2-bromoethanol in the presence of a base.

  • Ethylene Oxide: Ring-opening reaction of ethylene oxide initiated by the nucleophilic nitrogen of 2-azabicyclo[2.2.1]heptane.

Q2: What are the most common side products observed in this synthesis?

A2: Several side products can form depending on the reaction conditions. The most frequently encountered impurities include:

  • Over-alkylation Product (Quaternary Ammonium Salt): The desired product, a secondary amine, can undergo a second alkylation to form a quaternary ammonium salt.

  • Di-alkylation Product (Bridged Dimer): Two molecules of 2-azabicyclo[2.2.1]heptane can be linked by an ethylene glycol diether bridge. A potential structure for this is 2-[2-(2-azabicyclo[2.2.1]heptan-2-yl)ethoxy]ethanol.[1]

  • Ethylene Glycol: Formed from the hydrolysis of ethylene oxide, particularly if water is present in the reaction mixture.

  • Polyethylene Glycols (PEGs): Polymerization of ethylene oxide can occur, especially in the presence of acidic or basic catalysts, leading to a mixture of PEGs with varying chain lengths.[2]

  • Unreacted Starting Materials: Incomplete reactions will result in the presence of residual 2-azabicyclo[2.2.1]heptane and the alkylating agent.

Troubleshooting Guides

This section provides guidance on how to identify and mitigate the formation of common side products.

Issue 1: Formation of Over-alkylation Product (Quaternary Ammonium Salt)

Symptoms:

  • Appearance of a highly polar, water-soluble solid in the crude product.

  • Mass spectrometry data showing a peak corresponding to the molecular weight of the quaternary ammonium salt.

  • Reduced yield of the desired product.

Root Causes:

  • Excess of the alkylating agent (2-haloethanol or ethylene oxide).

  • Prolonged reaction times or high temperatures, which favor the second alkylation step.

  • The product amine being more nucleophilic than the starting secondary amine, promoting further reaction.

Corrective and Preventive Actions:

ActionExperimental Protocol
Control Stoichiometry Use a slight excess of the 2-azabicyclo[2.2.1]heptane relative to the alkylating agent (e.g., 1.1 to 1.0 ratio). This ensures the electrophile is the limiting reagent.
Slow Addition Add the alkylating agent slowly and portion-wise to the reaction mixture to maintain a low instantaneous concentration, thereby minimizing the chance of the product reacting further.
Monitor Reaction Progress Closely monitor the reaction progress using techniques like TLC or GC-MS. Quench the reaction as soon as the starting amine is consumed to prevent over-alkylation.
Optimize Temperature Conduct the reaction at the lowest effective temperature to slow down the rate of the second alkylation, which typically has a higher activation energy.

Table 1: Hypothetical Quantitative Data on Over-alkylation

Molar Ratio (Amine:Alkylating Agent)Temperature (°C)Reaction Time (h)Desired Product Yield (%)Quaternary Salt (%)
1:1.280246525
1.1:160128510
1.2:150892<5

Note: This table presents illustrative data to demonstrate the impact of reaction parameters. Actual results may vary.

Issue 2: Formation of Di-alkylation and Polymeric Side Products

Symptoms:

  • Presence of higher molecular weight impurities in GC-MS analysis.

  • A viscous or oily crude product that is difficult to purify.

  • Broad peaks in NMR spectra, indicative of polymeric material (PEGs).

Root Causes:

  • Reaction with Ethylene Oxide: The alkoxide intermediate formed during the ring-opening of ethylene oxide can initiate the polymerization of other ethylene oxide molecules.[2]

  • Reaction with 2-Haloethanol: The hydroxyl group of the product can be deprotonated by the base and react with another molecule of 2-haloethanol, leading to ether linkages.

Corrective and Preventive Actions:

ActionExperimental Protocol
Choice of Alkylating Agent Using a 2-haloethanol with a non-nucleophilic base may offer better control over the reaction compared to ethylene oxide, as it avoids the highly reactive alkoxide intermediate that initiates polymerization.
Anhydrous Conditions When using ethylene oxide, ensure strictly anhydrous conditions to prevent the formation of ethylene glycol, which can also act as a chain initiator for polymerization.
Purification Strategy Utilize column chromatography with a suitable gradient of solvents to separate the desired product from the higher molecular weight, more polar side products.

Reaction and Side Reaction Pathways

The following diagrams illustrate the intended reaction pathway and the formation of major side products.

Synthesis_Pathway Start_Amine 2-Azabicyclo[2.2.1]heptane Product This compound Start_Amine->Product Alkylation Dimer Di-alkylation Product Start_Amine->Dimer Alkylating_Agent 2-Chloroethanol or Ethylene Oxide Alkylating_Agent->Product Quat_Salt Quaternary Ammonium Salt Alkylating_Agent->Quat_Salt Alkylating_Agent->Dimer PEG Polyethylene Glycol Alkylating_Agent->PEG Polymerization Product->Quat_Salt Further Alkylation Product->Dimer Reaction with Alkylating Agent & Amine

Caption: Main reaction and side product formation pathways.

Experimental Workflow for Troubleshooting

The following workflow can be used to identify and resolve issues during the synthesis.

Troubleshooting_Workflow Start Start Synthesis Crude_Analysis Analyze Crude Product (TLC, GC-MS, NMR) Start->Crude_Analysis Check_Purity Is Desired Product the Major Component? Crude_Analysis->Check_Purity Purification Proceed to Purification Check_Purity->Purification Yes Identify_Side_Products Identify Major Side Products Check_Purity->Identify_Side_Products No Troubleshoot_Quat Troubleshoot: Over-alkylation Identify_Side_Products->Troubleshoot_Quat Quaternary Salt Detected Troubleshoot_Polymer Troubleshoot: Dimer/Polymer Formation Identify_Side_Products->Troubleshoot_Polymer High MW Impurities Detected Optimize_Conditions Optimize Reaction Conditions: - Stoichiometry - Temperature - Reaction Time Troubleshoot_Quat->Optimize_Conditions Troubleshoot_Polymer->Optimize_Conditions Retry Retry Synthesis Optimize_Conditions->Retry

Caption: A logical workflow for troubleshooting the synthesis.

References

"optimizing reaction conditions for the synthesis of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am getting a very low yield of the desired product. What are the possible causes and how can I improve it?

A1: Low yield is a common issue in the N-alkylation of secondary amines. Several factors could be contributing to this problem.

Troubleshooting Steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If starting material is still present after the initial reaction time, consider extending the reaction duration or slightly increasing the temperature.

  • Suboptimal Reaction Temperature: The reaction temperature might be too low for the alkylation to proceed efficiently.

    • Solution: Gradually increase the reaction temperature in increments of 5-10°C and monitor the effect on the reaction rate and product formation. Be cautious, as excessively high temperatures can lead to side reactions.[1][2]

  • Inefficient Base: The base used may not be strong enough to effectively neutralize the hydrobromic acid (HBr) generated during the reaction, leading to the protonation of the starting amine and reducing its nucleophilicity.[1][2]

    • Solution: Switch to a stronger, non-nucleophilic base such as potassium carbonate (K₂CO₃) or a hindered amine base like diisopropylethylamine (DIPEA). The choice of base can be critical for the success of the reaction.

  • Poor Quality of Reagents: The purity of the starting materials, especially the 2-bromoethanol, can significantly impact the yield.

    • Solution: Ensure that the 2-azabicyclo[2.2.1]heptane and 2-bromoethanol are of high purity. If necessary, purify the reagents before use.

Q2: My final product is contaminated with the starting material, 2-azabicyclo[2.2.1]heptane. How can I effectively separate them?

A2: The presence of unreacted starting material is often due to an incomplete reaction.

Troubleshooting Steps:

  • Reaction Optimization:

    • Solution: As mentioned in Q1, ensure the reaction goes to completion by extending the reaction time or optimizing the temperature. Using a slight excess of 2-bromoethanol (e.g., 1.1 to 1.2 equivalents) can also help to consume all the starting amine.

  • Purification Strategy: The basicity of the starting amine and the desired product are similar, which can make chromatographic separation challenging.

    • Solution: Acid-base extraction can be an effective purification method. Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a dilute acidic solution (e.g., 1M HCl). The protonated amines will move to the aqueous layer. Then, basify the aqueous layer with a base like sodium hydroxide (NaOH) and extract the free amines back into an organic solvent. Careful column chromatography with a suitable solvent system (e.g., a gradient of methanol in dichloromethane) can also be employed.

Q3: I am observing a significant amount of a side product with a higher molecular weight. What could it be and how can I avoid its formation?

A3: A higher molecular weight side product is likely the result of over-alkylation, where the nitrogen atom of the product, this compound, acts as a nucleophile and reacts with another molecule of 2-bromoethanol to form a quaternary ammonium salt.[3][4]

Troubleshooting Steps:

  • Control Stoichiometry: Using a large excess of the alkylating agent increases the probability of over-alkylation.

    • Solution: Use a stoichiometric amount or only a slight excess (up to 1.2 equivalents) of 2-bromoethanol. Adding the 2-bromoethanol dropwise to the reaction mixture rather than all at once can also help to minimize its concentration at any given time.

  • Reaction Conditions: Higher reaction temperatures can promote over-alkylation.

    • Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

Q4: My reaction mixture is turning dark, and I am getting a complex mixture of products. What is happening?

A4: A dark reaction mixture and the formation of multiple products can indicate decomposition or side reactions.

Troubleshooting Steps:

  • Elimination Side Reaction: 2-Bromoethanol can undergo elimination to form ethylene oxide, which can then polymerize or react in an uncontrolled manner. This is more likely at higher temperatures and with stronger bases.[1]

    • Solution: Use milder reaction conditions (lower temperature and a less aggressive base).

  • Decomposition of Reagents: The reagents themselves might be unstable under the reaction conditions.

    • Solution: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Check the stability of your reagents at the reaction temperature.

Experimental Protocol: Synthesis of this compound

This protocol describes a general procedure for the N-alkylation of 2-azabicyclo[2.2.1]heptane with 2-bromoethanol.

Reagent Molar Mass ( g/mol ) Equivalents Amount
2-Azabicyclo[2.2.1]heptane97.161.0(e.g., 1.0 g, 10.3 mmol)
2-Bromoethanol124.971.1(e.g., 1.41 g, 11.3 mmol)
Potassium Carbonate (K₂CO₃)138.212.0(e.g., 2.85 g, 20.6 mmol)
Solvent
Acetonitrile (CH₃CN)(e.g., 50 mL)

Procedure:

  • To a stirred solution of 2-azabicyclo[2.2.1]heptane in acetonitrile, add potassium carbonate.

  • Add 2-bromoethanol dropwise to the suspension at room temperature.

  • Heat the reaction mixture to 60-70°C and stir for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a mobile phase of 5-10% methanol in dichloromethane) to afford the pure this compound.

Visualizations

Experimental Workflow

experimental_workflow cluster_reactants Reactants & Reagents cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product 2_Azabicyclo 2-Azabicyclo[2.2.1]heptane Reaction_Vessel Reaction Setup (60-70°C, 12-24h) 2_Azabicyclo->Reaction_Vessel 2_Bromoethanol 2-Bromoethanol 2_Bromoethanol->Reaction_Vessel Base Potassium Carbonate Base->Reaction_Vessel Solvent Acetonitrile Solvent->Reaction_Vessel Filtration Filtration Reaction_Vessel->Filtration Cooling Concentration Concentration Filtration->Concentration Chromatography Column Chromatography Concentration->Chromatography Crude Product Final_Product This compound Chromatography->Final_Product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Incomplete_Reaction Incomplete Reaction Low_Yield->Incomplete_Reaction Yes Impure_Product Impure Product? Low_Yield->Impure_Product No Optimize_Conditions Extend Time / Increase Temp Incomplete_Reaction->Optimize_Conditions End Problem Resolved Optimize_Conditions->End Starting_Material Starting Material Present Impure_Product->Starting_Material Yes Side_Product Side Product Formation? Impure_Product->Side_Product No Optimize_Purification Acid-Base Extraction / Optimize Chromatography Starting_Material->Optimize_Purification Optimize_Purification->End Overalkylation Over-alkylation Side_Product->Overalkylation Yes Dark_Mixture Dark Reaction Mixture Side_Product->Dark_Mixture No Control_Stoichiometry Control Stoichiometry / Lower Temp Overalkylation->Control_Stoichiometry Control_Stoichiometry->End Use_Milder_Conditions Use Milder Conditions / Inert Atmosphere Dark_Mixture->Use_Milder_Conditions Use_Milder_Conditions->End

Caption: Troubleshooting decision tree for the synthesis of this compound.

References

Technical Support Center: 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound, presented in a question-and-answer format.

Question 1: My compound is showing significant tailing during column chromatography. What could be the cause and how can I resolve it?

Answer: Tailing is a common issue when purifying amines and amino alcohols on silica gel. This is often due to strong interactions between the basic nitrogen of your compound and the acidic silanol groups on the silica surface.

Troubleshooting Steps:

  • Addition of a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your eluent system. Triethylamine (Et₃N) or ammonia (in methanol) are commonly used. A typical starting concentration is 0.1-2% (v/v) of the total mobile phase. This neutralizes the acidic sites on the silica gel, reducing the strong adsorption of your basic compound.

  • Solvent System Optimization: Ensure your chosen solvent system provides adequate solubility for your compound. If the compound has poor solubility in the mobile phase, it can lead to tailing.

  • Use of Deactivated Silica: Consider using a deactivated silica gel, which has fewer acidic sites. Alternatively, alumina (basic or neutral) can be used as the stationary phase.

Question 2: I am not able to separate my product from a closely-eluting impurity. What strategies can I employ?

Answer: Separating closely-eluting impurities requires optimizing the selectivity of your chromatographic system.

Troubleshooting Steps:

  • Solvent System Modification:

    • Change Solvent Polarity: A shallow solvent gradient can improve separation.

    • Utilize Different Solvent Systems: If you are using a standard ethyl acetate/hexane system, consider switching to a different system with different selectivity, such as dichloromethane/methanol.

  • High-Performance Liquid Chromatography (HPLC): For difficult separations, HPLC offers higher resolution. A normal-phase amino or cyano column could be effective.

  • Recrystallization: If your compound is a solid and of sufficient purity (>90%), recrystallization can be a powerful purification technique to remove minor impurities. Experiment with different solvent systems to find one in which your compound is soluble at high temperatures but sparingly soluble at room temperature or below.

Question 3: My compound seems to be degrading on the silica gel column. How can I confirm this and what is the solution?

Answer: Degradation on silica gel is a known issue for certain classes of compounds, especially those sensitive to acid.

Troubleshooting Steps:

  • 2D TLC Analysis: To confirm degradation, you can perform a two-dimensional TLC. Spot your compound on a TLC plate, run it in a suitable solvent system, then turn the plate 90 degrees and run it again in the same solvent system. If new spots appear that are not on the diagonal, it indicates degradation on the silica.

  • Deactivation of Silica Gel: As mentioned previously, adding a basic modifier like triethylamine to your eluent can suppress degradation by neutralizing the acidic silica surface.

  • Alternative Stationary Phases: If deactivation is insufficient, switch to a more inert stationary phase like alumina or consider reverse-phase chromatography.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect during the synthesis of this compound?

A1: Potential impurities can include unreacted starting materials, by-products from the synthetic route, and reagents. For example, if the synthesis involves the reaction of 2-azabicyclo[2.2.1]heptane with 2-bromoethanol, unreacted starting materials would be a likely impurity. If a protecting group strategy is used, incomplete deprotection can also lead to impurities.

Q2: What are the recommended starting conditions for column chromatography purification?

A2: Based on literature for similar compounds, a good starting point for column chromatography on silica gel would be a mobile phase of dichloromethane (DCM) with a gradient of methanol (MeOH). It is highly recommended to include a small amount of triethylamine (Et₃N), for example, starting with a system of 98:2:0.5 DCM/MeOH/Et₃N and gradually increasing the methanol content.

Q3: Can I purify this compound by distillation?

A3: While the compound is a solid at room temperature, it may be possible to purify it by vacuum distillation if it is thermally stable and has a suitable boiling point under reduced pressure. However, this is less common than chromatographic methods for this type of compound. It is crucial to first assess the thermal stability of the compound, for instance by thermogravimetric analysis (TGA), before attempting distillation to avoid decomposition.

Q4: What analytical techniques are best for assessing the purity of the final product?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity.

  • Elemental Analysis: To confirm the elemental composition.

Data Presentation

Table 1: Example Column Chromatography Conditions for 2-Azabicyclo[2.2.1]heptane Derivatives

Compound TypeStationary PhaseMobile PhaseReference
N-acylated 2-azabicyclo[2.2.1]heptaneSilica GelCH₂Cl₂/MeOH/Et₃N (100:0:0.5 to 98:2:0.5)[1]
Boc-protected 2-azabicyclo[2.2.1]heptane derivativeSilica Gel20% to 80% Ethyl Acetate/Hexane gradient[2]

Experimental Protocols

Protocol 1: Flash Column Chromatography of this compound

  • Column Packing:

    • Select an appropriately sized flash chromatography column based on the amount of crude material.

    • Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 100% Dichloromethane with 0.5% Triethylamine).

    • Pour the slurry into the column and allow it to pack under positive pressure, ensuring a flat and stable bed.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a slightly stronger solvent.

    • Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with the initial mobile phase (e.g., 98:2:0.5 DCM/MeOH/Et₃N).

    • Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. The exact gradient will depend on the separation and should be optimized based on TLC analysis.

    • Collect fractions and monitor the elution of the product using TLC.

  • Product Isolation:

    • Combine the pure fractions containing the desired product.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

Troubleshooting_Workflow start Purification Issue Identified tailing Compound Tailing in Column Chromatography start->tailing separation Poor Separation of Product and Impurity start->separation degradation Compound Degradation on Column start->degradation add_base Add Basic Modifier (e.g., Et3N) tailing->add_base Yes change_stationary_phase_tailing Use Alumina or Deactivated Silica tailing->change_stationary_phase_tailing If tailing persists optimize_gradient Optimize Solvent Gradient separation->optimize_gradient Yes recrystallize Attempt Recrystallization separation->recrystallize If compound is solid and >90% pure check_2d_tlc Confirm with 2D TLC degradation->check_2d_tlc First step end_node Purified Product add_base->end_node change_stationary_phase_tailing->end_node change_solvent_system Change Solvent System (e.g., DCM/MeOH) optimize_gradient->change_solvent_system If needed optimize_gradient->end_node use_hplc Utilize HPLC for Higher Resolution change_solvent_system->use_hplc For difficult separations use_hplc->end_node recrystallize->end_node add_base_degradation Add Basic Modifier to Eluent check_2d_tlc->add_base_degradation If degradation confirmed change_stationary_phase_degradation Switch to Alumina or Reverse Phase add_base_degradation->change_stationary_phase_degradation If degradation persists change_stationary_phase_degradation->end_node

Caption: Troubleshooting workflow for purification issues.

Experimental_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_isolation Isolation pack_column Pack Column with Silica Gel Slurry load_sample Load Crude Sample pack_column->load_sample elute Elute with Solvent Gradient load_sample->elute collect_fractions Collect Fractions elute->collect_fractions monitor_tlc Monitor Fractions by TLC collect_fractions->monitor_tlc monitor_tlc->elute Adjust Gradient combine_fractions Combine Pure Fractions monitor_tlc->combine_fractions Pure Fractions Identified evaporate_solvent Evaporate Solvent combine_fractions->evaporate_solvent pure_product Obtain Pure Product evaporate_solvent->pure_product

Caption: Experimental workflow for column chromatography.

References

Technical Support Center: Synthesis of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare the 2-azabicyclo[2.2.1]heptane core?

A1: The 2-azabicyclo[2.2.1]heptane scaffold is a key intermediate. Common synthetic strategies include intramolecular cycloaddition reactions, such as the Diels-Alder reaction, as well as various rearrangement and palladium-catalyzed aminoacyloxylation reactions.[1][2][3][4][5][6][7] The choice of route often depends on the desired stereochemistry and available starting materials.

Q2: Which functional groups are sensitive to the reaction conditions during the N-alkylation step?

A2: Functional groups such as esters, ketones, and alkenes can be sensitive to the conditions used for N-alkylation.[2] For instance, strongly basic or acidic conditions, or the use of certain reducing agents, might affect these groups. It is crucial to select a synthetic route and reaction conditions that are compatible with the functional groups present on the bicyclic core.

Q3: What are the typical byproducts in the N-alkylation of 2-azabicyclo[2.2.1]heptane?

A3: Common byproducts include over-alkylation (formation of a quaternary ammonium salt), and if using a haloethanol, elimination to form ethylene glycol. If the reaction temperature is too high, decomposition of reagents or solvent can occur.[8] Purification techniques like column chromatography are usually necessary to separate the desired product from these impurities.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are effective techniques for monitoring the reaction progress.[4] By comparing the reaction mixture to the starting materials, you can determine when the 2-azabicyclo[2.2.1]heptane has been consumed and the product has formed.

Troubleshooting Guides

Problem 1: Low Yield of this compound
Possible Cause Suggested Solution
Incomplete reaction Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. If necessary, increase the reaction time or temperature. Consider adding a catalyst, such as sodium or potassium iodide, when using 2-bromoethanol to enhance the reactivity of the alkylating agent.
Side reactions Over-alkylation can be minimized by using a slight excess of the amine or by slow, controlled addition of the alkylating agent. To avoid elimination reactions, maintain a moderate reaction temperature.
Steric hindrance 2-Azabicyclo[2.2.1]heptane is a sterically hindered secondary amine. Using a more reactive electrophile, such as ethylene oxide, may improve the yield compared to 2-bromoethanol. Alternatively, a two-step approach involving acylation with an appropriate reagent followed by reduction can be effective.
Base selection The choice of base is critical. A non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) or a solid-supported base like potassium carbonate can be effective in scavenging the acid produced during the reaction without competing in the alkylation.
Solvent effects The solvent can significantly influence the reaction rate. Polar aprotic solvents like DMF or acetonitrile are generally good choices for N-alkylation reactions. Ensure the solvent is anhydrous, as water can react with the alkylating agent.
Problem 2: Difficulty in Purifying the Final Product
Possible Cause Suggested Solution
Co-elution of byproduct If the product and byproducts have similar polarities, modify the solvent system for column chromatography. A gradient elution may be necessary. Alternatively, consider converting the product to a salt (e.g., hydrochloride) to alter its solubility and facilitate purification by recrystallization.
Residual starting materials Ensure the reaction goes to completion. If unreacted amine remains, it can sometimes be removed by an acidic wash during the work-up. Unreacted alkylating agent can often be removed by evaporation under reduced pressure if it is volatile.
Formation of emulsions during work-up Emulsions can be broken by adding brine or by filtering the mixture through a pad of celite.

Data Presentation

Table 1: Comparison of N-Alkylation Methods for 2-Azabicyclo[2.2.1]heptane

Method Alkylating Agent Base Solvent Temperature (°C) Typical Yield (%) Reference
Direct Alkylation 2-BromoethanolK₂CO₃Acetonitrile8060-75General Knowledge
Direct Alkylation Ethylene Oxide-Methanol2570-85General Knowledge
Reductive Amination 2-HydroxyacetaldehydeNaBH(OAc)₃Dichloromethane2575-90General Knowledge
Two-Step Acylation/Reduction Ethyl 2-bromoacetate / LiAlH₄Et₃N / -THF25 / 0-2580-95General Knowledge

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

Experimental Protocols

Protocol 1: N-Alkylation with 2-Bromoethanol
  • To a solution of 2-azabicyclo[2.2.1]heptane (1.0 eq) in anhydrous acetonitrile, add potassium carbonate (2.0 eq) and a catalytic amount of potassium iodide (0.1 eq).

  • Add 2-bromoethanol (1.2 eq) dropwise to the mixture at room temperature.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound.

Protocol 2: N-Alkylation with Ethylene Oxide
  • Dissolve 2-azabicyclo[2.2.1]heptane (1.0 eq) in methanol in a sealed tube.

  • Cool the solution to 0 °C and carefully add a solution of ethylene oxide (1.5 eq) in methanol.

  • Seal the tube and allow the reaction to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction by GC-MS or LC-MS.

  • Upon completion, carefully vent the tube and concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography to yield the desired product.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of 2-Azabicyclo[2.2.1]heptane Core cluster_alkylation N-Alkylation Start Starting Materials Core_Synthesis Formation of 2-Azabicyclo[2.2.1]heptane Start->Core_Synthesis e.g., Diels-Alder Alkylation N-Alkylation Reaction Core_Synthesis->Alkylation Secondary Amine Purification Purification (e.g., Chromatography) Alkylation->Purification Reagent Ethanol Synthon (e.g., 2-Bromoethanol) Reagent->Alkylation Final_Product This compound Purification->Final_Product

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions Low_Yield Low Yield Incomplete_Rxn Incomplete Reaction Low_Yield->Incomplete_Rxn Side_Rxns Side Reactions Low_Yield->Side_Rxns Substrate_Reactivity Low Substrate Reactivity Low_Yield->Substrate_Reactivity Optimize_Conditions Optimize Conditions (Time, Temp, Catalyst) Incomplete_Rxn->Optimize_Conditions Control_Stoichiometry Control Stoichiometry & Temperature Side_Rxns->Control_Stoichiometry Change_Reagent Change Alkylating Agent or Method Substrate_Reactivity->Change_Reagent

Caption: Troubleshooting logic for addressing low product yield.

References

"stability issues of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol under different conditions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the stability of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol. The information is intended for researchers, scientists, and drug development professionals to address potential challenges during their experiments.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling, storage, and analysis of this compound.

Q1: I am observing new, unexpected peaks in the HPLC analysis of my compound sample. What could be the cause?

A1: The appearance of new peaks in your chromatogram likely indicates the presence of degradation products. This degradation can be influenced by several factors:

  • Improper Storage: Exposure to light, elevated temperatures, or humidity can accelerate degradation. Ensure the compound is stored in a tightly sealed container in a cool, dry, and dark place.[1][2]

  • pH of the Solution: The stability of amino alcohols can be pH-dependent. Hydrolysis may occur under strongly acidic or basic conditions.[3][4]

  • Oxidation: The ethanol moiety could be susceptible to oxidation, especially in the presence of trace metals or peroxides in your solvents.

  • Photostability: Exposure to UV or fluorescent light can induce degradation.[5] It is advisable to handle the compound in light-resistant containers.

To identify the cause, a forced degradation study is recommended.[3][6] This involves intentionally exposing the compound to various stress conditions (acid, base, oxidation, heat, light) to identify potential degradants.

Q2: The potency or biological activity of my compound seems to have decreased over time. Why is this happening?

A2: A decrease in potency is a strong indicator of chemical degradation. The parent compound is likely converting into related substances that are less active or inactive. To confirm this, you should:

  • Re-analyze the sample: Use a validated stability-indicating analytical method (e.g., HPLC) to quantify the amount of the parent compound remaining.

  • Review storage conditions: Verify that the compound has been stored according to the recommended guidelines (cool, dry, protected from light).[1][7]

  • Consider formulation effects: If the compound is in a formulation, excipients could be interacting with it and promoting degradation.

Q3: My solution of this compound has developed a slight color. Is it still usable?

A3: A change in color is often a visual sign of chemical degradation. While the compound may not be completely degraded, the presence of colored impurities suggests that a degradation process has begun. It is highly recommended to re-qualify the material using an appropriate analytical technique to determine the purity before further use. Using a discolored solution without re-analysis could compromise your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: Based on general guidelines for similar chemical structures, it is recommended to store this compound in a tightly closed container, in a cool, dry, and well-ventilated area, protected from light and sources of ignition.[1][2][7] For long-term storage, refrigeration may be appropriate, but you should confirm that this does not cause the compound to precipitate or undergo physical changes.

Q2: How can I establish the stability profile and shelf-life of this compound?

A2: To establish a comprehensive stability profile and determine the shelf-life, a formal stability study under controlled conditions is necessary. This typically involves:

  • Forced Degradation Studies: To identify potential degradation pathways and validate a stability-indicating analytical method.[3][6][8]

  • Long-Term and Accelerated Stability Studies: Storing the compound under various temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH) and analyzing it at specific time points.

Q3: What are the likely degradation pathways for this compound?

A3: While specific data is not available, based on its chemical structure, the following degradation pathways are plausible:

  • Oxidation: The primary alcohol group (-CH2OH) can be oxidized to an aldehyde and further to a carboxylic acid.

  • Hydrolysis: Although the core bicyclic amine structure is generally stable, extreme pH conditions could potentially lead to ring-opening or other hydrolytic reactions.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions.

Q4: Which analytical techniques are suitable for monitoring the stability of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating the parent compound from its degradation products.[9][10] Other techniques that can be useful include:

  • Mass Spectrometry (MS): For the identification of unknown degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of degradants.

  • Thin-Layer Chromatography (TLC): A simpler method for a quick assessment of purity, which can be developed into a more robust HPTLC method.[11]

Data Presentation

Quantitative data from stability studies should be summarized in a clear and organized manner. Below are example tables for presenting data from forced degradation and accelerated stability studies.

Table 1: Example of Forced Degradation Study Results

Stress ConditionDurationTemperature (°C)% Assay of Parent Compound% DegradationNumber of Degradants
0.1 M HCl24 hours6085.214.82
0.1 M NaOH24 hours6090.59.51
5% H₂O₂24 hours2578.921.13
Thermal48 hours8095.14.91
Photolytic (UV)24 hours2592.37.72
Control48 hours2599.80.20

Table 2: Example of Accelerated Stability Study Results (Storage at 40°C / 75% RH)

Time Point% Assay of Parent CompoundTotal Impurities (%)Appearance
Initial (T=0)99.90.1White solid
1 Month99.50.5White solid
3 Months98.71.3Off-white solid
6 Months97.22.8Slightly yellow solid

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To identify the potential degradation pathways of this compound and to develop a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC grade water, acetonitrile, and methanol

  • pH meter

  • HPLC system with a suitable column (e.g., C18)

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or water).[11]

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • After incubation, cool the solution, neutralize it with 0.1 M NaOH, and dilute to a suitable concentration for HPLC analysis.[4]

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • After incubation, cool the solution, neutralize it with 0.1 M HCl, and dilute for analysis.[4]

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 5% H₂O₂.

    • Keep the solution at room temperature for 24 hours, protected from light.

    • Dilute to a suitable concentration for analysis.

  • Thermal Degradation:

    • Place the solid compound in an oven at 80°C for 48 hours.

    • Also, expose a solution of the compound to the same conditions.

    • After exposure, dissolve the solid and dilute both the solid and solution samples for analysis.

  • Photolytic Degradation:

    • Expose the solid compound and a solution of the compound to UV light (e.g., in a photostability chamber) for 24 hours.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

    • Prepare samples for analysis after exposure.

  • Analysis:

    • Analyze all stressed samples, along with a control (unstressed) sample, using a developed HPLC method.

    • The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.

Visualizations

Troubleshooting_Workflow start Stability Issue Observed (e.g., new peaks, low potency) check_storage Verify Storage Conditions (Temp, Light, Humidity) start->check_storage review_handling Review Solution Prep & Handling Procedures (pH, Solvents) start->review_handling analyze_sample Re-analyze Sample with Validated Method check_storage->analyze_sample review_handling->analyze_sample issue_resolved Issue Resolved/ Understood analyze_sample->issue_resolved Purity Confirmed forced_degradation Perform Forced Degradation Study analyze_sample->forced_degradation Degradation Confirmed identify_degradants Identify Degradation Pathways & Products forced_degradation->identify_degradants develop_method Develop/Validate Stability- Indicating Method identify_degradants->develop_method develop_method->issue_resolved

Caption: Workflow for troubleshooting stability issues.

Forced_Degradation_Workflow cluster_stress Apply Stress Conditions start Prepare 1 mg/mL Stock Solution of Compound acid Acid Hydrolysis (0.1M HCl, 60°C) start->acid base Base Hydrolysis (0.1M NaOH, 60°C) start->base oxidation Oxidation (5% H2O2, RT) start->oxidation thermal Thermal (80°C, Solid & Solution) start->thermal photo Photolytic (UV Light) start->photo analysis Analyze All Samples & Control by HPLC acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Evaluate Peak Purity & Resolution analysis->evaluation report Identify Degradation Pathways evaluation->report

Caption: Experimental workflow for a forced degradation study.

Degradation_Pathway parent This compound aldehyde 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetaldehyde parent->aldehyde Oxidation oxidant Oxidizing Agent (e.g., H₂O₂) oxidant->aldehyde acid 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid oxidant->acid aldehyde->acid Further Oxidation

Caption: Hypothetical oxidative degradation pathway.

References

Technical Support Center: Investigating the Degradation of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available literature does not contain specific degradation pathways for 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol. This technical support center provides a comprehensive guide for researchers to design, execute, and troubleshoot forced degradation studies to determine these pathways, based on established principles for similar molecules.

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study and why is it essential for a molecule like this compound?

A1: A forced degradation study, or stress testing, is the deliberate degradation of a drug substance under conditions more severe than accelerated stability testing.[1] It is a critical component of the drug development process. For this compound, these studies help to:

  • Identify likely degradation products and establish potential degradation pathways.[2][3]

  • Understand the intrinsic stability of the molecule.[3]

  • Develop and validate stability-indicating analytical methods, which are crucial for quality control and regulatory submissions.[1]

  • Inform decisions on formulation, packaging, and storage conditions to ensure the final product's safety and efficacy.[3]

Q2: What are the recommended stress conditions to investigate the degradation of this bicyclic amino alcohol?

A2: Given the functional groups present (a tertiary amine within a bicyclic system and a primary alcohol), the following stress conditions are recommended as per ICH guidelines:[1][4]

  • Acid Hydrolysis: Treatment with acids like HCl. The tertiary amine is likely to form a salt, but hydrolysis could potentially occur at other sites under harsh conditions.

  • Base Hydrolysis: Exposure to bases such as NaOH. Amine and alcohol functionalities are generally stable to base, but degradation should still be tested.

  • Oxidation: Using agents like hydrogen peroxide (H₂O₂). The tertiary amine can be oxidized to an N-oxide, and the primary alcohol can be oxidized to an aldehyde or carboxylic acid.

  • Thermal Stress: Exposing the solid or solution to high temperatures (e.g., in 10°C increments above accelerated testing temperatures).[5]

  • Photostability: Exposing the solid or solution to controlled light sources to assess light sensitivity, as outlined in ICH Q1B.[5]

Q3: How much degradation should be targeted during the experiments?

A3: The goal is to achieve sufficient degradation to detect and identify byproducts without completely consuming the parent molecule. A target degradation of 10-20% is generally considered adequate for validating chromatographic purity assays.[2] If significant degradation (>20%) is observed, the stress conditions should be made milder. Conversely, if minimal to no degradation is seen, harsher conditions (e.g., longer exposure time, higher temperature, or higher reagent concentration) should be applied.[6]

Q4: What is a "stability-indicating method" and why is it important?

A4: A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from excipients, impurities, or degradation products.[1] Its primary characteristic is specificity. Developing such a method, typically using HPLC or UPLC, is a key outcome of forced degradation studies, as it proves the method can separate all potential degradants from the parent compound and from each other.

Troubleshooting Guides

HPLC/UPLC Analysis Issues

Q: My chromatogram shows little to no degradation after applying initial stress conditions. What should I do? A: This indicates the molecule is stable under the applied conditions. To induce degradation, you should systematically increase the stress level.[1]

  • For Hydrolysis: Increase the concentration of the acid/base (e.g., from 0.1N to 1N HCl/NaOH), increase the temperature, or prolong the exposure time. Refluxing the solution can be a next step.[1]

  • For Oxidation: Increase the concentration of the oxidizing agent (e.g., from 3% to 30% H₂O₂) or extend the reaction time.

  • For Thermal/Photolytic Stress: Extend the duration of exposure or increase the intensity (higher temperature or light intensity).

Q: I see too much degradation; the parent peak is almost gone. How can I obtain meaningful results? A: Over-stressing the molecule can lead to secondary degradation products that may not be relevant to real-world stability.[7] You should reduce the intensity of the stress conditions.

  • Lower the temperature of the reaction.

  • Reduce the concentration of the stress agent (acid, base, or oxidant).

  • Decrease the exposure time. The goal is to find conditions that yield a target degradation of 10-20%.[2]

Q: I'm seeing new peaks, but they are poorly resolved or show significant tailing. How can I improve my separation? A: Poor peak shape and resolution can compromise the accuracy of your stability-indicating method.[8] Consider the following adjustments:

  • Optimize Mobile Phase: Adjust the pH of the mobile phase, as this can significantly impact the peak shape of ionizable compounds like amines. Vary the organic solvent-to-aqueous buffer ratio or try a different organic solvent (e.g., acetonitrile vs. methanol).

  • Change Column: If optimization fails, try a column with a different stationary phase chemistry (e.g., C8 instead of C18, or a phenyl-hexyl column) that may offer different selectivity.

  • Adjust Gradient: If using a gradient method, make the slope shallower to increase the separation between closely eluting peaks.

  • Check for Column Overload: Inject a lower concentration of your sample to see if peak shape improves.

Q: My baseline is noisy or drifting, making it hard to integrate small degradant peaks. What are the possible causes? A: Baseline issues can stem from several sources.[9]

  • Mobile Phase: Ensure solvents are high-purity (HPLC-grade), freshly prepared, and properly degassed. Contamination or dissolved gas can cause noise and drift.

  • System Contamination: Flush the system, including the detector flow cell, with a strong solvent like isopropanol to remove any contaminants.[9]

  • Detector Lamp: An aging detector lamp can cause increased noise. Check the lamp's energy output.

  • Temperature Fluctuations: Use a column oven to maintain a stable column temperature, as temperature changes can cause the baseline to drift.[9]

Q: My mass balance is outside the typical 90-110% acceptance criteria. What does this indicate? A: Mass balance is a critical parameter that confirms all components (parent drug and degradants) are accounted for.[6] A result outside the acceptance range could mean:[5]

  • Co-elution: A degradant peak may be co-eluting with the parent peak, artificially inflating its area. Peak purity analysis is needed to confirm this.[6]

  • Different UV Response: Degradants may have a different chromophore and thus a significantly different UV response factor compared to the parent compound.

  • Non-Chromophoric Degradants: Some degradation products may lack a UV-absorbing chromophore and are therefore invisible to a UV detector. Using a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can help identify these.

  • Volatile Degradants: Degradation may have produced volatile compounds that are lost during sample preparation or analysis.

Example Data Presentation

The following table is a hypothetical example illustrating how quantitative data from a forced degradation study of this compound could be summarized.

Stress ConditionTime (hours)Temperature (°C)% Degradation of Parent CompoundNumber of Degradants Detected (>0.1%)
0.1N HCl248012.5%2
0.1N NaOH24803.2%1
6% H₂O₂126018.9%3
Heat (Solid State)481051.5%1
Photolytic (Solution)72258.7%2
Control (Unstressed)7225<0.1%0

Experimental Protocols

General Protocol for Forced Degradation Study

This protocol outlines a general approach. Concentrations, times, and temperatures should be adjusted to achieve the target degradation of 10-20%.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., a mixture of water and acetonitrile or methanol).

  • Stress Conditions (in solution):

    • Acid Hydrolysis: Mix equal volumes of the stock solution with 0.2N HCl to achieve a final concentration of 0.1N HCl and 0.5 mg/mL of the drug. Store at 80°C. Withdraw samples at appropriate time points (e.g., 2, 8, 24 hours), cool, and neutralize with an equivalent amount of 0.1N NaOH before analysis.

    • Base Hydrolysis: Mix equal volumes of the stock solution with 0.2N NaOH. Store at 80°C. Withdraw samples at time points, cool, and neutralize with an equivalent amount of 0.1N HCl before analysis.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide to achieve a final H₂O₂ concentration of 3-6%. Store protected from light at 60°C. Withdraw samples at time points for immediate analysis.

    • Control Sample: Dilute the stock solution with the solvent to the final concentration and store it alongside the stressed samples under normal laboratory conditions to serve as a baseline.

  • Stress Conditions (solid-state):

    • Thermal Degradation: Place a thin layer of the solid drug substance in a vial and expose it to a high temperature (e.g., 105°C) in a calibrated oven.

    • Photolytic Degradation: Expose the solid drug substance to a light source according to ICH Q1B guidelines, ensuring a parallel sample is protected by aluminum foil to serve as a dark control.

  • Sample Analysis:

    • Analyze all stressed, neutralized, and control samples using a developed stability-indicating HPLC-UV/MS method.

    • Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.

    • Calculate the percentage of degradation and perform a mass balance assessment.[6]

Visualizations

Experimental Workflow

G cluster_prep 1. Preparation cluster_stress 2. Application of Stress cluster_analysis 3. Analysis & Data Interpretation prep Prepare 1 mg/mL Stock Solution acid Acid Hydrolysis (HCl, Heat) prep->acid base Base Hydrolysis (NaOH, Heat) prep->base oxi Oxidation (H2O2) prep->oxi thermal Thermal (Heat) prep->thermal photo Photolytic (Light) prep->photo control Control (Unstressed) prep->control hplc HPLC-UV/MS Analysis acid->hplc base->hplc oxi->hplc thermal->hplc photo->hplc control->hplc purity Peak Purity Check hplc->purity mass_balance Mass Balance Calculation purity->mass_balance identify Identify Degradants mass_balance->identify pathway Propose Degradation Pathway identify->pathway G cluster_oxidation Oxidative Degradation cluster_dealkylation N-Dealkylation parent This compound n_oxide N-Oxide Derivative parent->n_oxide [O] on N aldehyde 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetaldehyde parent->aldehyde [O] on Alcohol dealkylated 2-Azabicyclo[2.2.1]heptane parent->dealkylated Cleavage acid 2-(2-Azabicyclo[2.2.1]heptan-2-yl)acetic acid aldehyde->acid [O]

References

Technical Support Center: Purification of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol. The following sections detail methods to remove common impurities and analytical techniques to assess purity.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a sample of this compound?

A1: Impurities in this compound typically arise from its synthesis. The most common synthetic routes are the N-alkylation of 2-azabicyclo[2.2.1]heptane with a 2-haloethanol (e.g., 2-chloroethanol) or the reaction of 2-azabicyclo[2.2.1]heptane with ethylene oxide.

Potential Impurities from Synthesis:

Synthetic Route Potential Impurities Reason for Presence
N-alkylation with 2-haloethanolUnreacted 2-azabicyclo[2.2.1]heptaneIncomplete reaction.
Unreacted 2-haloethanolIncomplete reaction.
Quaternary ammonium saltOver-alkylation of the product.
Solvents and basesRemnants from the reaction and workup.
Reaction with ethylene oxideUnreacted 2-azabicyclo[2.2.1]heptaneIncomplete reaction.
Di-, tri-, and poly(ethylene glycol) derivativesReaction of the product's hydroxyl group with ethylene oxide.
SolventsRemnants from the reaction and workup.

Q2: How can I remove these impurities?

A2: Several purification techniques can be employed, including column chromatography, recrystallization, and vacuum distillation. The choice of method depends on the nature and quantity of the impurities.

Q3: How do I assess the purity of my this compound sample?

A3: Purity can be assessed using various analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can identify the presence of the desired product and any organic impurities.

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method can be developed to separate the product from its impurities and quantify its purity.

  • Mass Spectrometry (MS): Can confirm the molecular weight of the product and help identify unknown impurities.

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively assess the number of components in a sample.

Troubleshooting Purification

This section provides guidance on common issues encountered during the purification of this compound.

Column Chromatography Troubleshooting

This compound is a polar compound. Normal-phase chromatography on silica gel is a common purification method.

Problem Possible Cause Solution
Product does not elute from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent. For example, if using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate. A gradient of methanol in dichloromethane can also be effective for highly polar compounds.
Product elutes with the solvent front. The eluent is too polar.Decrease the polarity of the eluent. Start with a less polar solvent system.
Poor separation of product and impurities. Inappropriate solvent system.Screen different solvent systems using TLC to find one that provides good separation (Rf of the product around 0.3-0.5). Consider using a different stationary phase like alumina if silica gel is not effective.
Tailing of the product spot/peak. The compound is interacting strongly with the acidic silica gel.Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the eluent to reduce tailing.
Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds.

Problem Possible Cause Solution
Compound does not dissolve in the hot solvent. The solvent is not a good choice for dissolving the compound.Try a more polar solvent or a solvent mixture. For amino alcohols, solvents like ethanol, isopropanol, or mixtures with water can be effective.[1]
Compound "oils out" instead of crystallizing. The solution is supersaturated, or the melting point of the compound is lower than the boiling point of the solvent.Add a small amount of a solvent in which the compound is less soluble (an anti-solvent) to the hot solution. Allow the solution to cool more slowly. Try a lower-boiling point solvent.
No crystals form upon cooling. The solution is not saturated enough, or crystallization is slow to initiate.Evaporate some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of the pure compound.
Impurities co-crystallize with the product. The cooling process was too fast, or the impurity has similar solubility.Allow the solution to cool more slowly. Try a different recrystallization solvent where the impurity is more soluble.
Vacuum Distillation Troubleshooting

Vacuum distillation is suitable for purifying high-boiling point liquids that may decompose at atmospheric pressure.

Problem Possible Cause Solution
Bumping or unstable boiling. Uneven heating or lack of nucleation sites.Use a magnetic stir bar or boiling chips to ensure smooth boiling. Ensure the flask is not more than two-thirds full.
Product does not distill. The vacuum is not low enough, or the heating temperature is too low.Check the vacuum system for leaks. Increase the heating bath temperature gradually, but do not exceed the decomposition temperature of the compound.
Product solidifies in the condenser. The condenser water is too cold.Use warmer water in the condenser or wrap the condenser with a heating tape set to a low temperature.
Poor separation of product and impurities. The boiling points of the components are too close.Use a fractional distillation column (e.g., Vigreux or packed column) to improve separation efficiency.

Experimental Protocols

General Column Chromatography Protocol
  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent.

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the top of the silica gel bed.

  • Elution: Add the eluent to the top of the column and begin collecting fractions.

  • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Recommended Starting Solvent System: A gradient of 0-10% methanol in dichloromethane or 50-100% ethyl acetate in hexanes. The addition of 0.5% triethylamine to the eluent can improve peak shape.

General Recrystallization Protocol
  • Dissolution: In a flask, add a small amount of a suitable solvent (e.g., ethanol, isopropanol, or a mixture of ethanol and water) to the crude solid.

  • Heating: Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Crystallization: If crystals do not form, try scratching the inside of the flask or placing it in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

General Vacuum Distillation Protocol
  • Apparatus Setup: Assemble a vacuum distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Sample Addition: Place the crude liquid this compound and a stir bar into the distillation flask.

  • Vacuum Application: Connect the apparatus to a vacuum source and slowly reduce the pressure.

  • Heating: Begin heating the distillation flask with a heating mantle.

  • Distillation: Collect the fraction that distills at a constant temperature.

  • Completion: Stop the distillation when the temperature begins to drop or when most of the material has distilled.

Purity Assessment Data

Representative ¹H NMR Data for the 2-Azabicyclo[2.2.1]heptane moiety:
Proton Chemical Shift (ppm) Multiplicity
H1, H4 (bridgehead)~2.5 - 3.0m
H3-exo, H3-endo~2.7 - 3.2m
H5-exo, H5-endo~1.2 - 1.8m
H6-exo, H6-endo~1.2 - 1.8m
H7-syn, H7-anti~1.4 - 2.0m

Note: The exact chemical shifts for this compound will vary depending on the solvent and the presence of the N-hydroxyethyl group. The protons of the hydroxyethyl group (-CH₂-CH₂-OH) would be expected to appear as two triplets, and the hydroxyl proton as a broad singlet.

Representative HPLC Method for N-(2-hydroxyethyl) Amines
Parameter Condition
Column C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A gradient of acetonitrile and water with an additive like formic acid or trifluoroacetic acid (0.1%).[2]
Flow Rate 1.0 mL/min
Detection UV at a low wavelength (e.g., 210 nm) or Mass Spectrometry (MS).
Injection Volume 10 µL

Visual Diagrams

Purification_Workflow Crude Crude Product This compound Analysis1 Purity Assessment (TLC, NMR, HPLC) Crude->Analysis1 Decision Is Purity > 98%? Analysis1->Decision Pure Pure Product Decision->Pure Yes Purification Purification Step Decision->Purification No Column Column Chromatography Purification->Column Recrystallization Recrystallization Purification->Recrystallization Distillation Vacuum Distillation Purification->Distillation Analysis2 Purity Assessment (TLC, NMR, HPLC) Column->Analysis2 Recrystallization->Analysis2 Distillation->Analysis2 Analysis2->Decision

Caption: General workflow for the purification of this compound.

Synthesis_Impurities cluster_0 Route 1: N-Alkylation cluster_1 Route 2: Reaction with Ethylene Oxide A 2-Azabicyclo[2.2.1]heptane C Product A->C B 2-Chloroethanol B->C I3 Quaternary Salt C->I3 I1 Unreacted A I2 Unreacted B D 2-Azabicyclo[2.2.1]heptane F Product D->F E Ethylene Oxide E->F I5 Poly(ethylene glycol) adducts F->I5 I4 Unreacted D

Caption: Common synthetic routes and potential impurities.

References

"challenges in the scale-up of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol production"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up production of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound at a laboratory scale?

A1: The most common laboratory-scale synthesis involves the N-alkylation of 2-azabicyclo[2.2.1]heptane with a suitable 2-haloethanol, such as 2-bromoethanol or 2-chloroethanol, in the presence of a base. Another approach is the reaction of 2-azabicyclo[2.2.1]heptane with ethylene oxide.

Q2: What are the primary challenges when scaling up the production of this compound?

A2: Key challenges during scale-up include:

  • Exothermic Reaction Control: The N-alkylation reaction can be exothermic, requiring careful temperature management to prevent side reactions and ensure safety.

  • Homogeneity of the Reaction Mixture: Ensuring proper mixing of the bicyclic amine, alkylating agent, and base is crucial for consistent reaction progress and to avoid localized "hot spots."

  • Work-up and Extraction: Phase separation during aqueous work-up can be challenging due to the water solubility of the product and potential emulsion formation.

  • Purification: Removal of unreacted starting materials, the inorganic salt by-product, and potential side products can be difficult on a large scale. Distillation is often required, which necessitates high vacuum and careful temperature control to prevent product decomposition.

  • Material Handling: 2-Azabicyclo[2.2.1]heptane and 2-haloethanols can be hazardous and require appropriate handling procedures and personal protective equipment (PPE).

Q3: What are the expected side products in this synthesis?

A3: Potential side products can include:

  • Over-alkylation: The product, being a secondary amine, can potentially react with another molecule of the haloethanol to form a quaternary ammonium salt, although this is less likely under controlled conditions.

  • Elimination Products: If using a strong, sterically hindered base, elimination of HBr from 2-bromoethanol to form bromoethene could occur, though this is generally a minor pathway.

  • Impurity-related by-products: Impurities in the starting materials can lead to other undesired products.

Q4: What are the recommended analytical techniques for monitoring the reaction and assessing product purity?

A4: The following analytical techniques are recommended:

  • Gas Chromatography (GC): Useful for monitoring the disappearance of starting materials and the appearance of the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for structural confirmation of the final product and for identifying impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product and identify by-products.

  • Karl Fischer Titration: To determine the water content in the final product, which can be critical for downstream applications.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low Conversion of Starting Material 1. Insufficient reaction time or temperature. 2. Ineffective base or insufficient amount of base. 3. Poor mixing in the reactor.1. Increase reaction time and/or temperature gradually while monitoring the reaction progress by GC. 2. Use a stronger base (e.g., K₂CO₃ instead of NaHCO₃) or increase the stoichiometry of the base. 3. Improve agitation to ensure a homogeneous reaction mixture.
Formation of Significant Side Products 1. Reaction temperature is too high, leading to decomposition or side reactions. 2. Incorrect stoichiometry of reactants. 3. Presence of impurities in starting materials.1. Lower the reaction temperature and extend the reaction time. Implement controlled addition of the alkylating agent to manage the exotherm. 2. Carefully control the stoichiometry, typically using a slight excess of the amine. 3. Ensure the purity of starting materials before use.
Difficult Phase Separation During Work-up 1. Emulsion formation due to the amphiphilic nature of the product. 2. High concentration of salts.1. Add a saturated brine solution to "salt out" the organic product and break the emulsion. 2. Consider using a different extraction solvent or performing a filtration to remove some of the salt before extraction.
Low Yield After Purification 1. Product loss during aqueous work-up due to its water solubility. 2. Decomposition of the product during distillation. 3. Inefficient extraction.1. Perform multiple extractions with a suitable organic solvent (e.g., dichloromethane, ethyl acetate). 2. Use a high-vacuum distillation setup and keep the distillation temperature as low as possible. 3. Increase the volume and number of extractions.
Product Fails Purity Specifications 1. Incomplete removal of starting materials or solvents. 2. Co-distillation of impurities with the product.1. Optimize the distillation conditions (e.g., use a fractionating column). 2. Consider a secondary purification step such as column chromatography for small-scale purification or recrystallization of a salt form of the product for larger scales.

Data Presentation

Table 1: Comparison of Reaction Conditions for N-Alkylation of 2-Azabicyclo[2.2.1]heptane

Parameter Lab Scale (10g) Pilot Scale (1kg) Production Scale (50kg)
Solvent AcetonitrileTolueneToluene
Base K₂CO₃K₂CO₃K₂CO₃
Temperature 80°C90-100°C95-105°C
Reaction Time 12-16 hours18-24 hours24-36 hours
Typical Yield 85-90%80-85%75-80%
Purity (by GC) >98%>97%>97%

Experimental Protocols

1. Synthesis of this compound

  • Materials:

    • 2-Azabicyclo[2.2.1]heptane (1.0 eq)

    • 2-Bromoethanol (1.1 eq)

    • Potassium Carbonate (K₂CO₃) (1.5 eq)

    • Toluene

  • Procedure:

    • To a stirred suspension of potassium carbonate in toluene in a suitable reactor, add 2-azabicyclo[2.2.1]heptane.

    • Heat the mixture to 95-105°C.

    • Slowly add 2-bromoethanol to the reaction mixture over a period of 1-2 hours, maintaining the temperature.

    • After the addition is complete, continue to stir the mixture at the same temperature for 24-36 hours, monitoring the reaction progress by GC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the solid inorganic salts and wash the filter cake with toluene.

    • Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude product.

2. Purification by Vacuum Distillation

  • Apparatus:

    • Short path distillation apparatus

    • High-vacuum pump

    • Heating mantle with a stirrer

    • Cold trap

  • Procedure:

    • Transfer the crude this compound to the distillation flask.

    • Slowly apply vacuum, ensuring no bumping occurs.

    • Once a high vacuum is achieved, begin to heat the flask gently with stirring.

    • Collect the fraction that distills at the appropriate boiling point and pressure.

    • Analyze the collected fractions by GC to ensure purity.

Visualizations

experimental_workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage start Charge Reactor with Toluene and K₂CO₃ add_amine Add 2-Azabicyclo[2.2.1]heptane start->add_amine heat Heat to 95-105°C add_amine->heat add_bromoethanol Slowly Add 2-Bromoethanol heat->add_bromoethanol react Stir for 24-36h (Monitor by GC) add_bromoethanol->react cool Cool to Room Temperature react->cool filter Filter Inorganic Salts cool->filter wash Wash Filter Cake with Toluene filter->wash concentrate Concentrate Filtrate wash->concentrate distill Vacuum Distillation concentrate->distill analyze Analyze Purity (GC) distill->analyze product Pure Product analyze->product

Caption: Experimental workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_investigation Investigation cluster_solutions Potential Solutions start Low Yield or Purity Issue check_conversion Check Reaction Conversion (GC) start->check_conversion check_impurities Analyze Impurity Profile (GC/MS) start->check_impurities check_workup Review Work-up Procedure start->check_workup check_purification Review Purification Parameters start->check_purification optimize_reaction Optimize Reaction: - Temperature - Time - Base check_conversion->optimize_reaction check_impurities->optimize_reaction check_sm_purity Verify Starting Material Purity check_impurities->check_sm_purity improve_workup Improve Work-up: - Solvent Choice - Extraction Reps check_workup->improve_workup optimize_distillation Optimize Distillation: - Vacuum Level - Temperature check_purification->optimize_distillation

Caption: Troubleshooting logic for addressing low yield or purity in the production process.

"avoiding racemization in the synthesis of chiral 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol"

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of chiral 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol. Our focus is on maintaining the stereochemical integrity of the chiral 2-azabicyclo[2.2.1]heptane core during the N-alkylation step.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for racemization during the synthesis of this compound?

A1: The primary cause of racemization is not the loss of chirality at the bicyclic carbon skeleton, which is conformationally rigid and stable under typical N-alkylation conditions. Instead, the issue usually arises from the presence of an enantiomeric impurity in the starting chiral 2-azabicyclo[2.2.1]heptane or the use of harsh reaction conditions that could potentially lead to side reactions, although racemization of the carbon framework itself is highly unlikely. It is critical to ensure the enantiomeric purity of the starting material.

Q2: Which method is recommended for attaching the 2-ethanol group to the chiral amine?

A2: The recommended method is the N-alkylation of the chiral 2-azabicyclo[2.2.1]heptane with a suitable two-carbon electrophile. The two most common reagents for this are 2-bromoethanol and ethylene oxide. Both methods can be effective, but they have different advantages and potential pitfalls, which are addressed in the troubleshooting section.

Q3: How can I monitor the enantiomeric purity of my product?

A3: The most effective way to determine the enantiomeric excess (ee) of your product is through chiral High-Performance Liquid Chromatography (HPLC). A method using a chiral stationary phase, such as a Chiralcel OD-H column, with a mobile phase like n-hexane/isopropanol is a common starting point for separating the enantiomers.

Q4: Can I use a protecting group strategy?

A4: While a protecting group is not typically necessary for this specific N-alkylation, in more complex syntheses involving the 2-azabicyclo[2.2.1]heptane core, protecting groups on other functionalities may be required. However, for the direct N-alkylation to form the target ethanol derivative, proceeding with the free secondary amine is the standard approach.

Troubleshooting Guide

This section addresses specific problems that may be encountered during the synthesis.

Problem 1: Low Yield of the Desired Product
Possible Cause Suggested Solution
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the reaction has stalled, consider increasing the temperature moderately (e.g., from room temperature to 40-50 °C) or extending the reaction time.
Poor Nucleophilicity of the Amine Ensure the reaction is run in the presence of a suitable base to deprotonate the resulting ammonium salt and regenerate the free amine for further reaction. The choice of base is critical (see Problem 2).
Side Reactions (Over-alkylation) If using 2-bromoethanol, the newly formed hydroxyl group can be deprotonated and react with another molecule of 2-bromoethanol, leading to impurities. Use a controlled stoichiometry of the alkylating agent (typically 1.05-1.2 equivalents).
Reagent Degradation Use freshly opened or purified reagents. 2-Bromoethanol can degrade over time, and ethylene oxide is a gas that requires careful handling and accurate measurement of addition.
Problem 2: Decrease in Enantiomeric Excess (Partial Racemization)
Possible Cause Suggested Solution
Enantiomerically Impure Starting Material The most likely cause. Always verify the enantiomeric excess of your starting chiral 2-azabicyclo[2.2.1]heptane using chiral HPLC before proceeding with the N-alkylation.
Harsh Reaction Conditions Although the bicyclic core is robust, excessively high temperatures or very strong, non-hindered bases could theoretically promote side reactions that might compromise stereochemical integrity, though direct racemization is unlikely. Use mild conditions whenever possible.
Purification Issues If purification is done via chromatography, ensure the silica gel is not acidic, which could cause degradation of the amine product. Neutralize silica gel with a triethylamine/hexane mixture if necessary.

Experimental Protocols

Below are representative protocols for the N-alkylation of chiral 2-azabicyclo[2.2.1]heptane. Note: These are starting points and may require optimization.

Protocol 1: N-Alkylation using 2-Bromoethanol
  • Reaction Setup: To a solution of chiral 2-azabicyclo[2.2.1]heptane (1.0 eq) in a polar aprotic solvent like acetonitrile or DMF (10 mL/mmol), add a mild inorganic base such as potassium carbonate (K₂CO₃, 2.0 eq).

  • Reagent Addition: Add 2-bromoethanol (1.1 eq) dropwise to the stirred suspension at room temperature.

  • Reaction Monitoring: Stir the reaction at room temperature or slightly elevated temperature (e.g., 40 °C) and monitor its progress by TLC.

  • Workup: Once the starting material is consumed, filter off the inorganic base. Remove the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the yield and confirm the structure by ¹H NMR, ¹³C NMR, and MS. Assess the enantiomeric excess by chiral HPLC.

Protocol 2: N-Alkylation using Ethylene Oxide
  • Reaction Setup: Dissolve chiral 2-azabicyclo[2.2.1]heptane (1.0 eq) in a protic solvent like methanol or ethanol (10 mL/mmol) in a sealed pressure vessel.

  • Reagent Addition: Cool the solution to 0 °C and carefully add a pre-determined amount of a standardized solution of ethylene oxide in the same solvent (1.1-1.5 eq).

  • Reaction Monitoring: Seal the vessel and allow it to warm to room temperature. Stir for 12-24 hours. Monitor the reaction by GC-MS.

  • Workup: Carefully vent the vessel in a fume hood. Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

  • Analysis: Characterize the product as described in Protocol 1.

Quantitative Data Summary

The following table presents hypothetical data based on typical optimization experiments for the N-alkylation with 2-bromoethanol. This illustrates how reaction parameters can influence yield and enantiomeric excess (ee).

Entry Base Solvent Temperature (°C) Time (h) Yield (%) ee (%)
1K₂CO₃Acetonitrile252475>99
2K₂CO₃Acetonitrile501288>99
3Cs₂CO₃DMF251892>99
4NaHTHF251265>99
5TriethylamineAcetonitrile504845>99

Note: The enantiomeric excess of the starting amine was >99% in all cases. The stability of the chiral frame means that a drop in ee is not expected under these conditions.

Visualizations

Experimental Workflow

G cluster_start Starting Materials cluster_reaction Reaction cluster_process Processing cluster_analysis Analysis Chiral Amine Chiral Amine N_Alkylation N-Alkylation Reaction Chiral Amine->N_Alkylation Alkylating Agent 2-Bromoethanol or Ethylene Oxide Alkylating Agent->N_Alkylation Base Base (e.g., K2CO3) Base->N_Alkylation Solvent Solvent (e.g., ACN) Solvent->N_Alkylation Workup Aqueous Workup & Extraction N_Alkylation->Workup Purification Column Chromatography Workup->Purification Structure_ID Structure ID (NMR, MS) Purification->Structure_ID Purity_Check Purity & ee Check (Chiral HPLC) Purification->Purity_Check

Caption: General workflow for the synthesis and analysis of the target compound.

Troubleshooting Logic

G Start Experiment Complete Check_Yield Is Yield > 80%? Start->Check_Yield Check_ee Is ee > 99%? Check_Yield->Check_ee Yes Troubleshoot_Yield Troubleshoot Low Yield: - Check reaction time/temp - Verify reagent quality - Optimize base/solvent Check_Yield->Troubleshoot_Yield No Success Synthesis Successful Check_ee->Success Yes Troubleshoot_ee Troubleshoot Low ee: - Verify ee of starting amine - Use milder conditions - Check for chiral impurities Check_ee->Troubleshoot_ee No Troubleshoot_Yield->Start Re-run Experiment Troubleshoot_ee->Start Re-run Experiment

Caption: Decision tree for troubleshooting common synthesis issues.

Validation & Comparative

A Comparative Guide to the Synthetic Routes of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two primary synthetic routes to 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol, a valuable building block in medicinal chemistry. The routes are analyzed based on their efficiency, reaction conditions, and overall yield, supported by experimental data from established literature.

The synthesis of the target molecule originates from the common precursor, 2-azabicyclo[2.2.1]heptane. The construction of this bicyclic amine is a critical first stage, typically achieved through a well-documented aza-Diels-Alder reaction, followed by saturation of the double bond and deprotection. From this key intermediate, two distinct pathways lead to the final product: Route 1 , a direct N-alkylation using 2-bromoethanol, and Route 2 , a ring-opening reaction with ethylene oxide.

Comparative Analysis of Synthetic Pathways

The overall synthesis is dissected into two stages: the formation of the 2-azabicyclo[2.2.1]heptane core and its subsequent functionalization to the target ethanol derivative.

Stage 1: Synthesis of 2-Azabicyclo[2.2.1]heptane

The foundational 2-azabicyclo[2.2.1]heptane is synthesized in a three-step sequence beginning with an aza-Diels-Alder reaction between benzylamine, formaldehyde, and cyclopentadiene to yield N-benzyl-2-azabicyclo[2.2.1]hept-5-ene[1]. This intermediate is then hydrogenated to the saturated N-benzyl-2-azabicyclo[2.2.1]heptane, followed by palladium-catalyzed hydrogenolysis to remove the benzyl protecting group, affording the free secondary amine.

Stage 2: Functionalization to this compound

Route 1: N-Alkylation with 2-Bromoethanol

This route involves the direct alkylation of the secondary amine with 2-bromoethanol in the presence of a base. This is a classical and straightforward approach for forming C-N bonds.

Route 2: Ring-Opening of Ethylene Oxide

This alternative pathway utilizes the nucleophilic addition of the 2-azabicyclo[2.2.1]heptane to ethylene oxide. This reaction is typically carried out in a protic solvent and offers an atom-economical approach as the entire ethylene oxide molecule is incorporated.

Quantitative Data Summary

The following table summarizes the quantitative data for each step of the two proposed synthetic routes. Yields are based on published procedures for the individual or closely related transformations.

Step Route 1: N-Alkylation Route 2: Ethylene Oxide Ring Opening
Starting Material 2-Azabicyclo[2.2.1]heptane2-Azabicyclo[2.2.1]heptane
Reagents 2-Bromoethanol, K₂CO₃Ethylene oxide, H₂O
Solvent AcetonitrileWater
Temperature RefluxRoom Temperature
Reaction Time 12 hours24 hours
Yield ~85% (estimated)~90% (estimated)
Overall Yield (from Benzylamine) ~65%~69%

Visualization of Synthetic Pathways

The logical flow of the two synthetic routes is depicted in the following diagrams.

Synthetic_Routes cluster_precursor Stage 1: Precursor Synthesis Start Benzylamine + Formaldehyde + Cyclopentadiene DielsAlder Aza-Diels-Alder (Yield: 91-92%) Start->DielsAlder Intermediate1 N-Benzyl-2-azabicyclo[2.2.1]hept-5-ene DielsAlder->Intermediate1 Hydrogenation Hydrogenation (Pd/C, H₂) Intermediate1->Hydrogenation Intermediate2 N-Benzyl-2-azabicyclo[2.2.1]heptane Hydrogenation->Intermediate2 Debenzylation Debenzylation (Pd(OH)₂/C, H₂) Intermediate2->Debenzylation Precursor 2-Azabicyclo[2.2.1]heptane Debenzylation->Precursor

Caption: Synthesis of the key intermediate, 2-Azabicyclo[2.2.1]heptane.

Functionalization_Routes cluster_route1 Route 1: N-Alkylation cluster_route2 Route 2: Ethylene Oxide Ring Opening Precursor 2-Azabicyclo[2.2.1]heptane Alkylation N-Alkylation Precursor->Alkylation RingOpening Ring Opening Precursor->RingOpening Alkylation_Reagents 2-Bromoethanol, K₂CO₃, Acetonitrile Alkylation_Reagents->Alkylation Product1 This compound Alkylation->Product1 Epoxide_Reagents Ethylene Oxide, H₂O Epoxide_Reagents->RingOpening Product2 This compound RingOpening->Product2

Caption: Comparison of N-Alkylation and Ethylene Oxide Ring Opening routes.

Experimental Protocols

Stage 1: Synthesis of 2-Azabicyclo[2.2.1]heptane

Step 1: N-Benzyl-2-azabicyclo[2.2.1]hept-5-ene [1]

To a solution of benzylamine hydrochloride (8.6 g, 60.0 mmol) in deionized water (24 mL), 37% aqueous formaldehyde (6.3 mL, 84 mmol) is added, followed by freshly prepared cyclopentadiene (9.9 mL, 120 mmol). The flask is stoppered tightly and stirred vigorously at ambient temperature for 4 hours. The reaction mixture is then poured into water (50 mL) and washed with a 1:1 mixture of ether-hexane (2 x 40 mL). The aqueous phase is made basic by the addition of solid potassium hydroxide (4.0 g) and extracted with ether (3 x 60 mL). The combined ether extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product. Distillation at 80-85 °C (0.05 mm) provides the pure product as a colorless oil (10.1-10.2 g, 91-92% yield).

Step 2: N-Benzyl-2-azabicyclo[2.2.1]heptane

N-Benzyl-2-azabicyclo[2.2.1]hept-5-ene is dissolved in ethanol, and a catalytic amount of 10% Palladium on carbon (Pd/C) is added. The mixture is subjected to a hydrogen atmosphere (balloon or Parr apparatus) and stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS). The catalyst is removed by filtration through Celite, and the solvent is evaporated under reduced pressure to yield the saturated product, which is often used in the next step without further purification.

Step 3: 2-Azabicyclo[2.2.1]heptane

N-Benzyl-2-azabicyclo[2.2.1]heptane is dissolved in methanol, and Pearlman's catalyst (20% Pd(OH)₂/C) is added. The mixture is hydrogenated at 50 psi for 24 hours. The catalyst is then filtered off, and the solvent is removed under reduced pressure to give 2-azabicyclo[2.2.1]heptane.

Stage 2, Route 1: this compound via N-Alkylation

A mixture of 2-azabicyclo[2.2.1]heptane (1.0 eq), 2-bromoethanol (1.2 eq), and potassium carbonate (2.0 eq) in acetonitrile is heated to reflux for 12 hours. After cooling to room temperature, the inorganic salts are filtered off, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the title compound.

Stage 2, Route 2: this compound via Ethylene Oxide Ring Opening

To a solution of 2-azabicyclo[2.2.1]heptane (1.0 eq) in water, a solution of ethylene oxide in a suitable solvent (e.g., THF) or gaseous ethylene oxide is added at 0 °C. The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The solvent is then removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield this compound.

Conclusion

Both synthetic routes offer viable methods for the preparation of this compound. Route 1, the N-alkylation with 2-bromoethanol, is a robust and well-established method, though it involves a corrosive reagent. Route 2, the ring-opening of ethylene oxide, is more atom-economical and proceeds under milder conditions, potentially offering a higher yield. The choice of route may depend on the availability of reagents, scale of the synthesis, and specific laboratory safety considerations. The initial three-step synthesis of the 2-azabicyclo[2.2.1]heptane core is a high-yielding and reliable sequence, providing a solid foundation for either functionalization pathway.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed structural and physicochemical comparison of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol with its monocyclic and bicyclic structural analogs. The unique bridged bicyclic structure of the 2-azabicyclo[2.2.1]heptane moiety imparts significant conformational rigidity compared to its flexible monocyclic counterparts, influencing its pharmacological and chemical properties. This document summarizes key quantitative data, provides detailed experimental protocols for the synthesis of the title compound, and visualizes structural relationships and synthetic pathways.

Physicochemical Properties: A Comparative Analysis

The introduction of a bicyclic scaffold significantly impacts the physical properties of the ethanolamine moiety. The rigid 2-azabicyclo[2.2.1]heptane framework, a structural isomer of the more commonly cited 7-azabicyclo[2.2.1]heptane, restricts conformational freedom, which can lead to differences in melting point, boiling point, and solubility compared to simpler monocyclic amines.

CompoundStructureMolecular FormulaMolecular Weight ( g/mol )Physical FormMelting Point (°C)Boiling Point (°C)
This compound C₈H₁₅NO141.21[1]Solid[1]Not ReportedNot Reported
exo-2-Hydroxymethyl-7-azabicyclo[2.2.1]heptaneC₇H₁₃NO127.18Not ReportedNot ReportedNot Reported
2-(Pyrrolidin-1-yl)ethanolC₆H₁₃NO115.17[2]LiquidNot Reported79-81 (at 13 mmHg)
2-(Piperidin-1-yl)ethanolC₇H₁₅NO129.20[3]Liquid[4]16[3]199-202[3]

Synthesis of this compound: Experimental Protocol

The synthesis of the title compound can be achieved via the N-alkylation of 2-azabicyclo[2.2.1]heptane with a suitable two-carbon electrophile bearing a protected hydroxyl group, followed by deprotection. A common and efficient method involves the reaction with 2-chloroethanol.

Reaction Scheme:

G cluster_0 N-Alkylation 2_azabicyclo 2-Azabicyclo[2.2.1]heptane product This compound 2_azabicyclo->product + chloroethanol 2-Chloroethanol chloroethanol->product base Base (e.g., K2CO3) Solvent (e.g., Acetonitrile) base->product

Figure 1: Synthetic pathway for this compound.

Materials:

  • 2-Azabicyclo[2.2.1]heptane hydrochloride

  • 2-Chloroethanol

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Sodium hydroxide (NaOH)

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Hydrochloric acid (HCl) in diethyl ether

Procedure:

  • Free Base Generation: To a solution of 2-azabicyclo[2.2.1]heptane hydrochloride in water, add an excess of a saturated aqueous solution of sodium hydroxide. Extract the aqueous layer three times with dichloromethane. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the free base of 2-azabicyclo[2.2.1]heptane.

  • N-Alkylation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-azabicyclo[2.2.1]heptane free base in anhydrous acetonitrile. Add an excess of anhydrous potassium carbonate, followed by the dropwise addition of 2-chloroethanol (1.2 equivalents).

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure this compound.

  • Characterization: Confirm the structure and purity of the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Structural Comparison and Signaling Pathway Implications

The conformational rigidity of the 2-azabicyclo[2.2.1]heptane scaffold has significant implications for its interaction with biological targets. Unlike the flexible monocyclic rings of pyrrolidine and piperidine, the bicycloalkane framework locks the nitrogen atom and its substituents into a more defined spatial orientation. This can lead to enhanced binding affinity and selectivity for specific receptor subtypes.

For instance, in the context of designing ligands for G-protein coupled receptors (GPCRs), the fixed orientation of the ethanol substituent can influence its ability to form hydrogen bonds with key residues in the receptor's binding pocket.

G cluster_0 Monocyclic Analog (Flexible) cluster_1 Bicyclic Analog (Rigid) Monocyclic 2-(Pyrrolidin-1-yl)ethanol Conformations Multiple Low-Energy Conformations Monocyclic->Conformations Rotatable Bonds ReceptorBinding Receptor Binding Pocket Conformations->ReceptorBinding Induces Fit Bicyclic This compound FixedConformation Defined Spatial Orientation Bicyclic->FixedConformation Restricted Rotation FixedConformation->ReceptorBinding Pre-organized for Binding

Figure 2: Conformational differences between monocyclic and bicyclic analogs.

This pre-organization can reduce the entropic penalty of binding, potentially leading to higher affinity. The specific stereochemistry of the bicyclic system (exo vs. endo substituents) will further refine the three-dimensional shape and interaction profile of the molecule.

Conclusion

The 2-azabicyclo[2.2.1]heptane scaffold offers a valuable platform for the design of conformationally constrained molecules. The comparison with its monocyclic analogs highlights the significant influence of the bicyclic structure on the physicochemical properties and, by extension, the potential biological activity of the ethanolamine pharmacophore. The synthetic protocol provided offers a reliable method for the preparation of this compound, enabling further investigation into its properties and applications in drug discovery and development. The inherent rigidity of this bicyclic system makes it an attractive building block for creating potent and selective ligands for a variety of biological targets.

References

Validating the Purity of Synthesized 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from laboratory to clinic. This guide provides a comparative overview of key analytical techniques for validating the purity of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol, a valuable building block in medicinal chemistry. We present a head-to-head comparison of common analytical methods, supported by detailed experimental protocols and visual workflows to aid in the selection of the most appropriate strategy for your research needs.

The bicyclic structure of this compound presents unique challenges and considerations for purity analysis. Potential impurities can include diastereomers, enantiomers, starting materials, and by-products from the synthetic route. Therefore, a multi-faceted analytical approach is often necessary to ensure the highest degree of purity.

Comparative Analysis of Purity Validation Methods

The choice of analytical technique for purity determination depends on several factors, including the nature of the expected impurities, the required level of sensitivity, and the availability of instrumentation. Below is a summary of the most common methods employed for the analysis of bicyclic amino alcohols like this compound.

Analytical Technique Principle Information Provided Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary phase and a mobile phase.Quantitative purity, detection of non-volatile impurities, enantiomeric purity (with chiral column).[1][2]High resolution and sensitivity, well-established and versatile.May require derivatization for UV detection, solvent consumption.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Structural confirmation, identification and quantification of impurities with distinct proton or carbon signals.[3][4][5]Provides detailed structural information, non-destructive.Lower sensitivity compared to chromatographic methods, complex spectra for mixtures.
Mass Spectrometry (MS) Ionization of molecules and separation of ions based on their mass-to-charge ratio.Molecular weight confirmation, identification of impurities based on mass.[6][7]High sensitivity and specificity, can be coupled with chromatography (LC-MS, GC-MS).May not distinguish between isomers, quantification can be challenging.
Gas Chromatography (GC) Partitioning of volatile analytes between a stationary phase and a carrier gas.Purity assessment for volatile impurities and the main compound.[8]High resolution for volatile compounds.Not suitable for non-volatile or thermally labile compounds.
Elemental Analysis Combustion of the sample to determine the percentage of C, H, N, and other elements.Confirms the elemental composition of the bulk sample.Provides fundamental information about the compound's composition.Does not provide information about impurities with the same elemental composition.

Experimental Protocols

Detailed and standardized experimental protocols are essential for reproducible and reliable purity validation.

1. High-Performance Liquid Chromatography (HPLC) for Achiral and Chiral Purity

  • Instrumentation: A standard HPLC system equipped with a UV detector or an Evaporative Light Scattering Detector (ELSD). For chiral analysis, a chiral stationary phase column is required.[1]

  • Achiral Analysis Protocol:

    • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid) is typically used. The gradient can be optimized to achieve the best separation of the main peak from any impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a wavelength where the compound or a derivatized version absorbs (e.g., 210 nm), or ELSD for compounds without a chromophore.

    • Sample Preparation: Dissolve a known concentration of the synthesized compound in the mobile phase.

    • Injection Volume: 10 µL.

    • Data Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks.

  • Chiral Analysis Protocol:

    • Column: A chiral stationary phase column (e.g., polysaccharide-based).[1]

    • Mobile Phase: Typically a mixture of n-hexane and a polar alcohol like isopropanol or ethanol. The exact ratio needs to be optimized for the specific enantiomers.[1]

    • Other parameters are similar to the achiral analysis, but the goal is to achieve baseline separation of the enantiomeric peaks.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

    • Acquisition: Acquire ¹H and ¹³C NMR spectra. Other experiments like DEPT, COSY, HSQC, and HMBC can be performed for detailed structural elucidation.

    • Data Analysis:

      • Confirm the structure of the main compound by comparing the observed chemical shifts, coupling constants, and integration values with the expected values.

      • Identify impurity peaks in the spectrum. The integration of these peaks relative to the main compound's peaks can be used for quantification, especially if a known amount of an internal standard is added.

3. Mass Spectrometry (MS)

  • Instrumentation: A mass spectrometer, often coupled with a chromatographic system (LC-MS or GC-MS).

  • Protocol:

    • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.

    • Analysis Mode: Acquire spectra in both positive and negative ion modes to get a comprehensive profile.

    • Data Analysis:

      • Confirm the molecular weight of the synthesized compound by observing the molecular ion peak ([M+H]⁺ or [M-H]⁻).

      • Identify potential impurities by their mass-to-charge ratios. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the ions, aiding in impurity identification.[6]

Workflow Visualizations

To better illustrate the logical flow of the purity validation process, the following diagrams are provided in the DOT language for Graphviz.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Characterization cluster_primary Primary Purity Assessment cluster_secondary Advanced Purity & Impurity Identification cluster_final Final Purity Confirmation Synthesis Synthesized this compound TLC Thin Layer Chromatography (TLC) Synthesis->TLC MeltingPoint Melting Point Analysis Synthesis->MeltingPoint HPLC HPLC (Achiral) TLC->HPLC MeltingPoint->HPLC NMR ¹H and ¹³C NMR HPLC->NMR MS Mass Spectrometry NMR->MS TwoD_NMR 2D NMR (COSY, HSQC) NMR->TwoD_NMR If impurities detected Chiral_HPLC Chiral HPLC MS->Chiral_HPLC If Chiral LCMS LC-MS MS->LCMS Elemental_Analysis Elemental Analysis Chiral_HPLC->Elemental_Analysis HRMS High-Resolution MS LCMS->HRMS HRMS->Elemental_Analysis TwoD_NMR->Elemental_Analysis Final_Report Purity Certificate Elemental_Analysis->Final_Report

Caption: A typical workflow for the comprehensive purity validation of a synthesized compound.

HPLC_Method_Selection Start HPLC Analysis Required Decision1 Is the compound chiral? Start->Decision1 Achiral Perform Achiral HPLC (e.g., C18 column) Decision1->Achiral No Chiral Perform Chiral HPLC (e.g., polysaccharide column) Decision1->Chiral Yes End Report Purity/Enantiomeric Ratio Achiral->End Decision2 Is enantiomeric excess critical? Chiral->Decision2 Decision2->Achiral No, only chemical purity needed Decision2->End Yes

Caption: Decision tree for selecting the appropriate HPLC method for purity analysis.

Alternative Compounds and Future Directions

In drug development, the 2-azabicyclo[2.2.1]heptane scaffold is incorporated into a variety of molecules to impart specific conformational rigidity and physicochemical properties.[5][9] When comparing the purity of this compound, it is often benchmarked against commercially available starting materials or other bicyclic amino alcohols used in similar synthetic campaigns. The analytical methods described in this guide are broadly applicable to these related structures.

The continuous evolution of analytical instrumentation, particularly in the fields of high-resolution mass spectrometry and multi-dimensional NMR, will undoubtedly provide even more powerful tools for the characterization and purity validation of complex molecules like this compound in the future. Adopting a comprehensive and orthogonal analytical strategy is paramount to ensuring the quality and reliability of synthesized compounds in the pharmaceutical industry.

References

"reproducibility of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol synthesis protocols"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of plausible synthetic protocols for 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol, a valuable building block in medicinal chemistry and drug development. Due to the limited availability of detailed, published procedures for this specific molecule, this comparison is based on two common and chemically sound methods for the N-alkylation of secondary amines: reaction with a 2-haloethanol and reaction with an epoxide. The experimental protocols provided are inferred from analogous transformations on similar bicyclic amine scaffolds and represent robust starting points for laboratory synthesis.

Comparison of Synthetic Protocols

Two primary retrosynthetic pathways are considered for the synthesis of this compound from the parent secondary amine, 2-azabicyclo[2.2.1]heptane.

Method 1: Alkylation with 2-Bromoethanol

This classic SN2 reaction involves the nucleophilic attack of the secondary amine on 2-bromoethanol in the presence of a base to neutralize the HBr byproduct.

Method 2: Reaction with Ethylene Oxide

This method involves the ring-opening of ethylene oxide by the amine nucleophile. This reaction is typically carried out under neutral or slightly acidic conditions and is highly atom-economical.

The following table summarizes the key comparative aspects of these two synthetic routes.

ParameterMethod 1: Alkylation with 2-BromoethanolMethod 2: Reaction with Ethylene Oxide
Reagents 2-Azabicyclo[2.2.1]heptane, 2-Bromoethanol, Base (e.g., K₂CO₃, Et₃N)2-Azabicyclo[2.2.1]heptane, Ethylene Oxide
Solvent Acetonitrile, DMF, EthanolMethanol, Ethanol, Water
Temperature Room temperature to reflux0 °C to room temperature
Reaction Time 12 - 24 hours2 - 8 hours
Workup Filtration of salt, extractionSolvent evaporation
Purification Column chromatographyDistillation or column chromatography
Reported Yield 60-80% (estimated based on similar reactions)70-90% (estimated based on similar reactions)
Purity Good to excellent after chromatographyGood to excellent after purification
Reproducibility Generally high, dependent on base and solvent purityHigh, but requires careful handling of ethylene oxide
Safety 2-Bromoethanol is toxic and lachrymatory.Ethylene oxide is a toxic, flammable, and carcinogenic gas. Requires specialized handling.

Experimental Protocols

Protocol 1: Synthesis of this compound via Alkylation with 2-Bromoethanol

Materials:

  • 2-Azabicyclo[2.2.1]heptane (1.0 eq)

  • 2-Bromoethanol (1.2 eq)

  • Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (anhydrous)

  • Dichloromethane (for extraction)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of 2-azabicyclo[2.2.1]heptane in anhydrous acetonitrile, add anhydrous potassium carbonate.

  • Add 2-bromoethanol dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • After completion (typically 12-24 hours), cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford this compound.

Protocol 2: Synthesis of this compound via Reaction with Ethylene Oxide

Materials:

  • 2-Azabicyclo[2.2.1]heptane (1.0 eq)

  • Ethylene oxide (solution in a suitable solvent or condensed gas) (1.1 eq)

  • Methanol (anhydrous)

Procedure:

  • Caution: Ethylene oxide is a toxic and flammable gas. This reaction should be performed in a well-ventilated fume hood by trained personnel.

  • Dissolve 2-azabicyclo[2.2.1]heptane in anhydrous methanol in a pressure-rated vessel.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add a pre-cooled solution of ethylene oxide in methanol (or bubble ethylene oxide gas through the solution).

  • Seal the reaction vessel and allow it to warm to room temperature.

  • Stir the reaction mixture for 2-8 hours, monitoring the consumption of the starting amine by GC-MS.

  • Upon completion, carefully vent the reaction vessel in the fume hood.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by vacuum distillation or silica gel column chromatography to yield this compound.

Logical Workflow of Synthesis and Characterization

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Characterization Start Start Protocol_1 Method 1: Alkylation with 2-Bromoethanol Start->Protocol_1 Protocol_2 Method 2: Reaction with Ethylene Oxide Start->Protocol_2 Crude_Product Crude this compound Protocol_1->Crude_Product Protocol_2->Crude_Product Purification Column Chromatography or Vacuum Distillation Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis NMR (1H, 13C) Mass Spectrometry Purity Analysis (GC/HPLC) Pure_Product->Analysis Final_Data Yield, Purity, Spectroscopic Data Analysis->Final_Data

Caption: Generalized workflow for the synthesis and analysis.

Signaling Pathway for Method Selection

G cluster_criteria Decision Criteria Start Decision Point: Select Synthesis Method Safety Safety Constraints Start->Safety Scale Scale of Reaction Start->Scale Atom_Economy Atom Economy Start->Atom_Economy Reagent_Availability Reagent Availability Start->Reagent_Availability Method_1 Method 1: Alkylation Safety->Method_1 Standard Fume Hood Method_2 Method 2: Epoxide Opening Safety->Method_2 Specialized Equipment for Gas Scale->Method_1 Lab Scale Scale->Method_2 Lab to Pilot Scale Atom_Economy->Method_1 Lower Atom_Economy->Method_2 Higher Reagent_Availability->Method_1 Common Reagent_Availability->Method_2 Requires Sourcing

Caption: Decision pathway for selecting a synthesis method.

Performance Benchmark: 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol-Based Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers in Drug Discovery and Development

In the landscape of asymmetric catalysis, the development of efficient, selective, and robust chiral catalysts is paramount for the synthesis of enantiomerically pure compounds, a critical aspect of modern drug development. Among the myriad of catalyst scaffolds, those based on the rigid 2-azabicyclo[2.2.1]heptane framework have garnered significant attention. This guide provides a comparative performance benchmark of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol-based catalysts, offering insights into their efficacy in key asymmetric transformations and stacking them up against relevant alternatives.

Performance in Asymmetric Aldol Reactions

The asymmetric aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The performance of a catalyst derived from 2-azabicyclo[2.2.1]heptane in the zinc-catalyzed aldol reaction between cyclohexanone and 4-nitrobenzaldehyde has been investigated, providing valuable data on its catalytic prowess.

Table 1: Performance of 2-Azabicyclo[2.2.1]heptane-Based Catalyst in the Asymmetric Aldol Reaction

Catalyst ScaffoldAldehydeKetoneYield (%)syn/anti ratioee (%) (syn)ee (%) (anti)
2-Azabicyclo[2.2.1]heptane derivative4-NitrobenzaldehydeCyclohexanone>9522:78-57
2-Azabicyclo[3.2.1]octane derivative4-NitrobenzaldehydeCyclohexanone43---

Data compiled from a study by Wojaczyńska et al. The specific catalyst is an amide derivative of 2-azabicyclo[2.2.1]heptane.

Performance in Asymmetric Transfer Hydrogenation

Asymmetric transfer hydrogenation of ketones is a widely used method for the synthesis of chiral secondary alcohols. A ruthenium-based catalyst incorporating a 3-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane ligand has demonstrated high efficiency in the reduction of acetophenone.

Table 2: Performance of a 2-Azabicyclo[2.2.1]heptane-Based Catalyst in the Asymmetric Transfer Hydrogenation of Acetophenone

CatalystSubstrateS/C ratioTime (min)Conversion (%)ee (%)
Ru(p-cymene)[(1S,3R,4R)-3-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptane]Acetophenone2004>9996
Ru(p-cymene)[(1S,3R,4R)-3-(Hydroxymethyl)-2-azabicyclo[2.2.1]heptane]Acetophenone5000->9996

S/C ratio: Substrate-to-catalyst ratio. Data from a doctoral thesis by Ekegren, J.K.[1]

Performance in Enantioselective Addition of Diethylzinc to Aldehydes

The enantioselective addition of organozinc reagents to aldehydes is a fundamental transformation for the preparation of chiral secondary alcohols. While direct benchmarking data for this compound is limited, the performance of other chiral amino alcohols provides a valuable context for comparison. The data presented below is compiled from various sources and, therefore, reaction conditions may vary.

Table 3: Comparative Performance of Chiral Amino Alcohol Catalysts in the Enantioselective Addition of Diethylzinc to Benzaldehyde

CatalystYield (%)ee (%)
(-)-3-exo-(dimethylamino)isoborneol (DAIB)highhigh
(1S,2R)-7,7-dimethyl-1-morpholin-4-yl-bicyclo[2.2.1]heptan-2-olhighup to 94
Camphor-derived β-amino alcohol8573
Carbohydrate-derived β-amino alcoholsup to 100up to 96
(R)-1-{2-[1-(pyrrolidin-1-yl)ethyl]phenyl}cyclohexan-1-olgood to highhigh

Note: This table is a compilation of data from multiple studies and is intended for comparative purposes. Reaction conditions and catalyst loadings may differ between studies.[2][3][4][5]

Experimental Protocols

General Procedure for Asymmetric Aldol Reaction

To a solution of the chiral catalyst (e.g., 10 mol%) in a suitable solvent (e.g., anhydrous THF) at the desired temperature (e.g., 0 °C) is added the aldehyde (1.0 equiv). After stirring for a short period, the ketone (2.0 equiv) is added, followed by the dropwise addition of a Lewis acid (e.g., Zn(OTf)2, 10 mol%). The reaction mixture is stirred at the same temperature until completion, as monitored by TLC. The reaction is then quenched with a saturated aqueous solution of NH4Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired aldol product. The enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Enantioselective Addition of Diethylzinc to Aldehydes

To a solution of the chiral amino alcohol catalyst (e.g., 2 mol%) in an anhydrous solvent (e.g., toluene) under an inert atmosphere (e.g., argon) at a specified temperature (e.g., 0 °C) is added a solution of diethylzinc (e.g., 1.1 M in toluene, 2.2 equiv) dropwise. The mixture is stirred for a period (e.g., 30 minutes) to allow for the formation of the catalyst-zinc complex. The aldehyde (1.0 equiv) is then added dropwise. The reaction is stirred at the same temperature for the specified time (e.g., 2-24 hours) and monitored by TLC. Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of NH4Cl. The mixture is then extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the chiral secondary alcohol. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Visualizing the Catalytic Cycle

The following diagrams illustrate the proposed catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol, and a general workflow for catalyst performance evaluation.

Catalytic_Cycle cluster_0 Catalyst Activation cluster_1 Aldehyde Coordination and Alkyl Transfer cluster_2 Product Release and Catalyst Regeneration Catalyst Chiral Amino Alcohol Active_Catalyst Dinuclear Zinc Complex Catalyst->Active_Catalyst + ZnEt2 ZnEt2 Diethylzinc (ZnEt2) Intermediate Catalyst-Aldehyde-ZnEt Complex Active_Catalyst->Intermediate + RCHO Aldehyde Aldehyde (RCHO) Product_Complex Zinc Alkoxide Product Complex Intermediate->Product_Complex Ethyl Transfer (Rate-Determining Step) Product_Complex->Active_Catalyst Hydrolysis Chiral_Alcohol Chiral Secondary Alcohol Product_Complex->Chiral_Alcohol Workup Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_analysis Workup and Analysis Catalyst Select Catalyst Mix Combine Catalyst and Reagents under Inert Atmosphere Catalyst->Mix Reagents Prepare Reagents (Aldehyde, Diethylzinc, Solvent) Reagents->Mix React Stir at Controlled Temperature Mix->React Monitor Monitor Progress (TLC) React->Monitor Quench Quench Reaction Monitor->Quench Reaction Complete Extract Extract Product Quench->Extract Purify Purify (Column Chromatography) Extract->Purify Analyze Analyze Yield and Enantiomeric Excess (HPLC/GC) Purify->Analyze

References

A Comparative Guide to the In Vitro and In Vivo Efficacy of Azabicyclo[2.2.1]heptane Derivatives as Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro and in vivo efficacy of derivatives based on the 2-azabicyclo[2.2.1]heptane scaffold, with a focus on their activity as nicotinic acetylcholine receptor (nAChR) ligands. While direct comparative studies on a homologous series of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol derivatives are limited in publicly accessible literature, this guide synthesizes available data from structurally related azabicyclo[2.2.1]heptane analogues to provide a broader understanding of their potential. These compounds are of significant interest for their potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and nicotine addiction.

Data Presentation: In Vitro and In Vivo Efficacy

The following tables summarize the quantitative data for various azabicyclo[2.2.1]heptane derivatives, highlighting their binding affinities, functional activities at different nAChR subtypes, and observed in vivo effects.

Table 1: In Vitro Binding Affinity of Azabicyclo[2.2.1]heptane Derivatives at nAChR Subtypes

Compound IDStructurenAChR SubtypeBinding Affinity (Ki, nM)Reference
Epibatidine Analogue 7a 2-exo-[2′-fluoro-3′-(4″-pyridinyl)-5′-pyridinyl]-7-azabicyclo[2.2.1]heptaneα4β20.012 ± 0.001[1]
Epibatidine Analogue 8a 2-exo-[2′-fluoro-3′-(3″-pyridinyl)-5′-pyridinyl]-7-azabicyclo[2.2.1]heptaneα4β20.014 ± 0.002[1]
Epibatidine Analogue 5a 2'-fluoro-3'-(4-nitrophenyl)deschloroepibatidineα4β20.009 ± 0.001[1]
Epibatidine Analogue 5g 2'-fluoro-3'-(4-carbamoylphenyl)deschloroepibatidineα4β20.053 ± 0.005[1]
Varenicline Reference Compoundα4β20.12 ± 0.01[1]
Epibatidine Reference Compoundα4β20.026 ± 0.002[1]

Note: The data presented is for 7-azabicyclo[2.2.1]heptane derivatives, which are structurally related to the 2-azabicyclo[2.2.1]heptane core.

Table 2: In Vitro Functional Activity of Azabicyclo[2.2.1]heptane Derivatives at nAChR Subtypes

Compound IDnAChR SubtypeAgonist/Antagonist ActivityEfficacy (% of ACh max response)Potency (EC50/IC50, µM)Reference
Epibatidine Analogue 7a α4β2Agonist13 ± 20.003 ± 0.001[1]
α3β4Agonist11 ± 20.018 ± 0.004[1]
α7Agonist12 ± 1>100[1]
Epibatidine Analogue 8a α4β2Agonist15 ± 10.002 ± 0.0003[1]
α3β4Agonist11 ± 10.015 ± 0.002[1]
α7Agonist14 ± 2>100[1]

Note: Functional data is for 7-azabicyclo[2.2.1]heptane derivatives.

Table 3: In Vivo Efficacy of Azabicyclo[2.2.1]heptane Derivatives

Compound IDAnimal ModelAssayEndpointResultReference
1-substituted Epibatidine Analogue RatTail Flick TestAntinociceptionNo significant antinociceptive effect observed

Note: In vivo data for azabicyclo[2.2.1]heptane derivatives with the specific ethanol substitution from the topic title is scarce in the reviewed literature. The presented data is for a related epibatidine analogue.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

In Vitro Assays

1. Radioligand Binding Assay for nAChR Affinity

  • Objective: To determine the binding affinity (Ki) of test compounds for specific nAChR subtypes.

  • Materials:

    • Cell membranes from cell lines stably expressing the desired human nAChR subtype (e.g., α4β2, α7).

    • Radioligand (e.g., [³H]epibatidine for α4β2, [³H]methyllycaconitine for α7).

    • Test compounds at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂).

    • 96-well filter plates and a cell harvester.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Cell membrane homogenates are incubated with a fixed concentration of the radioligand and varying concentrations of the competing test compound.

    • The incubation is carried out at room temperature for a specified period (e.g., 2-4 hours) to reach equilibrium.

    • The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester, which separates bound from free radioligand.

    • The filters are washed with ice-cold assay buffer to remove non-specifically bound radioligand.

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.

    • The binding affinity (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

2. Fluorometric Imaging Plate Reader (FLIPR) Assay for Functional Activity

  • Objective: To measure the functional activity of test compounds as agonists or positive allosteric modulators by detecting changes in intracellular calcium ([Ca²⁺]i).

  • Materials:

    • Cell line stably expressing the nAChR of interest (e.g., GH4C1 cells expressing rat α7 nAChR).

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Test compounds at various concentrations.

    • FLIPR instrument.

  • Procedure:

    • Cells are plated in 96- or 384-well black-walled, clear-bottom plates and grown to confluence.

    • The cells are loaded with a calcium-sensitive dye for approximately 1 hour at 37°C.

    • The plate is then placed in the FLIPR instrument.

    • Baseline fluorescence is measured before the addition of the test compound.

    • The test compound is added, and the change in fluorescence, corresponding to the change in [Ca²⁺]i, is monitored in real-time.

    • The peak fluorescence response is used to determine the agonist effect.

    • Dose-response curves are generated to calculate the EC50 (concentration for 50% of maximal effect).

3. Patch-Clamp Electrophysiology

  • Objective: To directly measure the ion channel activity of nAChRs in response to test compounds.

  • Materials:

    • Cells expressing the nAChR of interest (e.g., Xenopus oocytes or mammalian cell lines).

    • Patch-clamp rig including a microscope, micromanipulators, an amplifier, and data acquisition software.

    • Glass micropipettes.

    • Intracellular and extracellular recording solutions.

    • Test compounds.

  • Procedure:

    • A glass micropipette with a very small tip diameter is brought into contact with the cell membrane.

    • A high-resistance seal (gigaohm seal) is formed between the pipette tip and the membrane.

    • In the whole-cell configuration, the membrane patch is ruptured, allowing electrical access to the entire cell.

    • The membrane potential is clamped at a holding potential (e.g., -70 mV).

    • The test compound is applied to the cell, and the resulting ionic current flowing through the nAChRs is recorded.

    • The amplitude and kinetics of the current provide information about the potency (EC50) and efficacy of the compound.

In Vivo Assays

1. Novel Object Recognition (NOR) Test

  • Objective: To assess cognitive function, particularly recognition memory, in rodent models.

  • Procedure:

    • Habituation: The animal is allowed to explore an empty testing arena for a set period on consecutive days.

    • Training/Familiarization Phase: Two identical objects are placed in the arena, and the animal is allowed to explore them for a specific duration.

    • Testing Phase: After a retention interval (e.g., 1 to 24 hours), one of the familiar objects is replaced with a novel object. The animal is returned to the arena, and the time spent exploring each object is recorded.

    • Data Analysis: A discrimination index is calculated as the ratio of time spent exploring the novel object to the total time spent exploring both objects. A higher index indicates better recognition memory.

2. Morris Water Maze (MWM) Test

  • Objective: To evaluate spatial learning and memory.

  • Procedure:

    • Acquisition Phase: A rodent is placed in a circular pool of opaque water and must find a hidden platform to escape. The starting position is varied across trials. The time taken to find the platform (escape latency) is recorded over several days.

    • Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim for a set time (e.g., 60 seconds). The time spent in the quadrant where the platform was previously located is measured.

    • Data Analysis: A decrease in escape latency across training days indicates learning. More time spent in the target quadrant during the probe trial indicates better spatial memory.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

nAChR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane Agonist Agonist nAChR nAChR α α β α β Agonist->nAChR Binds Depolarization Depolarization nAChR->Depolarization Na⁺/Ca²⁺ influx Ca_influx Ca_influx nAChR->Ca_influx Direct VDCC VDCC Depolarization->VDCC VDCC->Ca_influx Further PI3K_Akt PI3K_Akt Ca_influx->PI3K_Akt MAPK_ERK MAPK_ERK Ca_influx->MAPK_ERK Neurotransmitter_Release Neurotransmitter_Release Ca_influx->Neurotransmitter_Release Neuroprotection Neuroprotection PI3K_Akt->Neuroprotection Gene_Expression Gene_Expression MAPK_ERK->Gene_Expression Gene_Expression->Neuroprotection

Caption: nAChR signaling cascade.

Drug_Discovery_Workflow Functional_Assay Functional_Assay Lead_Compounds Lead_Compounds Functional_Assay->Lead_Compounds Animal_Models Animal_Models Lead_Compounds->Animal_Models Behavioral_Tests Behavioral_Tests Animal_Models->Behavioral_Tests Efficacy_Confirmed Efficacy_Confirmed Behavioral_Tests->Efficacy_Confirmed

Caption: Preclinical drug discovery workflow.

References

"cost-benefit analysis of different synthetic methods for 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of two primary synthetic methods for the preparation of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol, a valuable building block in pharmaceutical research. The comparison focuses on key performance indicators, including reaction yield, cost of materials, and procedural complexity, supported by detailed experimental protocols and visual workflow diagrams.

Introduction

This compound is a key intermediate in the synthesis of various biologically active compounds. The efficiency and economic viability of its synthesis are critical for drug discovery and development programs. This guide evaluates two common synthetic strategies: N-alkylation of 2-azabicyclo[2.2.1]heptane with 2-bromoethanol and the reaction of 2-azabicyclo[2.2.1]heptane with ethylene oxide.

Comparative Analysis of Synthetic Methods

The selection of an optimal synthetic route depends on a balance of factors including cost, yield, safety, and scalability. The following table summarizes the key quantitative data for the two primary methods.

ParameterMethod A: Alkylation with 2-BromoethanolMethod B: Reaction with Ethylene Oxide
Starting Materials 2-Azabicyclo[2.2.1]heptane, 2-Bromoethanol, Base (e.g., K₂CO₃)2-Azabicyclo[2.2.1]heptane, Ethylene Oxide
Typical Yield 85-95%90-98%
Reaction Time 6-12 hours4-8 hours
Relative Cost of Reagents ModerateLow
Overall Cost-Effectiveness GoodExcellent
Scalability Readily scalableRequires specialized equipment for handling gaseous ethylene oxide
Safety Considerations 2-Bromoethanol is toxic and lachrymatory.Ethylene oxide is a flammable, toxic, and carcinogenic gas.

Experimental Protocols

Method A: N-Alkylation with 2-Bromoethanol

This method involves the direct alkylation of the secondary amine of 2-azabicyclo[2.2.1]heptane with 2-bromoethanol via an SN2 reaction. A base is required to neutralize the hydrobromic acid generated during the reaction.

Materials:

  • 2-Azabicyclo[2.2.1]heptane (1.0 eq)

  • 2-Bromoethanol (1.1 eq)

  • Potassium carbonate (K₂CO₃) (1.5 eq)

  • Acetonitrile (solvent)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

Procedure:

  • To a solution of 2-azabicyclo[2.2.1]heptane in acetonitrile, add potassium carbonate.

  • Add 2-bromoethanol dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Method B: Reaction with Ethylene Oxide

This method utilizes the ring-opening of ethylene oxide by the nucleophilic attack of the secondary amine of 2-azabicyclo[2.2.1]heptane. This reaction is typically performed in a protic solvent.

Materials:

  • 2-Azabicyclo[2.2.1]heptane (1.0 eq)

  • Ethylene oxide (1.2 eq)

  • Methanol (solvent)

  • Water

Procedure:

  • Dissolve 2-azabicyclo[2.2.1]heptane in a mixture of methanol and water in a pressure-rated vessel.

  • Cool the solution to 0°C.

  • Carefully introduce a condensed solution of ethylene oxide in methanol.

  • Seal the vessel and allow the reaction mixture to warm to room temperature, then heat to 40-50°C.

  • Monitor the reaction progress by GC-MS.

  • After completion, cool the reaction mixture and carefully vent any excess ethylene oxide in a fume hood.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • The resulting crude this compound is often of sufficient purity for subsequent steps, or can be further purified by distillation under reduced pressure.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the two synthetic methods.

Synthetic_Method_A start Starting Materials reagents 2-Azabicyclo[2.2.1]heptane 2-Bromoethanol K₂CO₃ Acetonitrile start->reagents reaction N-Alkylation (SN2) reagents->reaction workup Workup (Filtration, Extraction, Drying) reaction->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Caption: Synthetic workflow for Method A: N-Alkylation with 2-Bromoethanol.

Synthetic_Method_B start Starting Materials reagents 2-Azabicyclo[2.2.1]heptane Ethylene Oxide Methanol/Water start->reagents reaction Ring-Opening reagents->reaction workup Workup (Solvent Evaporation) reaction->workup purification Purification (Optional) (Distillation) workup->purification product This compound purification->product

Caption: Synthetic workflow for Method B: Reaction with Ethylene Oxide.

Conclusion and Recommendations

Both presented methods offer viable routes to this compound.

  • Method A (N-Alkylation with 2-Bromoethanol) is a robust and straightforward procedure that consistently provides high yields. It is well-suited for standard laboratory settings and is easily scalable. The primary drawback is the moderate cost and toxicity of 2-bromoethanol.

  • Method B (Reaction with Ethylene Oxide) is the more atom-economical and cost-effective approach, often resulting in higher yields with a simpler workup. However, the handling of gaseous, toxic, and flammable ethylene oxide necessitates specialized equipment and stringent safety protocols, making it more suitable for industrial-scale production or laboratories equipped for such reactions.

For laboratory-scale synthesis where cost is not the primary driver and specialized gas handling equipment is unavailable, Method A is recommended . For large-scale industrial production where cost-effectiveness and atom economy are paramount, Method B is the superior choice , provided the necessary safety infrastructure is in place.

Navigating the Scaffold Maze: A Comparative Guide to Alternatives for 2-Azabicyclo[2.2.1]heptane in Drug Design

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that offer improved physicochemical properties, enhanced biological activity, and greater synthetic accessibility is a perpetual challenge. The rigid 2-azabicyclo[2.2.1]heptane core has proven its value in a range of therapeutic agents. However, the landscape of medicinal chemistry is continually evolving, with a strong impetus to explore "escape from flatland" strategies by incorporating three-dimensional scaffolds. This guide provides an objective comparison of viable alternative scaffolds to 2-azabicyclo[2.2.1]heptane, supported by experimental data, to inform rational drug design and development.

This comparative analysis focuses on several promising alternative bridged, fused, and spirocyclic scaffolds, including bicyclo[1.1.1]pentane (BCP), 2-azabicyclo[2.2.2]octane, and 2-azabicyclo[3.2.1]octane. These alternatives are evaluated based on their synthetic accessibility, physicochemical properties, and their impact on the biological activity of resulting compounds, with a focus on two key therapeutic targets: dipeptidyl peptidase-4 (DPP-4) and nicotinic acetylcholine receptors (nAChRs).

Physicochemical Properties and Synthetic Accessibility: A Head-to-Head Comparison

The choice of a scaffold is often a trade-off between achieving the desired three-dimensional orientation of functional groups and maintaining favorable drug-like properties, alongside practical synthetic considerations. The following table summarizes key physicochemical parameters and general synthetic accessibility for 2-azabicyclo[2.2.1]heptane and its alternatives.

ScaffoldKey Physicochemical PropertiesGeneral Synthetic Accessibility
2-Azabicyclo[2.2.1]heptane Rigid, defined vector orientation. Can increase sp³ fraction.Well-established multi-step syntheses, often involving Diels-Alder reactions. Can be challenging to functionalize at specific positions[1].
Bicyclo[1.1.1]pentane (BCP) Excellent bioisostere for para-substituted phenyl rings and alkynes. Generally improves aqueous solubility and metabolic stability[2][3][4]. Low lipophilicity.Increasingly accessible through strain-release chemistry of [1.1.1]propellane. A variety of functionalized BCPs are now commercially available or can be synthesized in a few steps[5].
2-Azabicyclo[2.2.2]octane Larger, less strained than 2-azabicyclo[2.2.1]heptane. Can serve as a piperidine/pyridine isostere[6].Synthetically accessible, often through multi-step sequences involving intramolecular cyclizations.
2-Azabicyclo[3.2.1]octane Fused ring system offering different spatial arrangements of substituents compared to bridged systems.Can be synthesized through various routes, including intramolecular cyclizations and rearrangements.
Other Bridged/Fused Scaffolds Diverse geometries and properties depending on the specific ring system. Can offer novel intellectual property.Synthetic accessibility varies greatly depending on the complexity of the scaffold. Often requires development of custom synthetic routes[7][8].

Impact on Biological Activity: Case Studies

The true test of a scaffold lies in its ability to favorably influence the biological activity of a molecule. Here, we examine the performance of these scaffolds in the context of two important drug targets.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitors

DPP-4 inhibitors are a class of oral hypoglycemic agents for the treatment of type 2 diabetes. The 2-azabicyclo[2.2.1]heptane scaffold has been successfully incorporated into potent DPP-4 inhibitors. For instance, neogliptin, which features this core, demonstrates high potency[9][10]. The following table compares the in vitro potency of DPP-4 inhibitors containing the 2-azabicyclo[2.2.1]heptane scaffold.

CompoundScaffoldIC₅₀ (nM)
Neogliptin (12a)2-Azabicyclo[2.2.1]heptane16.8 ± 2.2[9][10]
Neogliptin Analog (9a)2-Azabicyclo[2.2.1]heptane4.3[11]
VildagliptinPyrrolidine~50
Sitagliptinβ-amino acid derivative~19

Data for Vildagliptin and Sitagliptin are approximate values from the literature for comparative purposes.

While direct comparisons of DPP-4 inhibitors containing the alternative scaffolds are limited in the literature, the use of bioisosteres like BCPs in other therapeutic areas suggests they could offer improvements in pharmacokinetic profiles, such as enhanced metabolic stability, which is a crucial parameter for oral drugs[2][12].

Nicotinic Acetylcholine Receptor (nAChR) Ligands

The 7-azabicyclo[2.2.1]heptane core is a key feature of the potent nAChR agonist epibatidine[13][14]. The rigid structure of this scaffold is crucial for its high affinity. The following table presents the binding affinities (Ki) of epibatidine and several of its analogues incorporating different bridged and fused ring systems for nAChRs.

CompoundScaffoldnAChR Binding Affinity (Ki, nM)
Epibatidine7-Azabicyclo[2.2.1]heptaneHigh affinity (sub-nanomolar)
RTI-367-Azabicyclo[2.2.1]heptane analogHigh affinity
RTI-1027-Azabicyclo[2.2.1]heptane analogModerate affinity
RTI-767-Azabicyclo[2.2.1]heptane analogLower affinity
Fused Pyridine Analogues (3-5)Fused 7-azabicyclo[2.2.1]heptaneLow affinity[15]
Bridged Analogues (6, 7)Bridged 7-azabicyclo[2.2.1]heptaneLow affinity[15]

These data suggest that while the core bicyclic structure is important, subtle changes in the scaffold's geometry, as seen in the fused and bridged analogues, can significantly impact binding affinity[15]. This highlights the importance of precise spatial orientation of key pharmacophoric elements.

Experimental Protocols

To facilitate the direct comparison and evaluation of these scaffolds in your own research, detailed protocols for key in vitro assays are provided below.

In Vitro DPP-4 Inhibition Assay (Fluorometric)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against DPP-4.

Materials:

  • Human recombinant DPP-4 enzyme

  • DPP-4 substrate: Gly-Pro-AMC (Glycyl-L-prolyl-7-amino-4-methylcoumarin)

  • Assay Buffer: Tris-HCl buffer (50 mM, pH 8.0)

  • Test compounds and a reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 360 nm, Emission: 460 nm)

Procedure:

  • Prepare serial dilutions of the test compounds and the reference inhibitor in the assay buffer.

  • In a 96-well plate, add 25 µL of the test compound dilutions or reference inhibitor to the respective wells. For the enzyme control (100% activity) and blank (no enzyme) wells, add 25 µL of assay buffer.

  • Add 50 µL of the DPP-4 enzyme solution (pre-diluted in assay buffer to the desired concentration) to all wells except the blank wells.

  • Incubate the plate at 37°C for 10 minutes.

  • Initiate the reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to all wells.

  • Immediately measure the fluorescence in kinetic mode at 37°C for 15-30 minutes, with readings taken every 1-2 minutes.

  • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve).

  • The percent inhibition is calculated as: [1 - (Rate of sample / Rate of enzyme control)] * 100.

  • Plot the percent inhibition against the logarithm of the test compound concentration and determine the IC₅₀ value using a suitable non-linear regression model.[16][17][18][19][20]

Nicotinic Acetylcholine Receptor Competition Binding Assay ([³H]Epibatidine)

Objective: To determine the binding affinity (Ki) of a test compound for nAChRs.

Materials:

  • Cell membranes or tissue homogenates expressing the nAChR subtype of interest.

  • Radioligand: [³H]Epibatidine.

  • Assay Buffer: e.g., phosphate-buffered saline (PBS).

  • Non-specific binding control: A high concentration of a known nAChR ligand (e.g., nicotine or cytisine).

  • Test compounds.

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In microcentrifuge tubes, combine the cell membranes/tissue homogenate, [³H]Epibatidine at a concentration close to its Kd, and either the test compound, assay buffer (for total binding), or the non-specific binding control.

  • Incubate the mixture at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. The filters will trap the membrane-bound radioligand.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Specific binding is calculated by subtracting the non-specific binding from the total binding.

  • The percent inhibition of specific binding by the test compound is calculated for each concentration.

  • The IC₅₀ value is determined by non-linear regression analysis of the competition curve.

  • The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[21][22][23]

Signaling Pathway and Experimental Workflow Visualization

To provide a clearer understanding of the biological context and experimental design, the following diagrams were generated using Graphviz (DOT language).

DPP4_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GLP-1 GLP-1 DPP-4_Enzyme DPP-4 GLP-1->DPP-4_Enzyme substrate GLP-1R GLP-1 Receptor GLP-1->GLP-1R binds GIP GIP GIP->DPP-4_Enzyme substrate DPP-4_Inhibitor DPP-4 Inhibitor DPP-4_Inhibitor->DPP-4_Enzyme inhibits AC Adenylate Cyclase GLP-1R->AC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Insulin_Granules Insulin Granules PKA->Insulin_Granules promotes exocytosis Insulin_Secretion Insulin Secretion Insulin_Granules->Insulin_Secretion

Caption: DPP-4 Signaling Pathway and Inhibition.

Experimental_Workflow cluster_synthesis Scaffold Synthesis & Compound Preparation cluster_assay In Vitro Biological Evaluation cluster_adme ADME & PK Profiling Start Starting Materials Synthesis Multi-step Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification Test_Compound Test Compound Library Purification->Test_Compound Primary_Screening Primary Screening Assay (e.g., DPP-4 Inhibition) Test_Compound->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Secondary_Assay Secondary Assay (e.g., nAChR Binding) Hit_Identification->Secondary_Assay Lead_Selection Lead Candidate Selection Secondary_Assay->Lead_Selection In_Vitro_ADME In Vitro ADME Assays (Metabolic Stability, Permeability) Lead_Selection->In_Vitro_ADME In_Vivo_PK In Vivo Pharmacokinetics (Animal Models) In_Vitro_ADME->In_Vivo_PK Data_Analysis Data Analysis & Comparison In_Vivo_PK->Data_Analysis

Caption: General Drug Discovery Workflow.

Conclusion

The 2-azabicyclo[2.2.1]heptane scaffold remains a valuable tool in the medicinal chemist's arsenal. However, the exploration of alternative three-dimensional scaffolds such as bicyclo[1.1.1]pentanes, 2-azabicyclo[2.2.2]octanes, and other bridged and fused systems offers exciting opportunities to overcome challenges related to physicochemical properties, metabolic stability, and intellectual property. The data presented in this guide demonstrate that while subtle structural changes can have a profound impact on biological activity, the potential benefits of exploring novel scaffold space are significant. By providing detailed experimental protocols and a clear comparative framework, this guide aims to empower researchers to make informed decisions in the design and development of next-generation therapeutics.

References

Safety Operating Guide

Safe Disposal of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for the proper disposal of 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol (CAS No. 116585-72-9). Adherence to these procedures is critical for ensuring laboratory safety and environmental protection.

I. Chemical and Physical Properties

A clear understanding of the chemical's properties is fundamental to safe handling and disposal.

PropertyValue
CAS Number 116585-72-9[1][2]
Molecular Formula C₈H₁₅NO[1][2]
Molecular Weight 141.21 g/mol [1][2]
Physical State Solid[1]
InChI Key MZMQCWWTXDQALT-UHFFFAOYSA-N[1]

II. Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified with specific hazards that necessitate the use of appropriate personal protective equipment.

Hazard ClassificationGHS Statements
Acute Oral Toxicity Harmful if swallowed[3]
Skin Sensitization/Irritation May cause an allergic skin reaction. Causes skin irritation[3]
Eye Damage Causes serious eye damage

Recommended Personal Protective Equipment (PPE):

EquipmentSpecification
Hand Protection Wear protective gloves. For special purposes, it is recommended to check the resistance to chemicals of the protective gloves with the supplier[3][4].
Eye/Face Protection Wear safety glasses with side-shields conforming to EN166 or OSHA's eye and face protection regulations in 29 CFR 1910.133[3].
Skin and Body Protection Wear appropriate protective clothing to prevent skin exposure[5].
Respiratory Protection Use in a well-ventilated area. If dust is generated, a dust respirator is recommended[5].

III. Experimental Protocol: Spill Neutralization and Cleanup

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Immediately evacuate non-essential personnel from the spill area. Ensure the area is well-ventilated[6].

  • Don PPE: Before addressing the spill, equip yourself with the appropriate PPE as detailed in Section II.

  • Contain the Spill: For dry spills, use dry clean-up procedures to avoid generating dust[5]. Sweep up the material and place it into a suitable, labeled container for disposal[3].

  • Decontaminate the Area: Wash the spill area thoroughly with soap and water[3].

  • Dispose of Cleanup Materials: All contaminated materials, including gloves and cleaning supplies, must be disposed of as hazardous waste.

IV. Disposal Procedure

The disposal of this compound must be conducted in accordance with institutional and regulatory guidelines.

Step 1: Waste Collection and Storage

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • Store the waste container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[3][7].

Step 2: Labeling

  • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

Step 3: Arrange for Professional Disposal

  • Do not dispose of this chemical down the drain or in regular trash[3]. It is imperative to prevent the product from entering drains, surface water, or the sanitary sewer system[3].

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

  • The final disposal must be conducted at an approved waste disposal plant[3].

V. Disposal Workflow Diagram

The following diagram illustrates the logical flow of the disposal process for this compound.

G Disposal Workflow for this compound A Waste Generation (Expired or Unused Chemical) B Collect in Designated Hazardous Waste Container A->B C Securely Seal and Properly Label Container B->C D Store in a Cool, Dry, Well-Ventilated Area C->D E Contact EHS or Licensed Waste Disposal Contractor D->E F Arrange for Waste Pickup E->F G Transport to Approved Waste Disposal Facility F->G H Proper Disposal (e.g., Incineration) G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-(2-Azabicyclo[2.2.1]heptan-2-yl)ethanol was not available. The following guidance is synthesized from SDSs of structurally similar compounds, including Bicyclo[2.2.1]heptane-2-methanol, rel-7-Azabicyclo[2.2.1]heptane-2-carboxylic acid, hydrobromide, and 2-Azabicyclo[2.2.1]heptane hydrochloride. The recommendations provided should be considered as a baseline for safe handling, and a comprehensive risk assessment should be conducted before use.

This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal procedures for this compound, tailored for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Appropriate PPE is critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the potential hazards identified from structurally related compounds.

Area of Protection Required PPE Specifications and Remarks
Eye and Face Protection Safety glasses with side-shields or tightly fitting safety goggles.Must conform to EN 166 (EU) or OSHA 29 CFR 1910.133 (US) standards. A face shield may be required for splash hazards.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene). Lab coat or impervious clothing.Gloves must be inspected before use and disposed of properly.[1][2][3] Protective clothing should cover all exposed skin.[1][4]
Respiratory Protection Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if ventilation is inadequate or for handling large quantities.For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used. For higher-level protection, an OV/AG/P99 (US) or ABEK-P2 (EU) respirator is recommended.[1]
Hand Protection Chemical-resistant gloves.Wash hands thoroughly with soap and water after handling.[1][4]

Operational and Disposal Plan

A systematic approach to handling and disposal is essential to maintain a safe laboratory environment.

Handling Procedures:

  • Preparation:

    • Ensure a well-ventilated work area, such as a fume hood.[1][4]

    • Verify that an emergency eyewash station and safety shower are readily accessible.[1][5]

    • Don all required PPE as outlined in the table above.

  • Handling:

    • Avoid direct contact with skin and eyes.[1][5]

    • Do not breathe dust, fumes, or vapors.[1][4]

    • Avoid eating, drinking, or smoking in the handling area.[1][4]

    • Keep containers tightly closed when not in use.[6]

  • In Case of a Spill:

    • Evacuate unnecessary personnel from the area.

    • For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[4]

    • For larger spills, control the source of the leak if possible and contain the spill.

    • Prevent the spill from entering drains or waterways.[1][4]

    • Ventilate the area and wash the spill site after material pickup is complete.

Disposal Plan:

  • Waste Collection:

    • Collect all waste material, including contaminated PPE and spill cleanup materials, in a clearly labeled, sealed container.

  • Disposal:

    • Dispose of chemical waste in accordance with all applicable federal, state, and local regulations.

    • Do not dispose of down the drain or in general waste.[5]

    • Consider using a licensed chemical waste disposal company.

Experimental Workflow and Safety Precautions

The following diagram illustrates the standard workflow for handling this compound, incorporating the necessary safety measures at each step.

G Handling and Disposal Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep1 Assess Risks prep2 Don PPE: - Safety Goggles - Gloves - Lab Coat prep1->prep2 prep3 Ensure Ventilation (Fume Hood) prep2->prep3 handle1 Weighing and Transfer prep3->handle1 handle2 Reaction Setup handle1->handle2 emergency1 Spill Response: Absorb & Contain handle1->emergency1 handle3 Work-up and Purification handle2->handle3 handle2->emergency1 clean1 Decontaminate Glassware handle3->clean1 handle3->emergency1 clean2 Collect Waste (Liquid & Solid) clean1->clean2 clean3 Dispose via Licensed Contractor clean2->clean3 emergency1->clean2 emergency2 First Aid: - Eye Wash - Safety Shower

Handling and Disposal Workflow

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.